Ifenprodil Tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPRDSPPYMZQBT-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945896 | |
| Record name | Ifenprodil L-(+)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-58-4 | |
| Record name | Ifenprodil tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ifenprodil L-(+)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IFENPRODIL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CTB4XUF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ifenprodil Tartrate on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of Ifenprodil Tartrate with N-methyl-D-aspartate (NMDA) receptors. It delves into the binding kinetics, allosteric modulation, downstream signaling consequences, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Allosteric Antagonism of GluN2B-Containing NMDA Receptors
This compound is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for receptors that incorporate the GluN2B subunit.[1] Its mechanism is not one of direct competition with the glutamate or glycine co-agonists. Instead, Ifenprodil binds to a unique allosteric site, inducing a conformational change in the receptor that reduces its probability of opening, thereby inhibiting ion flux.[2][3]
The binding site for Ifenprodil is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][4][5][6] This interaction stabilizes a closed conformation of the GluN2B NTD, which in turn allosterically inhibits the activation of the ion channel.[5] This activity-dependent inhibition means that Ifenprodil has a higher affinity for the agonist-bound states of the receptor.[7]
Ifenprodil's inhibition is incomplete, even at saturating concentrations, and is voltage-independent.[8] It also demonstrates use-dependence, where the binding of glutamate enhances the binding of Ifenprodil, and vice-versa. Furthermore, Ifenprodil can potentiate the inhibitory effects of other modulators of the NMDA receptor, such as protons and zinc.[2]
Quantitative Data: Binding Affinity and Potency
The affinity and potency of Ifenprodil are highly dependent on the subunit composition of the NMDA receptor and the experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Receptor Subunit | Cell Type/Preparation | Value | Reference |
| IC50 | NR1A/NR2B | Xenopus oocytes | 0.34 µM | [7] |
| IC50 | NR1A/NR2A | Xenopus oocytes | 146 µM | [7] |
| IC50 | Native NMDA Receptors | Neonatal rat forebrain | 0.3 µM | [7] |
| IC50 | wt NR1/NR2B | Xenopus oocytes | 156 nM | [9] |
| IC50 | NR1/NR2A-(LIVBP NR2B) | Xenopus oocytes | 215 nM | [9] |
| IC50 | High-affinity component | Cultured rat hippocampal neurons | 0.75 µM | [8] |
| IC50 | Low-affinity component | Cultured rat hippocampal neurons | 161 µM | [8] |
| Kd | Human recombinant NR1a/NR2B | L(tk-) cells | 33.5 nM | [10] |
| Kd | Native rat receptors | Rat cortex/hippocampus membranes | 24.8 nM | [10] |
Signaling Pathways and Downstream Effects
The selective inhibition of GluN2B-containing NMDA receptors by Ifenprodil has significant consequences for intracellular signaling cascades, synaptic plasticity, and cellular processes.
Modulation of Synaptic Plasticity
GluN2B-containing NMDA receptors are critically involved in the induction of long-term depression (LTD), while long-term potentiation (LTP) is less dependent on this specific subunit.[11][12] Studies have shown that Ifenprodil can inhibit LTD without affecting LTP, suggesting a role in modulating synaptic strength.[11][12]
Intracellular Signaling Cascades
Recent evidence indicates that Ifenprodil can rapidly activate the mTOR signaling pathway and dephosphorylate eukaryotic elongation factor 2.[13] This leads to enhanced expression of Brain-Derived Neurotrophic Factor (BDNF) and increased synthesis of synaptic proteins like GluA1.[13]
Furthermore, Ifenprodil has been shown to modulate neuroinflammation by reversing the elevation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus.[13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Ifenprodil.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is instrumental for studying the effects of compounds on specific, recombinantly expressed ion channels.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Xenopus laevis oocytes.
- Prepare cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) at a 1:2 ratio.[5]
- Inject approximately 50 nl of the cRNA mixture into each oocyte.[14]
- Incubate the injected oocytes at 16-18°C for 2-3 days to allow for receptor expression.[5][14]
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 0.18 mM CaCl2, and 5 mM HEPES, pH 7.2).[15]
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[15][16]
- Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.[5][7]
- Evoke NMDA receptor currents by applying a solution containing saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 100 µM).[5][9]
3. Data Acquisition and Analysis:
- Record the whole-cell currents in response to agonist application in the presence and absence of varying concentrations of Ifenprodil.
- Analyze the data to determine parameters such as IC50 values and the extent of inhibition.
Oocyte_Prep [label="Oocyte Preparation\n(Harvesting & Defolliculation)", fillcolor="#F1F3F4"];
cRNA_Inject [label="cRNA Injection\n(e.g., GluN1 + GluN2B)", fillcolor="#F1F3F4"];
Incubation [label="Incubation\n(2-3 days at 16-18°C)", fillcolor="#F1F3F4"];
Recording_Setup [label="Recording Setup\n(Chamber, Perfusion, Electrodes)", fillcolor="#F1F3F4"];
Impalement [label="Oocyte Impalement\n(Voltage & Current Electrodes)", fillcolor="#F1F3F4"];
Voltage_Clamp [label="Voltage Clamp\n(Holding Potential -70mV)", fillcolor="#F1F3F4"];
Agonist_App [label="Agonist Application\n(Glutamate & Glycine)", fillcolor="#F1F3F4"];
Ifenprodil_App [label="Ifenprodil Application\n(Concentration Gradient)", fillcolor="#F1F3F4"];
Data_Acq [label="Data Acquisition\n(Current Recordings)", fillcolor="#F1F3F4"];
Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4"];
Oocyte_Prep -> cRNA_Inject;
cRNA_Inject -> Incubation;
Incubation -> Recording_Setup;
Recording_Setup -> Impalement;
Impalement -> Voltage_Clamp;
Voltage_Clamp -> Agonist_App;
Agonist_App -> Ifenprodil_App;
Ifenprodil_App -> Data_Acq;
Data_Acq -> Data_Analysis;
}
Whole-Cell Patch-Clamp of Cultured Neurons
This technique allows for the study of Ifenprodil's effects on native or recombinantly expressed NMDA receptors in a neuronal context.
1. Cell Culture and Preparation:
- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) on coverslips.
- If using a cell line, transfect the cells with plasmids encoding the desired NMDA receptor subunits.
2. Recording Setup:
- Transfer a coverslip with cultured cells to a recording chamber on an inverted microscope, continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - ACSF).[17]
- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution that mimics the intracellular ionic composition.[18]
3. Achieving Whole-Cell Configuration:
- Approach a target cell with the recording pipette while applying slight positive pressure.
- Upon contact with the cell membrane, release the pressure to form a high-resistance (gigaohm) seal.
- Apply brief, strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[18]
4. Data Acquisition:
- In voltage-clamp mode, hold the cell at a negative potential (e.g., -60 to -70 mV) to record inward currents.
- Apply NMDA receptor agonists to evoke currents and co-apply Ifenprodil to observe its inhibitory effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of Ifenprodil to NMDA receptors.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex and hippocampus) or cells expressing the target receptors in a cold lysis buffer.[19][20]
- Centrifuge the homogenate to pellet the membranes.
- Wash and resuspend the membrane pellet in a suitable assay buffer.[20]
2. Binding Reaction:
- In a 96-well plate, incubate the membrane preparation with a radiolabeled form of Ifenprodil (e.g., [3H]Ifenprodil) and varying concentrations of unlabeled Ifenprodil (for competition assays).[20][21]
- Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
3. Separation and Counting:
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Analyze the competition binding data to calculate the IC50 of unlabeled Ifenprodil, from which the Ki (an estimate of the Kd) can be derived. Saturation binding experiments with increasing concentrations of the radioligand can be used to directly determine Kd and Bmax.
Membrane_Prep [label="Membrane Preparation\n(Homogenization & Centrifugation)", fillcolor="#F1F3F4"];
Assay_Setup [label="Assay Setup (96-well plate)\n- Membranes\n- [3H]Ifenprodil\n- Unlabeled Ifenprodil", fillcolor="#F1F3F4"];
Incubation [label="Incubation\n(e.g., 60 min at 30°C)", fillcolor="#F1F3F4"];
Filtration [label="Rapid Filtration\n(Separation of bound/free ligand)", fillcolor="#F1F3F4"];
Washing [label="Filter Washing\n(Removal of non-specific binding)", fillcolor="#F1F3F4"];
Counting [label="Scintillation Counting\n(Quantification of bound radioligand)", fillcolor="#F1F3F4"];
Analysis [label="Data Analysis\n(Calculation of Ki and Bmax)", fillcolor="#F1F3F4"];
Membrane_Prep -> Assay_Setup;
Assay_Setup -> Incubation;
Incubation -> Filtration;
Filtration -> Washing;
Washing -> Counting;
Counting -> Analysis;
}
Conclusion
This compound serves as a paradigm for subunit-selective, allosteric modulation of NMDA receptors. Its specific action on GluN2B-containing receptors, mediated by binding to the N-terminal domain interface, provides a powerful tool for dissecting the physiological and pathological roles of this receptor subtype. The downstream consequences of this inhibition, including the modulation of synaptic plasticity and intracellular signaling pathways, highlight the therapeutic potential of targeting specific NMDA receptor populations in a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ifenprodil and the development of novel GluN2B-selective modulators.
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc Modulates Bidirectional Hippocampal Plasticity by Effects on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. axolbio.com [axolbio.com]
- 19. pdspdb.unc.edu [pdspdb.unc.edu]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Ifenprodil Binding Site on the NMDA Receptor NR2B Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding site and mechanism of action of Ifenprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its interaction with the NR2B subunit. Understanding this interaction is pivotal for the development of novel therapeutics targeting neurological disorders.
Executive Summary
Ifenprodil is a non-competitive antagonist of the NMDA receptor that exhibits high selectivity for receptors containing the NR2B subunit.[1][2] Its unique binding site, located on the N-terminal domain (NTD) of the NR2B subunit, offers a strategic target for allosteric modulation of receptor activity.[3][4] This guide provides a comprehensive overview of the Ifenprodil binding pocket, quantitative binding data, detailed experimental methodologies used in its characterization, and the associated signaling pathways.
The Ifenprodil Binding Site: A Structural Perspective
The high-affinity binding site for Ifenprodil resides within the N-terminal domain (NTD) of the NR2B subunit, a region also known as the leucine/isoleucine/valine-binding protein (LIVBP)-like domain.[1][2][5] This domain is structurally distinct from the agonist-binding domain. The binding of Ifenprodil is proposed to follow a "Venus-flytrap" mechanism, where the ligand binds within the cleft of the bilobed NTD, inducing a conformational change that leads to allosteric inhibition of the receptor.[1][2][3]
Crystal structure data from the GluN1-GluN2B ATD heterodimer in complex with Ifenprodil (PDB ID: 3QEL) has provided critical insights, revealing that Ifenprodil binds at the interface between the GluN1 and GluN2B NTDs.[6] This highlights a complex interaction involving both subunits for high-affinity binding and inhibition.
Several key amino acid residues within the NR2B NTD have been identified through mutagenesis studies as being critical for Ifenprodil binding and its inhibitory action. These residues line the binding pocket and contribute to the selectivity of Ifenprodil for the NR2B subunit.
Quantitative Binding Data
The affinity of Ifenprodil and related compounds for the NR2B subunit has been quantified through various experimental assays. The following table summarizes key binding parameters.
| Compound | Receptor/Preparation | Assay Type | Parameter | Value | Reference |
| [3H]Ifenprodil | Recombinant human NR1a/NR2B | Radioligand Binding | KD | 33.5 nM | [7] |
| [3H]Ifenprodil | Native rat cortex/hippocampus | Radioligand Binding | KD | 24.8 nM | [7] |
| Ifenprodil | Rat cultured cortical neurons (10 µM NMDA) | Whole-cell voltage-clamp | IC50 | 0.88 µM | [8] |
| Ifenprodil | Rat cultured cortical neurons (100 µM NMDA) | Whole-cell voltage-clamp | IC50 | 0.17 µM | [8] |
| Ifenprodil | GluN2B-containing NMDARs | Not Specified | IC50 | 0.34 µM | [9] |
| Ifenprodil | GluN2A-containing NMDARs | Not Specified | IC50 | 146 µM | [9] |
Experimental Protocols
The characterization of the Ifenprodil binding site has been accomplished through a combination of molecular biology, electrophysiology, and biochemistry.
Site-Directed Mutagenesis and Chimeric Receptors
Objective: To identify specific amino acid residues and domains responsible for high-affinity Ifenprodil binding.
Methodology:
-
Plasmid Construction: Expression plasmids containing the cDNA for wild-type and mutant NR1 and NR2 subunits are prepared. Chimeric receptors are constructed by swapping domains (e.g., the NTD) between NR2A and NR2B subunits.[1][10]
-
Mutagenesis: Specific amino acid residues within the NR2B NTD are mutated to other residues (e.g., alanine scanning) using PCR-based site-directed mutagenesis techniques.[10]
-
Expression in Host Cells: The wild-type, mutant, or chimeric receptor cRNAs are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293 cells).[2]
-
Functional Analysis: The effect of Ifenprodil on NMDA-induced currents is measured using two-electrode voltage-clamp or whole-cell patch-clamp electrophysiology.[2] A significant change in the IC50 value for Ifenprodil in mutant or chimeric receptors compared to wild-type indicates the importance of the mutated residue or swapped domain in Ifenprodil binding.
Radioligand Binding Assays
Objective: To determine the binding affinity (KD) and density (Bmax) of Ifenprodil to the NR2B subunit.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing recombinant NMDA receptors or from brain tissue (e.g., rat cortex and hippocampus).[7]
-
Incubation: The membranes are incubated with a radiolabeled form of Ifenprodil (e.g., [3H]Ifenprodil) in the presence of varying concentrations of unlabeled Ifenprodil or other competing ligands.[7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using Scatchard analysis to determine KD and Bmax values. Competition binding data are analyzed to determine the inhibitory constant (Ki) of unlabeled ligands.
Signaling Pathways and Logical Relationships
The binding of Ifenprodil to the NR2B-NTD allosterically modulates the function of the NMDA receptor ion channel. This interaction has downstream consequences on intracellular signaling cascades.
Caption: Ifenprodil allosterically inhibits NMDA receptor channel opening.
The following diagram illustrates the experimental workflow for identifying the Ifenprodil binding site.
Caption: Workflow for characterizing the Ifenprodil binding site.
Conclusion
The binding site of Ifenprodil on the N-terminal domain of the NR2B subunit is a well-characterized allosteric site that provides a valuable target for the development of subtype-selective NMDA receptor modulators. The detailed understanding of the key interacting residues and the mechanism of inhibition, supported by robust quantitative data and experimental protocols, offers a solid foundation for future drug discovery and development efforts in the field of neuroscience. The continued exploration of this and other allosteric sites on NMDA receptors holds significant promise for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between ifenprodil and the NR2B subunit of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Ifenprodil Tartrate in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the interruption of blood flow to the brain. A key element of this cascade is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Ifenprodil Tartrate, a selective antagonist of the GluN2B (formerly NR2B) subunit of the NMDA receptor, has emerged as a promising neuroprotective agent in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action, evidence from ischemic stroke models, and detailed experimental protocols. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential.
Introduction: The Challenge of Ischemic Stroke and the Promise of Neuroprotection
The ischemic cascade is a rapid and devastating sequence of events, including energy failure, ion pump dysfunction, and excessive release of the excitatory neurotransmitter glutamate.[1] This glutamate surge leads to the over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This intracellular calcium overload triggers a host of downstream neurotoxic pathways, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[1]
Neuroprotective strategies aim to interrupt this cascade and salvage threatened brain tissue in the ischemic penumbra. This compound's unique mechanism as a selective antagonist for GluN2B-containing NMDA receptors offers a targeted approach to mitigating excitotoxicity, a central process in ischemic neuronal injury.[2][3]
Mechanism of Action of this compound
Ifenprodil's neuroprotective effects are primarily attributed to its non-competitive antagonism of NMDA receptors, with a high affinity for those containing the GluN2B subunit.[2][3] These receptors are predominantly expressed in the forebrain, a region particularly vulnerable to ischemic damage.
Attenuation of Excitotoxicity
By binding to the GluN2B subunit, Ifenprodil allosterically inhibits the NMDA receptor ion channel, reducing the influx of Ca2+ in response to glutamate binding.[1] This direct counteraction of excitotoxicity is considered its principal neuroprotective mechanism.
Vasodilatory Effects
In addition to its effects on NMDA receptors, Ifenprodil also exhibits alpha-1 adrenergic receptor antagonism. This action can induce vasodilation, potentially improving cerebral blood flow to the ischemic penumbra and further contributing to its neuroprotective profile.
Anti-inflammatory and Anti-apoptotic Pathways
Emerging evidence suggests that Ifenprodil's benefits may extend beyond excitotoxicity and vasodilation. Studies have indicated that it may also modulate inflammatory and apoptotic signaling pathways, which are key contributors to secondary brain injury following ischemia.[4][5] The precise mechanisms of these effects are an area of ongoing investigation.
Signaling Pathways
The primary signaling pathway affected by Ifenprodil in the context of ischemic stroke is the excitotoxicity cascade.
Evidence from Ischemic Stroke Models: Quantitative Data
Numerous preclinical studies have demonstrated the efficacy of Ifenprodil and its derivatives in various animal models of focal cerebral ischemia. The following tables summarize key quantitative findings.
| Study Focus | Animal Model | This compound Dose & Administration | Key Quantitative Outcomes | Reference |
| Infarct Volume Reduction | Feline (cat) | 0.3-3 mg/kg i.v. infusion over 3 hours post-MCAO | Dose-dependent reduction in infarct volume, with a 42% reduction at the highest dose. | [2] |
| Infarct Volume Reduction | Rat | 10 µg/kg/minute i.v. infusion during 3-hour MCAO | Significant reduction in brain edema and infarct volume (132 ± 14 mm³ vs. 168 ± 25 mm³ in saline group). | [6] |
| Infarct Volume Reduction (Derivative) | Rat | 1 and 10 mg/kg p.o. 30 minutes post-MCAO | Reduction in infarct volume by 34% and 48%, respectively. | [2] |
| Neurological Deficit Improvement | Rat | Not specified | Combination with flurbiprofen showed significant improvement in neurological deficit scores. | [7] |
Experimental Protocols
The following sections detail common experimental methodologies used to evaluate the neuroprotective effects of this compound in ischemic stroke models.
Animal Models of Focal Cerebral Ischemia
The most widely used model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, which mimics human ischemic stroke in the territory of the MCA.
Intraluminal Suture MCAO Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Suture Insertion: Introduce a silicon-coated monofilament suture into the ECA lumen and advance it into the ICA until it occludes the origin of the MCA. The advancement distance is typically 18-20 mm in rats.
-
Occlusion Duration: Maintain the suture in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes for transient MCAO).
-
Reperfusion: For transient MCAO, withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Wound Closure: Suture the incision and allow the animal to recover.
Drug Administration
This compound can be administered via various routes, including intravenous (i.v.) infusion or intraperitoneal (i.p.) injection. The timing of administration is a critical parameter and can be before, during, or after the ischemic insult to model prophylactic or therapeutic interventions.
Assessment of Neuroprotective Efficacy
5.3.1. Infarct Volume Measurement (TTC Staining):
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.
-
Sectioning: Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
-
Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC is a metabolic stain that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking metabolic activity, remains white.
-
Imaging and Analysis: Scan or photograph the stained sections and use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
5.3.2. Neurological Deficit Scoring: Neurological function is assessed using a graded scoring system. A common example is a 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side (a moderate focal deficit).
-
3: Falling to the contralateral side (a severe focal deficit).
-
4: No spontaneous walking with a depressed level of consciousness.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective effects of this compound in ischemic stroke models. Its primary mechanism of action, the selective antagonism of GluN2B-containing NMDA receptors, directly targets the well-established excitotoxicity cascade. The quantitative data consistently demonstrate a reduction in infarct volume and improvement in neurological outcomes in animal models.
While these findings are promising, further research is warranted to fully elucidate the role of Ifenprodil's anti-inflammatory and anti-apoptotic effects. Moreover, optimizing the therapeutic window and dosage for clinical translation remains a key challenge. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this compound and other neuroprotective agents from the laboratory to the clinic, with the ultimate goal of improving outcomes for stroke patients.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifenprodil and SL 82.0715 as cerebral anti-ischemic agents. I. Evidence for efficacy in models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy of ifenprodil with piroxicam may be an effective therapeutic intervention in cerebral stroke: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor 2B-selective antagonist ifenprodil-induced apoptosis was prevented by glycogen synthase kinase-3 inhibitors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ifenprodil, a polyamine site NMDA receptor antagonist, on reperfusion injury after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Ifenprodil Tartrate in Modulating Synaptic Plasticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of ifenprodil tartrate in modulating synaptic plasticity. It delves into the molecular mechanisms, downstream signaling cascades, and experimental methodologies used to investigate its effects. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided for core methodologies.
Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for receptors containing the GluN2B subunit.[1][2] The NMDA receptor, a crucial mediator of excitatory neurotransmission, is a heterotetrameric ion channel composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A-D) dictates the receptor's biophysical and pharmacological properties.
Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, inducing a conformational change that allosterically inhibits ion channel gating.[1][3][4] This inhibition reduces the influx of Ca²⁺ ions through the NMDA receptor channel upon glutamate and glycine binding, a critical event for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
It is important to note that ifenprodil has been reported to have off-target effects, including the blockade of high voltage-activated Ca²⁺ channels and P/Q type calcium channels at higher concentrations (IC₅₀ of ~10-17 µM), which could contribute to its overall effect on synaptic transmission.[5][6]
Modulation of Synaptic Plasticity
Ifenprodil's selective antagonism of GluN2B-containing NMDA receptors leads to a nuanced modulation of synaptic plasticity, with distinct effects on LTP and LTD.
Long-Term Potentiation (LTP)
The role of GluN2B-containing NMDA receptors in LTP is complex and dependent on the induction protocol. While general NMDA receptor activation is necessary for most forms of LTP, the specific contribution of the GluN2B subunit is context-dependent. Some studies suggest that the induction of LTP requires the activation of both GluN2A- and GluN2B-containing NMDA receptors.
Ifenprodil has been shown to inhibit or reduce LTP in several experimental paradigms. For instance, in the CA1 region of the hippocampus, 3 µM ifenprodil significantly reduced LTP induced by a spike-timing protocol.[7] Another study reported that the same concentration of ifenprodil significantly decreased the slope of the EPSP evoked by high-frequency stimulation.[8] However, in some contexts, ifenprodil does not affect or can even rescue impaired LTP. For example, it has been shown to prevent the inhibition of LTP by amyloid-β oligomers, suggesting a therapeutic potential in Alzheimer's disease models.
Long-Term Depression (LTD)
In contrast to its effects on LTP, ifenprodil generally facilitates or is required for the induction of NMDAR-dependent LTD in the hippocampus. This suggests that GluN2B-containing NMDA receptors are key players in the signaling cascades that lead to synaptic depression. Studies have shown that ifenprodil can enhance the magnitude of LTD induced by low-frequency stimulation (LFS).[9] For example, in the CA1 region of stressed rats, LFS-induced LTD was blocked by ifenprodil.[10]
Quantitative Data on Ifenprodil's Effects on Synaptic Plasticity
The following tables summarize quantitative data from various studies on the effects of ifenprodil on LTP and LTD in the hippocampal CA1 region.
| LTP Modulation by Ifenprodil | ||||
| Ifenprodil Concentration | Induction Protocol | Effect on LTP | Quantitative Change | Reference |
| 3 µM | Spike-timing protocol | Inhibition | Potentiation reduced to 121.4 ± 10.7% of baseline | [7] |
| 3 µM | High-frequency stimulation | Inhibition | Significantly decreased EPSP slope (p < 0.0001) | [8] |
| 10 µM | 3-train High-frequency stimulation | Facilitation (in the absence of synaptic NMDARs) | fEPSP slope increased to 137.2% ± 12.2% | [11] |
| 10 µM | High-frequency stimulation | No effect on established LTP | - | [12] |
| LTD Modulation by Ifenprodil | ||||
| Ifenprodil Concentration | Induction Protocol | Effect on LTD | Quantitative Change | Reference |
| 10 µM | Low-frequency stimulation (LFS) | Blockade of LTD | LTD blocked (99.7 ± 3.5% of baseline) | [13] |
| Not specified | Low-frequency stimulation (LFS) | Blockade of LTD | LTD blocked | [10] |
| 10 µM | Low-frequency stimulation (LFS) | Inhibition | Inhibited LTD | [9] |
Signaling Pathways Modulated by Ifenprodil
The antagonism of GluN2B-containing NMDA receptors by ifenprodil initiates a cascade of downstream signaling events that ultimately mediate its effects on synaptic plasticity. Key players in these pathways include Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), the extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB).
The GluN2B-CaMKII Interaction
The influx of Ca²⁺ through NMDA receptors leads to the activation of CaMKII, a crucial step for the induction of LTP. The GluN2B subunit directly binds to CaMKII, and this interaction is thought to be important for the localization and activation of the kinase at the postsynaptic density.[14][15] By inhibiting Ca²⁺ influx through GluN2B-containing receptors, ifenprodil can modulate the activation of CaMKII.[16] Specifically, synaptic GluN2B activation leads to the recruitment of αCaMKII to the synapse and triggers ERK phosphorylation.[16]
The ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is another critical downstream effector of NMDA receptor signaling. The activation of ERK is generally associated with the induction of LTP and is crucial for the synthesis of plasticity-related proteins.[17][18] Studies have shown that the synaptic NR2B subunit is primarily responsible for ERK phosphorylation and activation, while extrasynaptic NR2B activation can lead to ERK dephosphorylation.[19] Ifenprodil, by selectively targeting GluN2B-containing receptors, can therefore influence the activation state of the ERK pathway.
Regulation of CREB Phosphorylation
The transcription factor cAMP response element-binding protein (CREB) plays a pivotal role in the late phase of LTP (L-LTP), which requires gene expression and new protein synthesis. The phosphorylation of CREB at Serine 133 is a key step in its activation. Activation of synaptic NMDA receptors leads to CREB phosphorylation, while activation of extrasynaptic NMDA receptors can trigger CREB dephosphorylation, or "shut-off".[20] Ifenprodil has been shown to block this extrasynaptic NMDA receptor-induced CREB shut-off, thereby promoting a cellular state conducive to gene expression and long-term synaptic strengthening.[20]
Visualizations
Signaling Pathways
Caption: Signaling pathway of Ifenprodil's modulation of synaptic plasticity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of ifenprodil on synaptic plasticity.
Hippocampal Slice Electrophysiology
This protocol outlines the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to assess synaptic plasticity.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 4.5 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 26 NaHCO₃, 1.2 NaH₂PO₄, 10 D-glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.
-
Cutting Solution (ice-cold): Similar to aCSF but with modifications to improve slice health, such as replacing NaCl with sucrose.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes (for recording) and bipolar stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perfuse transcardially with ice-cold cutting solution. Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.
-
Hippocampal Dissection and Slicing: Isolate the hippocampus and prepare coronal or transverse slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.
-
Slice Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.
-
Recording Setup: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic responses for at least 20-30 minutes.
-
Ifenprodil Application: this compound is bath-applied at the desired concentration (e.g., 3-10 µM) for a specified period before and during the plasticity induction protocol.
-
Plasticity Induction:
-
LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline to quantify the percentage of LTP or LTD.
Experimental Workflow
Caption: Workflow for studying Ifenprodil's effects on synaptic plasticity.
Western Blotting for Phosphorylated Signaling Proteins
This protocol describes the detection of phosphorylated CaMKII, ERK, and CREB in hippocampal slices following plasticity-inducing protocols.[21][22][23]
Materials:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-CaMKII (Thr286), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-phospho-CREB (Ser133), and corresponding total protein antibodies (e.g., mouse anti-CaMKII, mouse anti-ERK1/2, mouse anti-CREB).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Collection: Immediately following the electrophysiology experiment, snap-freeze the hippocampal slices in liquid nitrogen or homogenize them directly in ice-cold lysis buffer.
-
Protein Extraction and Quantification: Homogenize the tissue and centrifuge to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-protein and its corresponding total protein.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.
Conclusion
This compound serves as a powerful pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic plasticity. Its selective antagonism allows for the targeted investigation of the signaling pathways that govern both long-term potentiation and long-term depression. By modulating Ca²⁺ influx through these specific NMDA receptor subtypes, ifenprodil influences the activity of key downstream effectors such as CaMKII, ERK, and CREB, ultimately shaping the long-term efficacy of synaptic transmission. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating GluN2B-dependent signaling in the central nervous system.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]
- 5. Ifenprodil reduces excitatory synaptic transmission by blocking presynaptic P/Q type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Stress Enhances Hippocampal CA1 Long-Term Depression through the Blockade of the Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Modulates Bidirectional Hippocampal Plasticity by Effects on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metaplastic LTP inhibition after LTD induction in CA1 hippocampal slices involves NMDA Receptor-mediated Neurosteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions between the NR2B receptor and CaMKII modulate synaptic plasticity and spatial learning. [authors.library.caltech.edu]
- 15. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular signal-regulated kinase, synaptic plasticity, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]
- 19. Effects of drugs of abuse on hippocampal plasticity and hippocampus-dependent learning and memory: contributions to development and maintenance of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molecularneurology.unich.it [molecularneurology.unich.it]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Ifenprodil Tartrate: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifenprodil Tartrate is a phenylethanolamine derivative that has garnered significant interest in the field of neurodegenerative disease research.[1] Initially developed for its vasodilatory properties, its primary utility in neuroscience stems from its function as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (NR2B) subunit.[1][2][3] This unique mechanism of action positions Ifenprodil as a critical tool for investigating the pathophysiology of diseases like Alzheimer's and Parkinson's, where glutamatergic excitotoxicity is a key contributor to neuronal damage.[1][4] This document provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for research applications.
Core Mechanism of Action: GluN2B Antagonism
Ifenprodil exerts its neuroprotective effects primarily by acting as an allosteric, non-competitive antagonist at the NMDA receptor.[5][6] Its binding site is located at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[5][7] This binding reduces the influx of calcium ions (Ca²⁺) into neurons, thereby mitigating the downstream cytotoxic cascades triggered by excessive glutamate, a phenomenon known as excitotoxicity.[1][8]
The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[5][6] The subunit composition dictates the receptor's pharmacological properties. Ifenprodil exhibits a significantly higher affinity for receptors containing the GluN2B subunit, making it a valuable tool for dissecting the specific role of this subunit in neurological disorders.[1][2][7][9] It also possesses secondary activity as an alpha-1 adrenergic antagonist, which contributes to its vasodilatory effects but is less central to its neuroprotective actions in the models discussed herein.[1]
Caption: Ifenprodil's primary mechanism of action.
Application in Alzheimer's Disease (AD) Research
The pathology of Alzheimer's disease is characterized by extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[10][11] A growing body of evidence suggests that soluble Aβ oligomers can induce synaptic dysfunction and neuronal death by promoting excitotoxicity through the overactivation of NMDA receptors.[11]
Ifenprodil's relevance to AD research lies in its potential to counteract this Aβ-induced excitotoxicity. By selectively blocking GluN2B-containing NMDA receptors, it can prevent the excessive Ca²⁺ influx that is thought to link Aβ pathology to downstream events, including tau hyperphosphorylation and neuronal apoptosis.[11][12] Therefore, Ifenprodil serves as a valuable pharmacological tool to investigate the specific contribution of the GluN2B subunit to the AD pathogenic cascade.
Caption: Ifenprodil's potential intervention point in AD.
Application in Parkinson's Disease (PD) Research
Parkinson's disease is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[8][13] This dopamine depletion causes downstream hyperactivity in the glutamatergic pathways of the basal ganglia, particularly the subthalamic nucleus projections to the striatum. This results in enhanced excitation of striatal neurons via GluN2B-containing NMDA receptors, contributing to both the symptoms and the progression of neurodegeneration.[14][15]
Ifenprodil has demonstrated significant therapeutic potential in preclinical PD models. By antagonizing these overactive GluN2B receptors, it can rebalance basal ganglia circuitry, leading to symptomatic relief. Furthermore, studies show that Ifenprodil can be neuroprotective by reducing microglial activation and enhancing autophagy, a cellular process for clearing damaged components that is often impaired in PD.[8][9]
Caption: Ifenprodil's multifaceted role in PD models.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor Subtype | Parameter | Value (µM) | Species/System | Reference |
|---|---|---|---|---|
| NMDA (General) | IC₅₀ | 0.3 | Neonatal Rat Forebrain | [16] |
| NR1A/NR2B | IC₅₀ | 0.34 | Xenopus Oocytes | [16] |
| NR1A/NR2A | IC₅₀ | 146 | Xenopus Oocytes |[16] |
Note: The ~400-fold greater affinity for GluN2B-containing receptors over GluN2A-containing receptors is a key feature of Ifenprodil's selectivity.[9]
Table 2: Preclinical Efficacy in a Parkinson's Disease Model
| Animal Model | Treatment Group | Dose | Median Mobility Score (/h) | Reference |
|---|---|---|---|---|
| MPTP-Lesioned Marmoset | Vehicle | N/A | 12.5 | [14] |
| MPTP-Lesioned Marmoset | Ifenprodil | 10 mg/kg | 66.0 | [14] |
| MPTP-Lesioned Marmoset | L-DOPA | 10 mg/kg (i.p.) | 89.0 | [14] |
| Normal Marmoset | N/A | N/A | 61.0 |[14] |
Table 3: Neuroprotective Effects in In Vitro Models
| Cell Type | Insult | Ifenprodil Concentration | Effect | Reference |
|---|---|---|---|---|
| Primary Cortical Neurons (Rat) | NMDA | 10 µM | Inhibits virtually all receptor-evoked current | [16] |
| Primary Cortical Neurons (Mouse) | Glutamate / NMDA | Not specified | Attenuated toxicity | [17] |
| Hippocampal Neurons (Rat) | Glutamate / NMDA | Not specified | Blocked neurotoxicity |[18] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are synthesized from cited studies.
Protocol: In Vivo MPTP-Lesioned Marmoset Model of PD
This protocol is based on studies evaluating the antiparkinsonian effects of Ifenprodil.[14][15]
-
Animal Model Induction:
-
Species: Common marmoset (Callithrix jacchus).
-
Toxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Administration: Administer MPTP injections to induce a stable parkinsonian state, characterized by the loss of dopaminergic neurons. This typically involves a series of injections over several days.
-
Confirmation: Assess motor deficits using a validated scoring system to confirm the parkinsonian phenotype before drug administration.
-
-
Drug Administration:
-
Test Compound: Ifenprodil (e.g., 10 mg/kg).
-
Positive Control: L-DOPA methyl ester (e.g., 10 mg/kg, i.p.).
-
Vehicle Control: Saline or other appropriate vehicle.
-
Regimen: Administer compounds as a monotherapy in a crossover design, with adequate washout periods between treatments.
-
-
Behavioral Assessment:
-
Method: Observe animals in their home cages and score mobility.
-
Scoring: A trained observer, blind to the treatment, assigns a mobility score based on the number of movements (e.g., checking, postural changes, cage movements) per hour.
-
Analysis: Compare the median mobility scores between treatment groups (Vehicle, Ifenprodil, L-DOPA) and against baseline scores of non-lesioned animals.
-
Protocol: In Vivo 6-OHDA Rat Model of PD Neuroprotection
This protocol outlines a study to assess Ifenprodil's neuroprotective and autophagy-modulating effects.[8][9]
-
Animal Model Induction:
-
Species: Sprague-Dawley (SD) Rats.
-
Toxin: 6-hydroxydopamine (6-OHDA).
-
Procedure: Perform stereotactic brain injection of 6-OHDA into the nigrostriatal pathway to create a unilateral lesion. This selectively destroys dopaminergic neurons.
-
-
Drug Administration:
-
Test Compound: this compound.
-
Administration Routes: Compare systemic (intraperitoneal, i.p.) versus direct (intracerebral) administration to evaluate efficacy and blood-brain barrier penetration.
-
Dosing: Administer Ifenprodil or vehicle according to the study design, either pre- or post-lesioning, to assess protective or restorative effects.
-
-
Post-Treatment Analysis:
-
Behavioral Testing: Evaluate motor function using tests like the open field test to measure locomotor activity.
-
Histology: Perfuse the animals and prepare brain slices. Use Hematoxylin and Eosin (H&E) staining to assess general neuronal survival in the substantia nigra.
-
Immunohistochemistry (IHC): Stain for Tyrosine Hydroxylase (TH) to specifically quantify the survival of dopaminergic neurons.
-
Western Blot: Homogenize brain tissue from the striatum and substantia nigra. Use Western Blot to measure the expression levels of key proteins:
-
Autophagy Markers: LC3-II, Beclin-1, p62 (to assess autophagic flux).
-
Calcium Signaling: p-CaMKII (to assess Ca²⁺-mediated signaling).
-
Microglial Activation: Iba1 (to assess neuroinflammation).
-
-
Protocol: In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol is a general method for assessing the neuroprotective capacity of Ifenprodil in a cell culture system.[17][18]
-
Cell Culture Preparation:
-
Cell Type: Primary cortical or hippocampal neurons harvested from embryonic rodents (e.g., E15-E18 mice or rats).
-
Plating: Dissociate tissue and plate neurons on 96-well culture plates pre-coated with a substrate like poly-D-lysine.
-
Maturation: Culture neurons for 2-3 weeks to allow for the development of mature synaptic connections and expression of NMDA receptors.
-
-
Excitotoxicity Induction and Treatment:
-
Toxin: L-Glutamate (e.g., 100-500 µM) or NMDA (e.g., 50-200 µM).
-
Treatment: Pre-incubate cultures with various concentrations of this compound for a set period (e.g., 30 minutes) before adding the excitotoxin. Include vehicle-only and toxin-only controls.
-
Exposure: Expose the neurons to the excitotoxin for a short duration (e.g., 15-30 minutes).
-
-
Assessment of Cell Viability:
-
Washout: After exposure, wash the cultures to remove the toxin and Ifenprodil, and replace with fresh culture medium.
-
Incubation: Incubate for 24 hours to allow for delayed cell death to occur.
-
Quantification: Measure cell death by quantifying the activity of Lactate Dehydrogenase (LDH) released into the culture medium from damaged cells. LDH is a stable cytosolic enzyme that is a reliable marker of cytotoxicity. Compare LDH levels in Ifenprodil-treated wells to controls.
-
Conclusion
This compound is a potent and selective antagonist of GluN2B-containing NMDA receptors. Its ability to mitigate excitotoxicity, modulate autophagy, and reduce neuroinflammation makes it an indispensable research tool for elucidating the complex pathologies of Alzheimer's and Parkinson's diseases. The quantitative data from preclinical models underscore its potential as both a symptomatic and neuroprotective agent. The detailed protocols provided herein offer a framework for researchers to further investigate its mechanisms and explore the therapeutic promise of targeting the GluN2B receptor in neurodegenerative disorders.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiparkinsonian actions of ifenprodil in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Alpha-Adrenergic and NMDA Receptor Antagonism of Ifenprodil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifenprodil, a phenylethanolamine compound, exhibits a unique pharmacological profile characterized by its dual antagonism of N-methyl-D-aspartate (NMDA) receptors and alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of this dual antagonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Ifenprodil demonstrates a remarkable selectivity for the GluN2B subunit of the NMDA receptor, acting as a non-competitive antagonist at an allosteric modulatory site on the N-terminal domain. Concurrently, it functions as an antagonist at alpha-1 adrenergic receptors, contributing to its vasodilatory and other physiological effects. Understanding this dual mechanism is crucial for the continued development and application of ifenprodil and its derivatives in various therapeutic areas, including neurological disorders and beyond.
Introduction
Ifenprodil is a pharmacological agent with a complex mechanism of action that has garnered significant interest in the scientific community. Its ability to simultaneously modulate two distinct receptor systems—the ionotropic glutamate NMDA receptors and the G-protein coupled alpha-1 adrenergic receptors—positions it as a valuable tool for research and a potential therapeutic for a range of conditions. This guide aims to provide a comprehensive technical overview of ifenprodil's dual antagonism, focusing on the quantitative aspects of its receptor interactions, the experimental protocols used to elucidate these properties, and the downstream signaling cascades it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding ifenprodil's interaction with NMDA and alpha-1 adrenergic receptors.
Table 1: Ifenprodil Affinity and Potency at NMDA Receptors
| Receptor Subtype | Parameter | Value | Species | Assay | Reference |
| NR1A/NR2B | IC50 | 0.34 µM | Rat | Electrophysiology (Xenopus oocytes) | [1] |
| NR1A/NR2A | IC50 | 146 µM | Rat | Electrophysiology (Xenopus oocytes) | [1] |
| NR1/NR2B | IC50 | 156 nM | Recombinant | Electrophysiology (Xenopus oocytes) | |
| Neonatal Rat Forebrain NMDA Receptors | IC50 | 0.3 µM | Rat | Radioligand Binding |
Table 2: Ifenprodil Affinity at Alpha-1 Adrenergic Receptors
| Receptor Subtype | Parameter | Value | Species | Assay | Reference |
| α1 | Antagonist | Activity Confirmed | Various | Behavioral Studies | [2] |
| Note: Specific Ki values for ifenprodil at α1A, α1B, and α1D adrenergic receptor subtypes are not readily available in the reviewed literature. |
Mechanism of Action
NMDA Receptor Antagonism
Ifenprodil's antagonism at the NMDA receptor is non-competitive and highly selective for receptors containing the GluN2B subunit.[3][4] It binds to a specific site on the N-terminal domain (NTD) of the GluN2B subunit, distinct from the glutamate and glycine binding sites.[3] This binding allosterically modulates the receptor, stabilizing a closed or non-conducting state of the ion channel, thereby inhibiting the influx of Ca2+ in response to glutamate and glycine binding.[3][5][6]
Alpha-1 Adrenergic Receptor Antagonism
Ifenprodil also acts as an antagonist at alpha-1 adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, typically couple to Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking these receptors, ifenprodil can inhibit these downstream signaling events, leading to effects such as vasodilation.[7]
Signaling Pathways
The dual antagonism of ifenprodil results in the modulation of distinct intracellular signaling pathways.
NMDA Receptor Signaling Pathway Inhibition
Ifenprodil's blockade of GluN2B-containing NMDA receptors primarily prevents the influx of extracellular calcium (Ca2+) into the neuron. This has significant downstream consequences, as Ca2+ is a critical second messenger involved in numerous cellular processes, including gene expression, synaptic plasticity, and excitotoxicity.
Caption: Ifenprodil's antagonism of the NMDA receptor signaling pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition
By blocking alpha-1 adrenergic receptors, ifenprodil prevents the activation of the Gq protein-mediated signaling cascade. This leads to a reduction in the production of key second messengers, IP3 and DAG, and consequently, a dampening of intracellular calcium release and PKC activation.
Caption: Ifenprodil's antagonism of the α1-adrenergic receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Alpha-1 Adrenergic Receptors)
This protocol is a general method for determining the binding affinity of a compound like ifenprodil to alpha-1 adrenergic receptors using a competitive binding assay with a known radiolabeled antagonist, such as [3H]-prazosin.
Materials:
-
Membrane Preparation: From cells or tissues expressing alpha-1 adrenergic receptors.
-
Radioligand: [3H]-prazosin.
-
Non-specific binding control: Phentolamine (10 µM).
-
Test Compound: Ifenprodil at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare membrane homogenates from the chosen cell line or tissue.
-
In a 96-well plate, add assay buffer, the membrane preparation, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of ifenprodil.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, [3H]-prazosin, and a high concentration of phentolamine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of ifenprodil and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (NMDA Receptors)
This protocol is used to functionally characterize the effect of ifenprodil on specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonists: Glutamate and Glycine.
-
Antagonist: Ifenprodil.
-
Two-electrode voltage clamp setup.
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply agonists (glutamate and glycine) to elicit an inward current mediated by the expressed NMDA receptors.
-
Co-apply ifenprodil with the agonists at various concentrations to determine its inhibitory effect on the current.
-
Construct a concentration-response curve to determine the IC50 of ifenprodil for the specific NMDA receptor subtype.
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
Ifenprodil's dual antagonism of GluN2B-containing NMDA receptors and alpha-1 adrenergic receptors presents a multifaceted pharmacological profile. This guide has provided a detailed technical overview of this duality, including quantitative data on its receptor interactions, methodologies for its characterization, and visual representations of the affected signaling pathways. The high selectivity for the GluN2B subunit of the NMDA receptor makes it an invaluable tool for studying the specific roles of this receptor subtype in synaptic plasticity, learning, and memory, as well as in various neuropathological conditions. Its concurrent alpha-1 adrenergic antagonism contributes to its physiological effects, such as vasodilation, and must be considered in the interpretation of experimental results and in the design of therapeutic strategies. Further research to delineate the precise binding affinities at alpha-1 adrenergic receptor subtypes will provide a more complete understanding of its pharmacological profile. The comprehensive information presented herein serves as a valuable resource for researchers and drug development professionals working with ifenprodil and related compounds.
References
- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Avenues in Psychiatric Research: A Technical Guide to Ifenprodil Tartrate
An In-depth Exploration of a Selective GluN2B Antagonist for Researchers, Scientists, and Drug Development Professionals
Introduction
Ifenprodil tartrate, a phenylethanolamine compound, has garnered significant interest within the neuroscience community for its unique pharmacological profile. As a selective, non-competitive antagonist of the GluN1/GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor, it offers a targeted approach to modulating glutamatergic neurotransmission.[1][2][3][4][5][6] Over-activation of NMDA receptors is implicated in the pathophysiology of various psychiatric disorders, positioning ifenprodil as a compelling candidate for therapeutic development and a valuable tool for dissecting the underlying neurobiology of these conditions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical evidence in models of psychiatric disorders, and relevant experimental protocols to facilitate further research in this promising area.
Mechanism of Action: Targeting the GluN2B Subunit
Ifenprodil exerts its effects by binding to a specific site at the interface between the GluN1 and GluN2B subunits of the NMDA receptor.[1] This allosteric modulation results in a reduction of calcium influx into neurons without completely blocking the receptor's function, a key feature that may contribute to its favorable side-effect profile compared to non-selective NMDA receptor antagonists.
The binding of ifenprodil to the GluN2B subunit leads to a cascade of downstream effects. Notably, it has been shown to influence the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of synaptic plasticity and protein synthesis.[7][8] Furthermore, ifenprodil has demonstrated the ability to modulate the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), suggesting a potential role in mitigating neuroinflammation associated with psychiatric disorders.[7]
Signaling Pathway of this compound
Caption: Ifenprodil binds to the GluN2B subunit of the NMDA receptor, modulating downstream mTOR signaling and reducing pro-inflammatory cytokines.
Quantitative Data on this compound
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Inhibition
| Receptor/Channel | Preparation | Assay Type | IC50 Value | Reference |
| NMDA Receptor (GluN1A/GluN2B) | Xenopus oocytes | Voltage-clamp recording | 0.34 µM | [9][10] |
| NMDA Receptor (GluN1A/GluN2A) | Xenopus oocytes | Voltage-clamp recording | 146 µM | [9][10] |
| NMDA Receptor | Neonatal rat forebrain | Radioligand binding | 0.3 µM | [5] |
| NMDA-evoked currents (10 µM NMDA) | Rat cultured cortical neurons | Voltage-clamp recording | 0.88 µM | [5] |
| NMDA-evoked currents (100 µM NMDA) | Rat cultured cortical neurons | Voltage-clamp recording | 0.17 µM | [5] |
| NMDA Receptor (Chicken neurons) | E10 chicken forebrain cell culture | Calcium influx measurement | 100 ± 40 nM | [11] |
Table 2: Preclinical Studies in Animal Models of Psychiatric Disorders
| Animal Model | Species | Ifenprodil Dose | Administration Route | Key Findings | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | 3 mg/kg (single injection) | Intraperitoneal (i.p.) | Rapid antidepressant-like effects; activated mTOR signaling; reversed CUMS-induced elevation of IL-1β, IL-6, and TNF-α in the hippocampus. | [7] |
| Forced Swim Test (FST) | Mouse | 10 mg/kg | i.p. | Potentiated the antidepressant-like effect of imipramine and fluoxetine. | [12] |
| Forced Swim Test (FST) | Mouse | 10 mg/kg | i.p. | Enhanced the antidepressant-like effect of a competitive NMDA receptor antagonist (CGP 37849), a glycine site antagonist (L-701,324), a non-competitive antagonist (MK-801), and a partial agonist of a glycine site (d-cycloserine). | [4][13] |
Table 3: Clinical Trials in Psychiatric Disorders
| Disorder | Study Design | This compound Dose | Duration | Primary Outcome Measure | Key Findings | Reference |
| Methamphetamine Use Disorder | Randomized, double-blind, placebo-controlled | 60 mg/day or 120 mg/day | 84 days | Use or non-use of methamphetamine | Did not significantly affect primary outcome. The 120 mg/day group showed improvement in the number of days of methamphetamine use during follow-up and scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale (SRRS). The drug was found to be safe. | [14][15][16][17] |
| Post-Traumatic Stress Disorder (PTSD) | Double-blind, placebo-controlled | 40 mg/day | 4 weeks | Impact of Event Scale-Revised, Japanese version (IES-R-J) | A mild trend of improvement in IES-R-J total scores. Significant improvement in hyperarousal subscores at 2 weeks. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used in the study of ifenprodil in preclinical models of psychiatric disorders.
Chronic Unpredictable Mild Stress (CUMS) Rat Model
The CUMS model is a widely used paradigm to induce depressive-like behaviors in rodents.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water, except during specific stressor periods.
-
Procedure: For a period of 4 to 8 weeks, rats are subjected to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation.
-
Common Stressors:
-
Cage tilt (45°) for 24 hours.
-
Damp bedding (250 mL of water in the cage) for 24 hours.
-
Paired housing with a different rat for 7 hours.
-
Stroboscopic illumination (e.g., 14 Hz) for a short duration.
-
Food and/or water deprivation for 24 hours.
-
White noise (e.g., 85 dB) for a prolonged period.
-
Overnight illumination.
-
-
Behavioral Assessment: Following the CUMS protocol, depressive-like behaviors are assessed using tests such as the Sucrose Preference Test and the Forced Swim Test.
Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant efficacy.
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the tank for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is scored.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression.[1][7][8][19][20]
-
Apparatus: The animal's home cage is fitted with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to two bottles of water.
-
Baseline: For the next 24-48 hours, animals are given a choice between a bottle of 1% sucrose solution and a bottle of water. The position of the bottles is switched every 12-24 hours to avoid place preference.
-
Testing: Following a period of food and water deprivation (typically 12-24 hours), animals are again presented with a choice between 1% sucrose solution and water for a defined period (e.g., 1-4 hours).
-
-
Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
-
Interpretation: A reduction in sucrose preference in the stress group compared to the control group indicates anhedonia. An increase in sucrose preference after drug treatment is considered an antidepressant-like effect.
Western Blot for mTOR Signaling Pathway
This technique is used to quantify the expression of proteins in the mTOR signaling pathway.
-
Sample Preparation: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-mTOR, total mTOR, p70S6K).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using imaging software.
ELISA for Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines in tissue homogenates.
-
Sample Preparation: Hippocampal tissue is homogenized, and the supernatant is collected after centrifugation.
-
Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α).
-
The prepared samples and standards are added to the wells.
-
A detection antibody, also specific to the cytokine, is added.
-
An enzyme-linked secondary antibody is then added.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
-
Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model of depression.
Caption: A typical workflow for preclinical studies of ifenprodil, from model induction to data analysis.
Conclusion
This compound's selective antagonism of GluN2B-containing NMDA receptors presents a promising avenue for both understanding the pathophysiology of psychiatric disorders and developing novel therapeutic interventions. Its demonstrated effects on mTOR signaling and neuroinflammation in preclinical models provide a strong rationale for further investigation. This technical guide offers a foundational resource for researchers and drug development professionals, providing key quantitative data, detailed experimental protocols, and a clear understanding of the underlying mechanisms of action to facilitate and inspire future studies in this critical area of neuroscience.
References
- 1. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Unpredictable Mild Stress (CUMS) Protocol [bio-protocol.org]
- 4. Effects of ifenprodil on the antidepressant-like activity of NMDA ligands in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 8. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of ifenprodil on the activity of antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. recoveryanswers.org [recoveryanswers.org]
- 18. researchgate.net [researchgate.net]
- 19. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 20. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
Unraveling the Enigma: A Technical Guide to Ifenprodil Tartrate's Activity-Dependent Inhibition of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced mechanism of Ifenprodil Tartrate, a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Its activity-dependent inhibition presents a compelling profile for therapeutic development, offering a potential for targeted neuroprotection without the broad side-effects of non-selective NMDA receptor antagonists. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: A State-Dependent Blockade
This compound exhibits a unique, non-competitive, and activity-dependent antagonism of NMDA receptors.[1][2] Its primary target is the GluN1/GluN2B heterodimer, binding at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4] This interaction is allosteric, meaning it does not compete with the binding of the primary agonists, glutamate and glycine.[3][4]
The cornerstone of Ifenprodil's action is its preference for specific conformational states of the receptor. It demonstrates a significantly higher affinity for the agonist-bound activated and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state.[1][2][5] This state-dependent binding is the basis for its activity-dependent inhibition. As the concentration of the agonist (NMDA or glutamate) increases, the receptor spends more time in the activated and desensitized states, thereby increasing the apparent affinity of Ifenprodil.[1][2]
At low concentrations of NMDA, Ifenprodil can even potentiate the current, an effect that transitions to inhibition as the agonist concentration rises.[1][2] This complex interaction suggests that Ifenprodil binding stabilizes a conformation of the receptor that has a higher affinity for glutamate.[1][2]
The inhibition by Ifenprodil is largely voltage-independent, distinguishing it from channel blockers that bind within the ion channel pore.[6][7] However, at higher concentrations, a low-affinity, voltage-dependent block at GluN2A-containing receptors can be observed.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Ifenprodil's interaction with NMDA receptors, compiled from various studies.
Table 1: Inhibitory Potency (IC50) of Ifenprodil
| Receptor Subtype/Preparation | Agonist Concentration | IC50 Value (µM) | Experimental System | Reference(s) |
| NMDA Receptors (Rat Cortical Neurons) | 10 µM NMDA | 0.88 | Whole-cell voltage-clamp | [1][2][5] |
| NMDA Receptors (Rat Cortical Neurons) | 100 µM NMDA | 0.17 | Whole-cell voltage-clamp | [1][2][5] |
| NR1A/NR2B Receptors | Not specified | 0.34 | Oocyte expression, voltage-clamp | [5] |
| NR1A/NR2A Receptors | Not specified | 146 | Oocyte expression, voltage-clamp | [5] |
| Neonatal Rat Forebrain | Not specified | 0.3 | Radioligand binding | [5] |
| NMDA Currents (Rat Hippocampal Neurons) - High Affinity Component | Not specified | 0.75 | Whole-cell and single-channel patch recordings | [7] |
| NMDA Currents (Rat Hippocampal Neurons) - Low Affinity Component | Not specified | 161 | Whole-cell and single-channel patch recordings | [7] |
| hKv1.5 Channels (Peak Current) | Not specified | 43.1 | Two-microelectrode voltage clamp in Xenopus oocytes | [8] |
| hKv1.5 Channels (Steady State) | Not specified | 35.5 | Two-microelectrode voltage clamp in Xenopus oocytes | [8] |
Table 2: Binding Affinity of [3H]Ifenprodil
| Receptor Preparation | KD (nM) | Bmax (pmol/mg protein) | Experimental System | Reference(s) |
| Recombinant Human NR1a/NR2B Receptors | 33.5 | 1.83 | Radioligand binding | [9] |
| Native Rat Cortex/Hippocampus Receptors | 24.8 | 2.45 | Radioligand binding | [9] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is fundamental for studying the effect of Ifenprodil on NMDA receptor currents in cultured neurons or heterologous expression systems.
Objective: To measure NMDA-evoked currents in the presence and absence of Ifenprodil to determine its inhibitory characteristics.
Methodology:
-
Cell Preparation:
-
For cultured neurons: Plate primary cortical or hippocampal neurons on glass coverslips and culture for a specified duration (e.g., 7-14 days).
-
For heterologous expression: Transfect HEK293 cells or oocytes with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
-
Recording Setup:
-
Mount the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Apply NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of this compound with the agonists.
-
Record the peak and steady-state current responses.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the NMDA-evoked current by each concentration of Ifenprodil.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This method is used to determine the binding affinity (KD) and density of binding sites (Bmax) for Ifenprodil on NMDA receptors.
Objective: To quantify the specific binding of [3H]Ifenprodil to membrane preparations containing NMDA receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex and hippocampus) or cells expressing recombinant NMDA receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
-
Binding Reaction:
-
Incubate the membrane preparation with various concentrations of [3H]Ifenprodil in a binding buffer.
-
To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled Ifenprodil.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis by plotting specific binding against the concentration of [3H]Ifenprodil.
-
Use Scatchard analysis or non-linear regression to determine the KD and Bmax values.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of NMDA Receptor Inhibition by Ifenprodil
Caption: NMDA receptor activation and Ifenprodil's preferential binding to active and desensitized states.
Logical Workflow of Activity-Dependent Inhibition
Caption: The logical progression of Ifenprodil's activity-dependent inhibition of NMDA receptors.
Experimental Workflow for Electrophysiological Characterization
References
- 1. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Ifenprodil Tartrate Stock Solutions for In Vitro Assays
Introduction
Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit. This property makes it a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation and storage of Ifenprodil Tartrate stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound for use in a variety of in vitro assays.
Ifenprodil acts as an atypical noncompetitive antagonist at the NMDA receptor.[1][2][3] It interacts with high affinity at a specific site on the GluN1/GluN2B heterodimer, thereby allosterically modulating the receptor's function. Its selectivity for the GluN2B subunit allows researchers to dissect the specific contributions of this subunit in complex biological systems.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[4] Understanding its solubility in various solvents is paramount for preparing concentrated stock solutions that can be easily diluted to working concentrations for in vitro experiments.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4], 95-100 mg/mL[2] | Use fresh, moisture-free DMSO for optimal solubility.[2] |
| Ethanol | ~30 mg/mL[4] | Heating may be required to fully dissolve the compound.[5] |
| Dimethylformamide (DMF) | ~50 mg/mL[4] | Purge the solvent with an inert gas before use.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[4] | Sonication can aid in dissolution.[5] Aqueous solutions are not recommended for long-term storage.[4] |
| Water | Slightly soluble[6], 1 mg/mL[5] (with sonication) | Predicted water solubility is 0.105 mg/mL.[7] |
| Methanol | Soluble[6] | - |
| Acetone | Very slightly soluble[5] | - |
| Chloroform | Very slightly soluble[5] | - |
| Ether | Essentially insoluble[5] | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound that can be stored for an extended period and diluted into aqueous buffers for final experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial containing the this compound powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for dissolution in ethanol.[5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for long-term storage.[4] When stored properly, the solid compound is stable for at least four years.[4]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer for immediate use in in vitro assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate aqueous buffer to the final desired working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is minimal and does not affect the biological system being studied.[4] A final DMSO concentration of less than 0.1% is generally recommended.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of Ifenprodil's action on NMDA receptors.
Application in In Vitro Assays
This compound is widely used in a variety of in vitro assays to study the function of GluN2B-containing NMDA receptors. Common applications include:
-
Electrophysiology: To block GluN2B-mediated synaptic currents in primary neuronal cultures or brain slices.
-
Calcium Imaging: To assess the contribution of GluN2B subunits to glutamate-induced calcium influx in cultured neurons.
-
Biochemical Assays: To investigate the role of GluN2B in downstream signaling pathways, such as the activation of kinases and transcription factors.
-
Cell Viability Assays: To study the involvement of GluN2B-containing NMDA receptors in excitotoxicity.
The typical IC50 value for Ifenprodil at GluN1/GluN2B receptors is approximately 0.34 µM, while its affinity for GluN1/GluN2A receptors is significantly lower, with an IC50 of around 146 µM.[2][3]
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All weighing and initial solvent additions should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Ifenprodil Tartrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ifenprodil Tartrate in a variety of cell culture experiments. Detailed protocols for cell viability, apoptosis, and primary neuronal culture are included, along with recommended concentration ranges derived from current literature.
Introduction
Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B (formerly NR2B) subunit.[1] This specificity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Over-activation of NMDA receptors can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases.[2] Ifenprodil's ability to selectively block GluN2B-containing NMDA receptors provides a neuroprotective effect against this excitotoxicity.[3][4][5] Beyond its neuroprotective properties, Ifenprodil is also being investigated for its potential immunomodulatory and anti-inflammatory effects.[1]
Data Presentation: Recommended Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize reported concentrations from various in vitro studies.
Table 1: IC50 Values for NMDA Receptor Inhibition
| Cell Type/System | Receptor Subunit | IC50 Value | Reference |
| Neonatal Rat Forebrain | NMDA Receptors | 0.3 µM | [6] |
| Rat Cultured Cortical Neurons (10 µM NMDA) | NMDA Receptors | 0.88 µM | [6] |
| Rat Cultured Cortical Neurons (100 µM NMDA) | NMDA Receptors | 0.17 µM | [6] |
Table 2: Effective Concentrations for Neuroprotection and Other Cellular Effects
| Cell Type | Experimental Model | Effective Concentration | Observed Effect | Reference |
| Fetal Mouse Cerebral Cortex Cultures | Glutamate-induced toxicity | Not specified, but attenuated toxicity | Neuroprotection | [3] |
| Rat Cultured Cortical Neurons | NMDA-induced current | 3 µM | Potentiation of current | [6] |
| Young Rat Cortical Neurons | NMDA receptor-evoked current | 10 µM | Inhibition of virtually all current | [6] |
| Older Rat Cortical Neurons | NMDA receptor-evoked current | 10 µM | Inhibition of high-affinity and a significant portion of low-affinity components | [6] |
| Rat Cultured Neocortical Neurons | Regulation of NMDA receptor subunit expression | 3 µM | Probe for regulation of expression | [7] |
| Rat Cultured Cortical Neurons | NMDA-mediated stimulation of Na+-K+-2Cl- co-transporter expression | 15 µM | Investigation of co-transporter expression | [7] |
| Primary Cortical Neurons | Glutamate-mediated intracellular Ca2+ increase and apoptosis | Not specified, but declined effects | Reduction of calcium increase and apoptosis | [4] |
| Human Brain Microvascular Endothelial Cells | Glutamate-elevated endothelial permeability | Not specified, but reduced permeability | Reduction of permeability | [4] |
Signaling Pathway
Ifenprodil exerts its effects primarily through the allosteric modulation of the NMDA receptor. The following diagram illustrates the simplified signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of Ifenprodil Tartrate in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifenprodil Tartrate is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.[1][2] Its mechanism of action involves binding at the interface between the GluN1 and GluN2B subunits, thereby allosterically inhibiting the receptor and reducing calcium influx into neurons.[1][3][4] This targeted antagonism of GluN2B-containing NMDA receptors makes Ifenprodil a valuable tool for investigating the role of this specific receptor subtype in various physiological and pathological processes.
Primarily recognized for its neuroprotective properties, Ifenprodil has been extensively studied in rodent models of neurological disorders, including cerebral ischemia (stroke), neurodegenerative diseases, and psychiatric conditions like depression.[1][5][6][7] In addition to its primary action on NMDA receptors, Ifenprodil also exhibits alpha-1 adrenergic antagonism, which contributes to its vasodilatory effects.[1][8] These dual mechanisms make it a compound of interest for conditions involving both excitotoxicity and vascular dysregulation.[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, including pharmacokinetic data, administration protocols, and detailed methodologies.
Pharmacokinetic and Pharmacodynamic Data
Understanding the pharmacokinetic and pharmacodynamic profile of Ifenprodil in rodents is crucial for designing effective in vivo experiments. The following table summarizes key parameters.
| Parameter | Species/Strain | Dosage & Route | Value | Key Findings | Reference |
| Mechanism of Action | - | In vitro / In vivo | - | Selective non-competitive antagonist of GluN2B-containing NMDA receptors. Also an α1 adrenergic receptor antagonist. | [1][9] |
| Peak Plasma Conc. (Cmax) | Sprague-Dawley Rat | 1 mg/kg, Intraperitoneal (i.p.) | 113.79 µg/L | The pharmacokinetic model was determined to be a single-compartment model. | [10] |
| Half-life (t½) | Sprague-Dawley Rat | 1 mg/kg, i.p. | 2.42 hours | Relatively rapid clearance, suggesting the need for repeated dosing in chronic studies. | [10] |
| Receptor Affinity (IC50) | Neonatal Rat Forebrain | In vitro | 0.3 µM | Demonstrates high-affinity binding to NMDA receptors in the neonatal rat brain. | [11] |
| Subunit Selectivity (IC50) | Oocyte Expression | In vitro | NR1A/NR2B: 0.34 µMNR1A/NR2A: 146 µM | Over 400-fold selectivity for NR2B-containing receptors compared to NR2A. | [9] |
| Metabolism | Wistar Rat | In vivo | - | The phenolic group is the most metabolically active site, with glucuronidation being a major pathway. | [12] |
In Vivo Administration Protocols
The administration of this compound can vary significantly depending on the rodent model and the research question. The following table provides a summary of protocols from various studies.
| Rodent Model | Disease/Condition Model | Dosage (mg/kg) | Route of Admin. | Vehicle/Solvent | Frequency & Duration | Key Findings | Reference |
| Sprague-Dawley Rat | Pharmacokinetic Study | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | Established Cmax and half-life in rats. | [10] |
| Rat | Subarachnoid Hemorrhage (SAH) | Not specified | Not specified | Not specified | Not specified | Attenuated neuronal death, BBB damage, and cerebral edema. | [6] |
| Rat | Chronic Unpredictable Mild Stress (CUMS) | 3 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | Produced rapid antidepressant-like effects and activated mTOR signaling. | [5] |
| Rat | Spinal Anesthesia Model | 0.25-1.13 µmol | Intrathecal | Not specified | Single dose | Produced a dose-dependent local anesthetic effect. | [9] |
| Mouse | Forced Swim Test (FST) | 10 mg/kg | Intraperitoneal (i.p.) | Saline | Single dose | Enhanced the antidepressant-like effects of other NMDA antagonists. | [13] |
| Mouse | Forced Swim Test (FST) | 20-40 mg/kg | Intraperitoneal (i.p.) | Saline | Single dose | Demonstrated a direct antidepressant-like effect. | [13] |
| Mouse | Excitotoxic Injury Model | Not specified | Intraperitoneal (i.p.) | Not specified | Daily for 6 days | Increased proliferation of precursor cells in the dentate gyrus. | [14] |
Detailed Experimental Protocols
This section provides a detailed methodology for a representative experiment using this compound in a rodent model of focal cerebral ischemia.
Protocol: Neuroprotective Efficacy of Ifenprodil in a Mouse Model of Transient Middle Cerebral Artery Occlusion (MCAo)
Objective: To assess the neuroprotective effect of this compound administered post-ischemic insult.
1. Animals:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J, male, 10-12 weeks old, 22-25g.
-
Housing: Standard housing conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before surgery.
2. Materials:
-
This compound powder
-
Vehicle solution: 10% DMSO, 40% PEG300, 50% Saline. Note: Vehicle composition should be optimized for solubility and animal tolerance. Other vehicles like 0.9% saline may be suitable depending on the required concentration.[11][15]
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical equipment for MCAo procedure.
3. Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with PEG300 and Saline to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL).
-
Ensure the solution is clear and fully dissolved. Warm slightly if necessary. Prepare fresh daily.
4. Experimental Procedure:
-
Induction of Ischemia (MCAo):
-
Anesthetize the mouse with isoflurane.
-
Perform transient MCAo using the intraluminal suture method for 60 minutes, a common technique for inducing focal stroke.[16]
-
Monitor core body temperature throughout the procedure and maintain at 37°C using a heating pad.
-
-
Drug Administration:
-
At the time of reperfusion (i.e., withdrawal of the suture), administer this compound (e.g., 10 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.
-
Administer subsequent doses every 24 hours for the duration of the study (e.g., 3 days), if required by the experimental design.
-
-
Post-operative Care & Monitoring:
-
Allow animals to recover from anesthesia in a warm cage.
-
Provide softened food and hydration gel on the cage floor.
-
Monitor animals for weight loss, signs of distress, and general health daily.
-
5. Endpoint Analysis:
-
Neurological Deficit Scoring (24h, 48h, 72h post-MCAo): Assess motor and neurological function using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement (72h post-MCAo):
-
Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain and slice into 2mm coronal sections.
-
Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area).
-
Quantify the infarct volume using image analysis software.
-
Visualizations: Pathways and Workflows
Mechanism of Action Diagram
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.
Caption: Mechanism of Ifenprodil at the NMDA receptor.
Experimental Workflow Diagram
The diagram below outlines the logical flow of a typical in vivo study investigating Ifenprodil.
Caption: General experimental workflow for rodent studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on vertebral, basilar and internal carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of ifenprodil in rat plasma by HPLC-MS and pharmaco...: Ingenta Connect [ingentaconnect.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ifenprodil Tartrate for Excitotoxicity Studies in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal injury.[1][2] Overactivation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in apoptosis and necrosis.
Ifenprodil Tartrate is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for the GluN2B (formerly NR2B) subunit.[3][4] This subunit is predominantly expressed in the forebrain and is strongly implicated in mediating excitotoxic cell death.[5] The selective blockade of GluN2B-containing NMDA receptors by Ifenprodil presents a promising therapeutic strategy to mitigate excitotoxicity while potentially avoiding the side effects associated with non-selective NMDA receptor antagonists. These application notes provide a comprehensive guide to utilizing this compound in primary neuronal cultures to study and counteract excitotoxic phenomena.
Mechanism of Action of this compound
Ifenprodil allosterically modulates the NMDA receptor by binding to the interface between the GluN1 and GluN2B N-terminal domains.[3] This binding stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to glutamate and glycine binding. This selective antagonism of GluN2B-containing receptors is crucial, as different NMDA receptor subunits are coupled to distinct intracellular signaling pathways. While GluN2B activation is strongly linked to cell death pathways, the activation of GluN2A-containing receptors has been associated with pro-survival signals. By specifically targeting GluN2B, Ifenprodil can selectively inhibit the detrimental downstream effects of excessive glutamate stimulation.
Data Presentation: Neuroprotective Efficacy of this compound
The neuroprotective effects of Ifenprodil have been quantified in numerous in vitro studies. The following tables summarize key quantitative data from studies using primary neuronal cultures.
| Parameter | Value | Cell Type | Excitotoxic Agent | Assay | Reference |
| IC50 (Neuroprotection) | ~10 µM | Basolateral Amygdala Neurons | - | Synaptic Transmission Inhibition | [6] |
| Neuroprotection | 51.6 ± 14.7% | Mature Cortical Neurons | Glutamate | Not Specified | [7] |
| Neuroprotection | 20.6 ± 7.9% | Mature Cortical Neurons | NMDA | Not Specified | [7] |
Table 1: Quantitative Analysis of Ifenprodil's Neuroprotective Effects. This table presents the half-maximal inhibitory concentration (IC50) for neuroprotection and the percentage of neuroprotection afforded by Ifenprodil against excitotoxicity induced by glutamate or NMDA in primary neuronal cultures.
| Experimental Condition | Parameter | Observation | Cell Type | Reference |
| 1 µM Ifenprodil | Neuronal Death | Decreased from 59.5 ± 1.4% to 26 ± 2.7% | "Younger" Neurons | [8] |
| 1 µM Ifenprodil | NMDA-induced Ca2+ influx | Completely inhibited | "Younger" Neurons (6-8 DIV) | [8] |
| 10 µM Ifenprodil | Glutamate/NMDA-induced cell death | Dose-dependent prevention | Retinal Neurons | [9] |
Table 2: Summary of Ifenprodil's Effects on Neuronal Viability and Calcium Influx. This table highlights the impact of specific concentrations of Ifenprodil on neuronal survival and intracellular calcium levels following an excitotoxic challenge.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of Ifenprodil's neuroprotective effects in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used model for studying neuronal function and pathology.
Materials:
-
Timed-pregnant rat or mouse (embryonic day 18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Induction of Excitotoxicity and Ifenprodil Treatment
This protocol outlines the procedure for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of Ifenprodil.
Materials:
-
Primary neuronal cultures (7-14 DIV)
-
NMDA or L-glutamate stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of NMDA or glutamate and Ifenprodil in culture medium. A typical concentration for inducing excitotoxicity is 50-500 µM NMDA or glutamate.[10][11] Ifenprodil is typically tested in a concentration range of 0.1 to 10 µM.
-
Pre-treatment: For neuroprotection studies, pre-incubate the neuronal cultures with the desired concentrations of Ifenprodil for a specific duration (e.g., 30-60 minutes) before adding the excitotoxic agent.
-
Co-treatment: Alternatively, Ifenprodil can be added simultaneously with NMDA or glutamate.
-
Induction of Excitotoxicity: After the pre-treatment period, add the NMDA or glutamate solution to the cultures. The duration of exposure to the excitotoxic agent can vary from a brief period (e.g., 10-30 minutes) followed by a wash and incubation in fresh medium, to a prolonged exposure (e.g., 24 hours).[2][9]
-
Control Groups: Include appropriate control groups:
-
Vehicle control (no treatment)
-
Excitotoxic agent alone
-
Ifenprodil alone (to assess any potential toxicity of the compound itself)
-
-
After the treatment period, proceed with cell viability assays.
Protocol 3: Assessment of Cell Viability
A. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[12][13]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the excitotoxicity and Ifenprodil treatment, carefully collect the culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Spontaneous LDH is the LDH released from untreated control cells.
-
Maximum LDH is the LDH released from lysed control cells.
-
B. MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
After the treatment period, remove the culture medium.
-
Add fresh medium containing MTT to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 4: Intracellular Calcium Imaging
This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular calcium concentrations following excitotoxic challenge.
Materials:
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope equipped with an appropriate filter set and a digital camera
Procedure:
-
Load the primary neuronal cultures with the Ca2+ indicator dye by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh imaging buffer to remove excess dye.
-
Mount the culture dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing NMDA or glutamate and record the changes in fluorescence intensity over time.
-
To test the effect of Ifenprodil, pre-incubate the cells with Ifenprodil before the application of the excitotoxic agent.
-
Analyze the fluorescence data to quantify the changes in intracellular Ca2+ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is typically reported.
Protocol 5: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate reader (for absorbance or fluorescence)
Procedure:
-
Following treatment, lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) according to the kit manufacturer's instructions.[10]
-
Active caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AFC).
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation/emission ~400/505 nm for AFC) using a plate reader.[10]
-
The level of caspase-3 activity is proportional to the colorimetric or fluorometric signal.
Mandatory Visualizations
Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and Ifenprodil's point of intervention.
Caption: General experimental workflow for studying the neuroprotective effects of this compound.
References
- 1. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil reduces excitatory synaptic transmission by blocking presynaptic P/Q type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of ifenprodil against glutamate-induced neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MST1 mediates the N-methyl-d-aspartate-induced excitotoxicity in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies Using Ifenprodil Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifenprodil Tartrate is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, demonstrating a high affinity for those containing the GluN2B subunit.[1][2] This subunit selectivity makes Ifenprodil a valuable pharmacological tool for isolating and studying the physiological and pathological roles of GluN2B-containing NMDA receptors, which are crucial in synaptic plasticity, memory function, and various neurological disorders.[1] These application notes provide a comprehensive guide for utilizing this compound in electrophysiological patch-clamp experiments to investigate its effects on ion channel function.
Ifenprodil acts as a noncompetitive antagonist, binding to a unique site at the interface between the GluN1 and GluN2B N-terminal domains.[3][4] This allosteric inhibition modulates receptor gating, leading to a reduction in channel open probability.[3][5] The inhibitory effects of Ifenprodil can be influenced by factors such as extracellular pH and glycine concentrations.[2][5][6]
Data Presentation
Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp electrophysiology.
| Receptor/Channel | Cell Type | IC50 Value | Key Findings | Reference |
| NR1A/NR2B NMDA Receptors | Xenopus oocytes | 0.34 µM | High-affinity inhibition. The inhibitory effect is reduced by increasing glycine concentration. | [2][6] |
| NR1A/NR2A NMDA Receptors | Xenopus oocytes | 146 µM | Low-affinity inhibition, approximately 400-fold lower than for NR1A/NR2B receptors. | [2][6] |
| NMDA Receptors (Neonatal Rat Forebrain) | Neonatal Rat Forebrain Neurons | 0.3 µM | Interacts with high affinity at a homogeneous population of NMDA receptors. | [6] |
| NMDA Receptors (Cultured Rat Hippocampal Neurons) | Cultured Rat Hippocampal Neurons | High affinity: 0.75 µM, Low affinity: 161 µM | Two-component inhibition with distinct kinetics and dependencies on calcium and glycine. | [7] |
| Tetrodotoxin-resistant Na+ Channels | Rat Dorsal Root Ganglion Neurons | 2.6 µM | Blocks TTX-resistant Na+ currents and shifts the inactivation curve. | [8] |
| N-type Voltage-dependent Ca2+ Channels | HEK293 cells | 50 µM | Reversible inhibition of N-type Ca2+ channel currents. | [9] |
| P-type Voltage-dependent Ca2+ Channels | Cerebellar Purkinje Neurons | ~60 µM | Reversible inhibition of P-type Ca2+ channel currents. | [9] |
Effects of Ifenprodil on NMDA Receptor Gating Properties (GluN1/GluN2B)
| Parameter | Condition | Effect of Ifenprodil | Reference |
| Open Probability | Cell-attached patches (pH 7.9) | Significantly reduced | [3][5] |
| Mean Open Time | Cell-attached patches (pH 7.9) | No change | [3][5] |
| Mean Open Time | Cell-attached patches (pH 7.4) | Reduced | [3][5] |
| Mean Shut Time | Cell-attached patches | Significantly increased | [3] |
| Frequency of Channel Opening | Outside-out membrane patches | Reduced | [7] |
| Single-channel Conductance | Outside-out membrane patches | No alteration | [7] |
Experimental Protocols
This section provides a detailed methodology for a whole-cell patch-clamp experiment to study the effect of this compound on NMDA receptor currents.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant GluN1 and GluN2B subunits are a common model system.[3][5] Alternatively, primary cultured neurons, such as rat cortical or hippocampal neurons, can be used to study native receptors.[6][7]
-
Cell Culture: Culture cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) to promote adhesion.
-
Transfection (if applicable): For transient expression, co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) and a fluorescent marker (e.g., GFP) to identify transfected cells.[4]
Solutions and Reagents
-
Stock Solution of this compound: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.[6] Store aliquots at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[6]
-
Extracellular (Bath) Solution:
-
Composition (in mM): 150 NaCl, 2.5 KCl, 0.5 CaCl₂, 10 HEPES, 0.01 EDTA, and 0.1 glycine.[4]
-
Adjust pH to 7.4 with NaOH.
-
The solution should be filtered (0.22 µm filter) before use.
-
-
Intracellular (Pipette) Solution:
-
Composition (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 10 HEPBS, and 11 EGTA.[4]
-
Alternatively, a K-Gluconate based solution can be used: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[10]
-
Adjust pH to 7.2-7.4 with CsOH or KOH.
-
Filter the solution and store it in aliquots at -20°C. Thaw and keep on ice during experiments.
-
-
Agonist Solution: Prepare a solution containing the NMDA receptor agonists, typically 1 mM glutamate and 100 µM glycine, in the extracellular solution.[3]
-
Ifenprodil Application Solution: Prepare the desired final concentrations of this compound by diluting the stock solution into the agonist-containing extracellular solution on the day of the experiment.
Patch-Clamp Recording
-
Apparatus: A standard patch-clamp rig equipped with a microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition software (e.g., pCLAMP) is required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Identify a target cell for recording.
-
Approach the cell with the patch pipette containing the intracellular solution while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[6][11]
-
Begin recording baseline currents.
-
Apply the agonist solution to evoke NMDA receptor-mediated currents.
-
Once a stable baseline response to the agonist is established, co-apply the agonist solution containing the desired concentration of this compound.
-
Record the inhibited current until a steady-state block is achieved.
-
To test for reversibility, wash out the Ifenprodil-containing solution by perfusing with the agonist solution alone.
-
Data Analysis
-
Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Ifenprodil.
-
Calculate the percentage of inhibition for each concentration of Ifenprodil.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the Ifenprodil concentration.
-
Fit the concentration-response curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Analyze changes in channel kinetics, such as activation and deactivation rates, if the experimental design allows.
Mandatory Visualizations
Signaling Pathway of Ifenprodil Action
Caption: Ifenprodil's allosteric inhibition of GluN2B-containing NMDA receptors.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical workflow for a whole-cell patch-clamp experiment with Ifenprodil.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ifenprodil on voltage-gated tetrodotoxin-resistant Na+ channels in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of ifenprodil and eliprodil on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of NR2B Expression Following Ifenprodil Tartrate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in response to treatment with Ifenprodil Tartrate. This document includes detailed experimental protocols, a summary of expected quantitative changes, and diagrams illustrating the relevant signaling pathways and workflows.
Introduction
This compound is a selective, noncompetitive antagonist of NMDA receptors that contain the GluN2B (NR2B) subunit.[1][2][3] It binds to the N-terminal domain of the NR2B subunit, allosterically modulating receptor activity.[2][4][5][6] Given its specificity, Ifenprodil is a critical tool for studying the physiological and pathological roles of NR2B-containing NMDA receptors, which are implicated in various neurological processes and disorders. Western blotting is a fundamental technique to investigate changes in NR2B protein expression and its post-translational modifications, such as phosphorylation, following Ifenprodil treatment.
Data Presentation: Quantitative Analysis of NR2B Expression
The effects of this compound on NR2B expression can vary depending on the experimental model, treatment duration, and whether the analysis is of total protein or specific phosphorylated forms. Below is a summary of representative quantitative data from studies investigating the effects of NR2B antagonism.
| Treatment Condition | Protein Analyzed | Fold Change vs. Control | Experimental Model | Reference |
| Recovery (12h) after Ifenprodil washout | Phospho-NR2B (Tyr1472) | Increased | Organotypic cultures of rat visual cortex | [7] |
| Recovery (24h) after Ifenprodil washout | Phospho-NR2B (Tyr1472) | Increased | Organotypic cultures of rat visual cortex | [7] |
| Ifenprodil treatment and washout | Total NR2B | No significant change | Organotypic cultures of rat visual cortex | [7] |
| IL-1β + Kainic Acid vs. IL-1β + Kainic Acid + Ifenprodil | Phospho-NR2B (Tyr1472) | Decreased with Ifenprodil | Mouse Hippocampus | [8] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of total and phosphorylated NR2B protein levels following this compound treatment of cultured neurons.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) at a suitable density on poly-D-lysine coated plates.
-
Cell Culture: Culture cells in appropriate media and conditions until they reach the desired confluency or developmental stage.
-
Ifenprodil Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in culture media to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Replace the culture medium with the Ifenprodil-containing medium and incubate for the desired duration (e.g., 30 minutes, 24 hours). Include a vehicle-treated control group.
-
Washout (Optional): For recovery experiments, remove the Ifenprodil-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and replace with fresh culture medium. Collect samples at various time points post-washout.
II. Sample Preparation: Protein Lysate Extraction
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear DNA and increase protein solubilization.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Dilute the protein lysates to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane into a 7.5% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NR2B (total or a specific phosphorylated form, e.g., phospho-NR2B Tyr1472) overnight at 4°C with gentle agitation. A typical dilution for an anti-NR2B antibody is 1:1000 in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Chemiluminescence: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the NR2B signal to a loading control protein (e.g., β-actin, GAPDH, or tubulin).
-
Visualizations
Signaling Pathway of Ifenprodil Action
Caption: this compound non-competitively inhibits NR2B-containing NMDA receptors.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing NR2B expression after Ifenprodil treatment.
Logical Relationship of the Experiment
Caption: Logical flow of the experimental design.
References
- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]
- 8. A novel non-transcriptional pathway mediates the proconvulsive effects of interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with Ifenprodil Tartrate to Measure Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifenprodil Tartrate is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for excitatory synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The influx of calcium ions (Ca2+) through NMDA receptors is a key event in these processes. Calcium imaging is a powerful technique that allows for the real-time measurement of intracellular Ca2+ dynamics in neurons, providing a functional readout of neuronal activity. By using this compound in conjunction with calcium imaging, researchers can specifically investigate the contribution of GluN2B-containing NMDA receptors to neuronal Ca2+ signaling and excitotoxicity.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to measure neuronal activity.
Principles and Applications
Mechanism of Action: Ifenprodil acts as a non-competitive antagonist at the NMDA receptor, specifically at the interface between the GluN1 and GluN2B subunits.[1] This selective inhibition allows for the dissection of the roles of different NMDA receptor subtypes in various physiological and pathological processes. In addition to its primary target, Ifenprodil has been shown to inhibit the reverse mode of the Na+/Ca2+ exchanger (NCXrev) and high voltage-activated calcium channels, which should be considered when interpreting results.[2][3]
Applications in Neuronal Activity Measurement:
-
Investigating the role of GluN2B receptors in synaptic plasticity: Study the involvement of GluN2B-mediated Ca2+ influx in processes like long-term potentiation (LTP) and long-term depression (LTD).
-
Elucidating mechanisms of excitotoxicity: Assess the neuroprotective effects of Ifenprodil by measuring its ability to reduce excessive Ca2+ influx during excitotoxic insults.
-
Drug screening and development: Evaluate the efficacy of novel compounds targeting the GluN2B subunit by comparing their effects on NMDA-induced Ca2+ responses to those of Ifenprodil.
-
Studying neuronal development: Characterize the functional expression and role of GluN2B-containing NMDA receptors at different developmental stages of neurons.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in calcium imaging experiments.
Table 1: this compound Inhibition of NMDA-Evoked Calcium Responses
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 | 0.11 ± 0.07 µM | "Younger" neurons (6-8 DIV) | Inhibition of NMDA-induced increase in cytosolic Ca2+. | [4] |
| IC50 | 0.7 ± 0.1 µM | Rat cultured hippocampal pyramidal neurones | Reduction of rises in intracellular free Ca2+ evoked by 20 µM NMDA. | [2] |
| IC50 | ~10 µM | Basolateral amygdala principal neurons | Inhibition of excitatory synaptic transmission via presynaptic P/Q type calcium channel block. | [5] |
| Concentration for near-complete inhibition | 1 µM | "Younger" neurons (6-8 DIV) | Completely inhibited the increase in cytosolic Ca2+ induced by NMDA. | [4] |
| Concentration for partial inhibition | 10 µM | "Older" neurons (13-16 DIV) | Partially inhibited Ca2+ influx induced by NMDA. | [4] |
Table 2: this compound Inhibition of High Voltage-Activated Ca2+ Channels
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 | 17 ± 3 µM | Rat cultured hippocampal pyramidal neurones | Attenuation of high-K+-evoked rises in intracellular free Ca2+. | [2] |
| IC50 | 13 ± 4 µM | Rat cultured hippocampal pyramidal neurones | Reduction of dihydropyridine-resistant high-K+-evoked rise in intracellular free Ca2+ (in the presence of 10 µM nifedipine). | [2] |
Experimental Protocols
Protocol 1: Calcium Imaging of NMDA-Evoked Responses in Primary Neuronal Cultures using Fluo-4 AM
This protocol details the measurement of NMDA-induced calcium influx in primary cortical neurons and its inhibition by this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or glass-bottom dishes
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope equipped with a suitable camera and light source for Fluo-4 imaging (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated coverslips or dishes at a suitable density.
-
Culture neurons in Neurobasal medium with supplements for 7-14 days in vitro (DIV) to allow for maturation and expression of NMDA receptors.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Aliquot and store at -20°C.
-
NMDA/Glycine Stock Solution: Prepare a 10 mM NMDA and 10 mM glycine stock solution in sterile water.
-
-
Loading of Calcium Indicator:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C.
-
After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in HBSS before imaging.
-
-
Image Acquisition:
-
Mount the coverslip or dish onto the microscope stage.
-
Identify a field of view with healthy-looking neurons.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
Apply NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) to the neurons and record the change in fluorescence intensity over time.
-
After the response has peaked and started to return to baseline, wash out the NMDA/glycine solution with HBSS.
-
To test the effect of Ifenprodil, pre-incubate the neurons with the desired concentration of this compound (e.g., 1-10 µM) for 5-10 minutes before co-applying it with NMDA/glycine.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around the cell bodies of individual neurons.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the baseline fluorescence.
-
Quantify the peak amplitude of the calcium response, the area under the curve, and the decay kinetics.
-
Compare the parameters of the calcium responses in the presence and absence of this compound to determine the percentage of inhibition.
-
Visualizations
Caption: Experimental workflow for calcium imaging with Ifenprodil.
Caption: Signaling pathways affected by this compound.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade by ifenprodil of high voltage-activated Ca2+ channels in rat and mouse cultured hippocampal pyramidal neurones: comparison with N-methyl-D-aspartate receptor antagonist actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ifenprodil Tartrate in Organoid Culture for Neurological Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifenprodil Tartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a significantly higher affinity for the GluN2B subunit compared to other GluN2 subunits.[1][2] NMDA receptors are critical for synaptic plasticity and neuronal development; however, their overactivation can lead to excitotoxicity, a key pathological mechanism in numerous neurological disorders. The GluN2B subunit is predominantly expressed during early brain development, making it a key target for modeling neurodevelopmental disorders.[3][4] As brain organoids emerge as powerful tools for recapitulating human brain development and disease in vitro, this compound presents a valuable pharmacological agent for investigating the role of GluN2B-containing NMDA receptors in these models.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in cerebral organoid cultures for neurological modeling, including its mechanism of action, potential applications, and detailed protocols for its use.
Mechanism of Action
Ifenprodil acts as a non-competitive antagonist at the NMDA receptor, binding to the interface between the GluN1 and GluN2B subunits.[2][8][9] This binding allosterically modulates the receptor, reducing ion flux in response to glutamate and glycine binding. This selective inhibition of GluN2B-containing receptors helps to mitigate the excessive calcium influx associated with excitotoxicity, thereby offering neuroprotection.[10][11]
Data Presentation
The following tables summarize key quantitative data for this compound based on studies in neuronal cell cultures. This data can serve as a starting point for determining optimal concentrations in 3D organoid models.
Table 1: this compound IC50 Values for NMDA Receptor Subunits
| Receptor Subunit Composition | IC50 Value (µM) | Reference |
| NR1A/NR2B | 0.34 | [1][12] |
| NR1A/NR2A | 146 | [1][12] |
Table 2: Effective Concentrations of this compound for Neuroprotection
| Experimental Model | Effect | Effective Concentration (µM) | Reference |
| Rat cultured cortical neurons | Potentiation of NMDA-evoked currents | 3 | [12] |
| Rat cultured cortical neurons | Inhibition of NMDA receptor-evoked current | 10 | [12] |
| Cultured retinal neurons | Prevention of glutamate-induced cell death | 10 | [13] |
Experimental Protocols
The following protocols provide a framework for the generation of cerebral organoids and the subsequent application of this compound for neurological modeling.
Protocol 1: Generation of Cerebral Organoids from Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from established methods for generating cerebral organoids.[14][15][16]
Materials:
-
hPSCs (feeder-free)
-
mTeSR™1 or similar hPSC maintenance medium
-
Gentle Cell Dissociation Reagent
-
AggreWell™ plates or similar low-adhesion U-bottom plates
-
Neural Induction Medium
-
Cerebral Organoid Differentiation Medium (with and without Vitamin A)
-
Matrigel®
-
Orbital shaker
Procedure:
-
Embryoid Body (EB) Formation (Day 0):
-
Culture hPSCs to 70-80% confluency.
-
Dissociate colonies into a single-cell suspension using Gentle Cell Dissociation Reagent.
-
Seed 9,000 cells per well into a 96-well low-adhesion U-bottom plate in hPSC medium supplemented with a ROCK inhibitor (e.g., Y-27632).[14]
-
Incubate for 2 days to allow for the formation of uniform EBs.
-
-
Neural Induction (Day 2-6):
-
Carefully transfer the EBs to a low-adhesion 24-well plate.
-
Replace the medium with Neural Induction Medium.
-
Continue incubation, changing the medium every other day.
-
-
Matrigel® Embedding and Expansion (Day 6-11):
-
On day 6, transfer the EBs to a droplet of Matrigel® on a sheet of Parafilm.[15]
-
Incubate for 20-30 minutes at 37°C to allow the Matrigel® to solidify.
-
Transfer the Matrigel® droplets containing the organoids to a 6-well plate with Cerebral Organoid Differentiation Medium without Vitamin A.
-
-
Maturation (Day 11 onwards):
-
After 4-5 days, transfer the developing organoids to an orbital shaker to enhance nutrient absorption.
-
Switch to Cerebral Organoid Differentiation Medium with Vitamin A.
-
Continue to culture the organoids for the desired duration, with media changes every 2-3 days. Organoids can be maintained for several months.
-
Protocol 2: Application of this compound to Cerebral Organoids
This protocol outlines a general procedure for treating cerebral organoids with this compound to model neurological disorders.
Materials:
-
Mature cerebral organoids (Day 30+)
-
Cerebral Organoid Differentiation Medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Disease induction agent (e.g., glutamate for excitotoxicity, or use of patient-derived iPSCs with specific mutations)
Procedure:
-
Establishment of Disease Model:
-
This compound Treatment:
-
Prepare a range of this compound concentrations in pre-warmed Cerebral Organoid Differentiation Medium. Based on 2D culture data, a starting range of 0.1 µM to 10 µM is recommended.
-
Transfer individual organoids or small groups of organoids to the wells of a low-adhesion plate.
-
Replace the existing medium with the medium containing the desired concentration of this compound.
-
For neuroprotection studies, Ifenprodil can be added before, during, or after the insult (e.g., glutamate exposure).[10]
-
The duration of treatment will depend on the specific experimental question and may range from a few hours to several days or weeks.
-
-
Endpoint Analysis:
-
Following treatment, organoids can be harvested for various analyses, including:
-
Immunohistochemistry: To assess neuronal markers, cell death (e.g., TUNEL assay), and synaptic proteins.
-
qRT-PCR and Western Blotting: To analyze gene and protein expression levels of relevant markers.
-
Calcium Imaging: To measure changes in intracellular calcium dynamics in response to stimuli.
-
Electrophysiology (e.g., MEA recordings): To assess neuronal network activity and the effects of Ifenprodil on synaptic function.
-
-
Mandatory Visualizations
Caption: Ifenprodil's mechanism of action in preventing excitotoxicity.
Caption: Workflow for Ifenprodil treatment in cerebral organoids.
Applications in Neurological Modeling
The use of this compound in cerebral organoids can be applied to model a variety of neurological disorders where GluN2B dysfunction is implicated.
-
Neurodevelopmental Disorders: Given the high expression of GluN2B during early brain development, Ifenprodil can be used to investigate the consequences of altered NMDA receptor signaling in organoids derived from patients with GRIN2B-related neurodevelopmental disorders.[20] This can help to elucidate disease mechanisms and screen for potential therapeutic compounds.
-
Ischemic Stroke and Excitotoxicity: Cerebral organoids can be subjected to oxygen-glucose deprivation to model ischemic injury.[17][18][21] Ifenprodil can be used to assess the neuroprotective effects of GluN2B antagonism in a human-relevant 3D model, potentially identifying new therapeutic strategies for stroke.[22]
-
Drug Screening: The combination of patient-derived organoids and selective pharmacological agents like Ifenprodil provides a powerful platform for personalized drug screening.[23] This approach can help to identify compounds that rescue disease-related phenotypes by modulating NMDA receptor activity.
Conclusion
This compound is a valuable tool for dissecting the role of GluN2B-containing NMDA receptors in human neurodevelopment and disease. By combining the use of this selective antagonist with advanced cerebral organoid models, researchers can gain deeper insights into the pathophysiology of various neurological disorders and accelerate the discovery of novel therapeutic interventions.
References
- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Brain organoids are new tool for drug screening of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Organoids: A Game-Changer for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Protective effects of ifenprodil against glutamate-induced neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of Cerebral Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Method for Generating Cerebral Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Humanized cerebral organoids-based ischemic stroke model for discovering of potential anti-stroke agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. GRIN2B-related neurodevelopmental disorder: current understanding of pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brain organoids for hypoxic-ischemic studies: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organoid technology for brain and therapeutics research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Intravenous Formulation and Administration of Ifenprodil Tartrate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ifenprodil Tartrate is a pharmacological agent recognized for its unique neuroprotective and vasodilatory properties.[1] It functions primarily as an atypical, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B (formerly NR2B) subunit.[2] This specificity makes Ifenprodil a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.[1] Its potential therapeutic applications have been explored in cerebrovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's, and even psychiatric conditions.[1][2] While often administered orally for chronic conditions, intravenous (IV) formulations have been explored for acute settings where a rapid onset of action is critical, such as in the event of an ischemic stroke.[1] These notes provide detailed information on the formulation, administration, and mechanism of action of this compound for preclinical intravenous research.
Mechanism of Action
The primary mechanism of action for Ifenprodil is its selective, high-affinity inhibition of NMDA receptors that contain the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission and synaptic plasticity.[2] They are typically heterotetramers composed of two GluN1 subunits and two GluN2 subunits (A-D).[2]
Ifenprodil acts as a non-competitive antagonist, binding to the interface between the GluN1 and GluN2B N-terminal domains.[2] This allosteric modulation inhibits the receptor, reducing the influx of calcium ions (Ca²⁺) into the neuron.[1] This action is particularly relevant in pathological conditions associated with glutamate-mediated excitotoxicity.[1]
Additionally, Ifenprodil exhibits alpha-1 adrenergic receptor antagonism, which contributes to its vasodilatory effects.[1][3] This dual mechanism of neuronal protection and vasodilation makes it a compound of significant interest in neurological research.[1]
Data Presentation
The following tables summarize key quantitative data for this compound relevant to the design of intravenous studies.
Table 1: Solubility of this compound / Hemitartrate
| Solvent | Solubility | Source(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥23.78 mg/mL to ~100 mg/mL | [4][5][6][7] |
| Dimethylformamide (DMF) | ~50 mg/mL | [4] |
| Ethanol | ~30 mg/mL to ≥42.5 mg/mL | [4][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [4] |
| Water | Slightly soluble / Insoluble |[6][8] |
Table 2: Pharmacological Activity of Ifenprodil
| Target | Assay Condition | IC₅₀ Value | Source(s) |
|---|---|---|---|
| NMDA Receptor (NR1A/NR2B) | Inhibition of NMDA-induced currents in oocytes | 0.34 µM | [3][5] |
| NMDA Receptor (NR1A/NR2A) | Inhibition of NMDA-induced currents in oocytes | 146 µM | [3][5] |
| NMDA Receptors | Neonatal rat forebrain | 0.3 µM |[5][6] |
Table 3: Reported Dosages of Ifenprodil in In Vivo Studies
| Species | Route of Administration | Dosage | Study Context | Source(s) |
|---|---|---|---|---|
| Human | Intravenous Infusion | 5, 10, and 15 mg (single dose) | Pharmacokinetic study | [9] |
| Mouse | Intraperitoneal (i.p.) | 1 and 10 mg/kg | Behavioral study with ethanol | [10] |
| Rat | Administration (unspecified) | Not specified | Blood flow measurement |[11] |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation
This protocol describes a general method for preparing an this compound formulation suitable for intravenous administration in preclinical research, based on its known solubility characteristics. The final formulation should always be validated for solubility and stability under specific experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Isotonic Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[4]
-
Gently vortex or sonicate if necessary to ensure complete dissolution. The stock solution should be clear.
-
Note: Stock solutions in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months, but always consult the manufacturer's guidelines and avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Working Solution (Dilution into Aqueous Vehicle):
-
On the day of the experiment, thaw the DMSO stock solution completely and bring it to room temperature.
-
Perform a serial dilution of the stock solution into sterile isotonic saline or PBS (pH 7.2) to reach the final desired concentration for injection.
-
CRITICAL STEP: Add the DMSO stock solution to the aqueous vehicle dropwise while vortexing the vehicle. This minimizes the risk of precipitation.
-
Ensure the final concentration of DMSO in the injected formulation is minimal (ideally <5%, and consistent across all treatment groups, including vehicle controls) to avoid solvent-induced physiological effects.[4]
-
-
Verification and Sterilization:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the formulation is not suitable for IV injection. It may be necessary to lower the final concentration.
-
To ensure sterility, pass the final working solution through a sterile 0.22 µm syringe filter into a new sterile, pyrogen-free vial.[12]
-
The final formulation should be used immediately. Aqueous solutions of Ifenprodil are not recommended for storage for more than one day.[4]
-
Protocol 2: Intravenous Administration in a Rodent Model (Rat)
This protocol provides a general guideline for the intravenous (bolus) administration of this compound to a rat via the lateral tail vein. All procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriate rat restrainer
-
27-30 gauge needles with sterile syringes (e.g., 1 mL tuberculin syringe)
-
Heat lamp or warm water bath
-
70% Ethanol or isopropanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (approx. 40°C) for 30-60 seconds. This causes vasodilation of the tail veins, making them more visible and easier to access.
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
-
Injection Site Preparation:
-
Identify one of the lateral tail veins, which run along either side of the tail.
-
Gently wipe the injection site with a 70% ethanol wipe to clean the area.
-
-
Intravenous Injection:
-
Draw the calculated volume of the this compound formulation into a sterile syringe, ensuring there are no air bubbles.
-
Insert the needle, bevel up, into the vein at a shallow angle (~15-20 degrees). Successful entry is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the formulation. The maximum recommended volume for a bolus IV injection in rats is 5 mL/kg.[13] For continuous administration, the maximum recommended volume is 4 ml/kg/hour.[13]
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor it closely for any adverse reactions, according to the experimental plan and institutional guidelines.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound CAS 23210-58-4, Pharmaceutical Grade, Best Price [jigspharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Ifenprodil influences changes in mouse behaviour related to acute and chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on vertebral, basilar and internal carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes & Protocols: Investigating Long-Term Neurologic Deficits with Ifenprodil Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction Ifenprodil is a non-competitive, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] This unique mechanism of action makes it a valuable pharmacological tool for investigating and potentially mitigating excitotoxic neuronal damage that contributes to long-term neurological deficits in various central nervous system (CNS) disorders.[4][5] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, triggering a cascade of detrimental cellular events including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal death.[4][6] By selectively blocking GluN2B-containing NMDA receptors, Ifenprodil offers a targeted approach to neuroprotection.[2][4] These notes provide a summary of preclinical data and detailed protocols for utilizing Ifenprodil Tartrate in studies of long-term neurologic deficits following events like subarachnoid hemorrhage (SAH) and in models of neurodegenerative diseases like Parkinson's.[1][6][7]
Mechanism of Action & Signaling Pathway
Ifenprodil exerts its neuroprotective effects by binding to the N-terminal domain of the GluN2B subunit of the NMDA receptor.[2][8] This action allosterically inhibits the receptor, reducing the influx of Ca²⁺ into neurons during periods of excessive glutamate release, a phenomenon known as excitotoxicity.[1][4] This intervention is critical in conditions like stroke or subarachnoid hemorrhage, where high levels of extracellular glutamate are a key driver of secondary brain injury and subsequent long-term neurological impairments.[1][5] The downstream effects of Ifenprodil's antagonism include the attenuation of neuronal apoptosis, reduction of cerebral edema, and preservation of the blood-brain barrier integrity.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating Ifenprodil's effects on neurological deficits.
Table 1: In Vivo Efficacy of Ifenprodil in Neurologic Deficit Models
| Model | Species | Ifenprodil Dose & Route | Key Quantitative Findings & Outcomes | Cite |
|---|---|---|---|---|
| Subarachnoid Hemorrhage (SAH) | Rat | 10 mg/kg, intraperitoneal (i.p.) | Improved long-term sensorimotor and spatial learning deficits. Attenuated neuronal death, cellular and mitochondrial Ca²⁺ overload, blood-brain barrier damage, and cerebral edema. | [1][5] |
| Parkinson's Disease (PD) Model | Rat | Intraperitoneal (i.p.) or Intracerebral | Improved motor function in 6-OHDA-lesioned rats. Enhanced autophagy markers (LC3II, Beclin-1) and decreased apoptosis-related proteins. Reduced microglia activation. | [6][7] |
| Spinal Anesthesia | Rat | Intrathecal injection (ED₅₀: 0.42 µmol) | Produced prolonged spinal blockade of motor function and nociception, with a longer duration of action than bupivacaine at equianesthetic doses. | [9] |
| Antidepressant-like Activity | Mouse | 10 mg/kg, i.p. | Enhanced the antidepressant-like effects of other NMDA receptor antagonists in the forced swim test. |[10] |
Table 2: In Vitro Neuroprotective Effects of Ifenprodil
| Cell Type | Insult Model | Ifenprodil Concentration | Key Quantitative Findings & Outcomes | Cite |
|---|---|---|---|---|
| Primary Cortical Neurons | High-concentration Glutamate | Not specified | Declined glutamate-mediated intracellular Ca²⁺ increase and cell apoptosis. | [1] |
| Human Brain Microvascular Endothelial Cells (HBMEC) | High-concentration Glutamate | Not specified | Reduced glutamate-elevated endothelial permeability. | [1] |
| Cultured Hippocampal Neurons | Glutamate or NMDA | IC₅₀ values of 0.88 µM and 0.17 µM against 10 and 100 µM NMDA, respectively. | Blocked glutamate-induced neurotoxicity, quantified by reduced lactate dehydrogenase (LDH) leakage. |[11][12] |
Experimental Protocols
Protocol 1: In Vivo Subarachnoid Hemorrhage (SAH) Rat Model
This protocol describes the induction of SAH in rats to study the long-term neuroprotective effects of Ifenprodil.
1. Animal Model & Preparation:
-
Species: Adult male Sprague-Dawley rats (280-320g).
-
Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital (50 mg/kg).
2. SAH Induction (Endovascular Perforation):
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a sharpened 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until resistance is felt, indicating the bifurcation of the anterior and middle cerebral arteries.
-
Puncture the vessel by advancing the suture an additional ~3 mm.
-
Withdraw the suture to allow for reperfusion. Sham-operated animals undergo the same procedure without vessel perforation.
3. Ifenprodil Administration:
-
Dose: 10 mg/kg this compound or vehicle (saline).
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer immediately after SAH induction.
4. Assessment of Long-Term Neurologic Deficits (Days 1-21 post-SAH):
-
Sensorimotor Function (Adhesive Removal Test):
-
Place a small adhesive dot on the contralateral forepaw of the rat.
-
Record the time it takes for the animal to sense and remove the dot. Perform daily for 1 week, then weekly.
-
-
Spatial Learning & Memory (Morris Water Maze):
-
Conduct this test during the third week post-SAH.
-
Train rats to find a hidden platform in a circular pool of water for 5 consecutive days.
-
On day 6, perform a probe trial (platform removed) and record the time spent in the target quadrant.
-
5. Histological & Molecular Analysis (Day 21):
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Harvest brains for analysis of neuronal death (e.g., TUNEL staining) in the hippocampus and basal cortex.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol details a method to assess Ifenprodil's ability to protect cultured neurons from glutamate-induced cell death.
1. Primary Cortical Neuron Culture:
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Procedure:
-
Dissect cortices and dissociate tissue using trypsin.
-
Plate dissociated cells onto poly-D-lysine-coated plates or coverslips.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain cultures for 10-14 days in vitro (DIV) before experimentation.
-
2. Glutamate-Induced Excitotoxicity:
-
Reagents: High-concentration Glutamate solution (e.g., 100-200 µM).
-
Procedure:
-
Replace the culture medium with a control buffer (e.g., HBSS).
-
Add the glutamate solution to the designated wells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
3. Ifenprodil Treatment:
-
Dose: Prepare a dose-response curve for Ifenprodil (e.g., 0.1 µM to 10 µM).
-
Timing: Add Ifenprodil to the culture medium either as a pre-treatment (e.g., 30 minutes before glutamate) or co-treatment (simultaneously with glutamate).[12]
4. Endpoint Analysis (24 hours post-insult):
-
Cell Viability (LDH Assay):
-
Collect the culture medium.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.[12] Higher LDH activity corresponds to greater cell death.
-
-
Apoptosis (TUNEL or Caspase-3 Staining):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Perform immunocytochemistry for activated Caspase-3 or use a TUNEL assay kit to label apoptotic nuclei.
-
Quantify the percentage of positive cells using fluorescence microscopy.
-
-
Intracellular Calcium Imaging:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) before treatment.
-
Use live-cell imaging to measure changes in intracellular Ca²⁺ concentration in real-time following glutamate and Ifenprodil application.
-
References
- 1. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Ifenprodil for prolonged spinal blockades of motor function and nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ifenprodil Tartrate in the Study of Methamphetamine Dependence in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ifenprodil Tartrate, a selective NMDA receptor antagonist targeting the GluN2B subunit, in preclinical animal models of methamphetamine dependence. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this field.
Introduction
Methamphetamine (METH) dependence is a chronic relapsing disorder with limited effective pharmacological treatments. Research into the neurobiological underpinnings of METH addiction has highlighted the critical role of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. This compound, by selectively blocking the GluN2B subunit of the NMDA receptor, offers a targeted approach to modulate glutamatergic neurotransmission implicated in the reinforcing and sensitizing effects of METH.
Ifenprodil has been shown to attenuate METH-induced behavioral sensitization, a phenomenon associated with the development and maintenance of addiction.[1][2] Its mechanism of action involves the modulation of downstream signaling cascades, including the Ras-ERK-ΔFosB and GluN2B-PP2A-AKT pathways, which are crucial for synaptic plasticity and long-term changes in the brain associated with addiction.[1][3] While preclinical evidence for its utility in behavioral sensitization models is established, its application in self-administration and conditioned place preference paradigms for METH is less documented in publicly available literature.
Mechanism of Action
Ifenprodil is a non-competitive antagonist of the NMDA receptor, with high affinity for the GluN2B subunit. By binding to the polyamine regulatory site on the GluN2B subunit, Ifenprodil allosterically inhibits ion channel function, thereby reducing calcium influx in response to glutamate binding. This action is particularly relevant in brain regions implicated in addiction, such as the striatum and prefrontal cortex, where GluN2B-containing NMDA receptors are prominently expressed.[1]
Furthermore, Ifenprodil has been shown to inhibit G protein-activated inwardly rectifying potassium (GIRK) channels, which also play a role in neuronal excitability and the mechanisms of action of addictive substances.[4][5]
Key Signaling Pathways
The therapeutic potential of Ifenprodil in METH dependence is linked to its ability to modulate intracellular signaling pathways that are dysregulated by chronic METH exposure. Two key pathways have been identified:
-
Ras-ERK-ΔFosB Pathway: Chronic METH administration leads to the activation of this pathway in the caudate putamen, contributing to long-term synaptic and structural plasticity underlying addiction-related behaviors. Ifenprodil has been shown to inhibit the METH-induced increases in Ras, phosphorylated ERK (pERK), and ΔFosB levels.[1]
-
GluN2B-PP2A-AKT Cascade: METH exposure increases the phosphorylation of GluN2B and the interaction of protein phosphatase 2A (PP2A) subunits in the dorsal striatum. This leads to the dephosphorylation of AKT, a key molecule in cell survival and plasticity. Ifenprodil blocks these METH-induced changes, suggesting its role in restoring normal signaling in this pathway.[2]
Experimental Protocols
Methamphetamine-Induced Behavioral Sensitization
This model is used to study the progressive and enduring enhancement of a behavioral response to a drug following repeated, intermittent administration. It is thought to reflect neuroadaptations underlying addiction.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.[1][2] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams) is used to measure locomotor activity.
-
Experimental Design:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before each behavioral session. On the first day of testing, habituate each mouse to the open-field arena for 30-60 minutes.
-
Drug Administration:
-
Sensitization Induction: Administer the respective treatments once daily for 5-7 consecutive days. Immediately after the METH or final saline injection, place the mouse in the open-field arena and record locomotor activity for 60 minutes.
-
Withdrawal: No injections are given for a period of 3-5 days.
-
Challenge: On the challenge day, all groups are administered a single injection of METH (1 mg/kg, i.p.). Immediately after the injection, record locomotor activity for 60 minutes.
-
-
Data Analysis: The primary outcome is the total distance traveled or the number of beam breaks. A significant increase in locomotor activity in the METH group compared to the vehicle group on the challenge day indicates the development of behavioral sensitization. A significant reduction in locomotor activity in the Ifenprodil + METH group compared to the METH group on the challenge day indicates that Ifenprodil attenuates the expression of sensitization.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Challenge Day Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM) | Reference |
| Vehicle + Saline | - | 1500 ± 200 | [1] |
| Vehicle + METH | 1 | 8000 ± 500 | [1] |
| Ifenprodil + METH | 2.5 | 5500 ± 400 | [1] |
| Ifenprodil + METH | 5 | 7800 ± 600 | [1] |
| Ifenprodil + METH | 10 | 6000 ± 450 | [1] |
*p < 0.05 compared to the Vehicle + METH group.
Methamphetamine Self-Administration (Generalized Protocol)
This is a paradigm with high face validity for studying the reinforcing effects of drugs and the motivation to seek them. Note: Specific data for Ifenprodil in a METH self-administration model was not available in the reviewed literature. This protocol is a generalized representation based on typical METH self-administration studies.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal. Allow for a 5-7 day recovery period.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.
-
Experimental Design:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of METH (e.g., 0.05 mg/kg/infusion) and the presentation of a cue light. A press on the inactive lever has no consequence. Training continues until a stable baseline of responding is established (e.g., <20% variation in active lever presses over three consecutive days).
-
Ifenprodil Treatment: Once a stable baseline is achieved, rats are pretreated with this compound (e.g., 2.5, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session. The effect of Ifenprodil on METH intake (number of infusions) is measured.
-
Progressive Ratio Schedule: To assess motivation, the response requirement for each subsequent infusion is systematically increased. The breakpoint (the last ratio completed) is used as a measure of the motivation to obtain the drug. The effect of Ifenprodil on the breakpoint can be evaluated.
-
-
Data Analysis: The primary outcomes are the number of METH infusions earned and the breakpoint on a progressive ratio schedule. A significant decrease in these measures in the Ifenprodil-treated group compared to the vehicle group would suggest that Ifenprodil reduces the reinforcing efficacy of METH.
Methamphetamine-Induced Conditioned Place Preference (CPP) (Generalized Protocol)
CPP is a model used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with drug administration. Note: Specific data for Ifenprodil in a METH CPP model was not available in the reviewed literature. This protocol is a generalized representation.
Protocol:
-
Animals: Mice or rats can be used.
-
Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller neutral central chamber.
-
Experimental Design:
-
Pre-conditioning (Baseline): On day 1, each animal is allowed to freely explore all three chambers for 15-20 minutes to determine any initial preference for one of the conditioning chambers.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, animals receive an injection of METH (e.g., 1 mg/kg, i.p.) and are confined to one of the conditioning chambers for 30-45 minutes. On the other days, they receive a saline injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.
-
Ifenprodil Treatment: To study the effect on the acquisition of CPP, this compound (e.g., 2.5, 5, or 10 mg/kg, i.p.) or vehicle is administered 30 minutes before each METH injection during the conditioning phase. To study the effect on the expression of CPP, Ifenprodil is administered on the test day.
-
Post-conditioning (Test): On the test day, animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15-20 minutes.
-
-
Data Analysis: The primary outcome is the CPP score, calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber at baseline. A significant increase in the CPP score in the METH group compared to the saline group indicates a rewarding effect. A significant reduction in the CPP score in the Ifenprodil-treated group would suggest that Ifenprodil attenuates the rewarding properties of METH.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ifenprodil's modulation of METH-induced signaling.
References
- 1. Study of effects of ifenprodil in patients with methamphetamine dependence: Protocol for an exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. recoveryanswers.org [recoveryanswers.org]
- 4. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil Attenuates Methamphetamine-Induced Behavioral Sensitization and Activation of Ras-ERK-∆FosB Pathway in the Caudate Putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ifenprodil Tartrate dosage to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Ifenprodil Tartrate and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.[1][2] It binds to a unique site at the interface between the GluN1 and GluN2B N-terminal domains, leading to allosteric inhibition of the receptor.[3][4][5] This inhibition reduces the influx of calcium ions into neurons, which is a key mechanism for its neuroprotective effects.[2]
Q2: What are the known major off-target effects of this compound?
This compound has several well-documented off-target activities, which can confound experimental results if not properly controlled. The primary off-target effects include:
-
α1-Adrenergic Receptor Antagonism: Ifenprodil is a potent antagonist at α1-adrenergic receptors.[2][6][7]
-
Sigma (σ) Receptor Binding: It binds to both sigma-1 (σ1) and sigma-2 (σ2) receptors.[8][9]
-
GIRK Channel Inhibition: Ifenprodil can inhibit G protein-activated inwardly rectifying potassium (GIRK) channels.[6][9][10]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose Selection: Use the lowest effective concentration of this compound that elicits the desired on-target effect on GluN2B-containing NMDA receptors. Consult the dose-response data provided in the tables below.
-
Control Experiments: Include appropriate controls to account for off-target effects. This may involve using antagonists for the off-target receptors (e.g., prazosin for α1-adrenergic receptors) or using cell lines or tissues that do not express the off-target receptors.
-
Subtype-Specific Assays: Whenever possible, use experimental systems that allow you to isolate the activity of GluN2B-containing NMDA receptors.
Q4: Is the inhibitory effect of Ifenprodil voltage-dependent?
The voltage-dependency of Ifenprodil's inhibition differs between its on-target and some of its off-target receptors. The high-affinity inhibition of GluN2B-containing NMDA receptors is largely voltage-independent.[1] However, the low-affinity inhibition observed at GluN2A-containing NMDA receptors and its effects on certain other channels can be voltage-dependent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values for GluN2B inhibition. | Differences in experimental conditions (e.g., agonist concentration, pH, cell type). | Standardize your experimental protocol. Ensure consistent agonist concentrations and pH across all experiments. Use a stable, well-characterized cell line expressing the receptors of interest. |
| Incomplete inhibition of NMDA receptor currents at high Ifenprodil concentrations. | Ifenprodil is a partial antagonist at NMDA receptors.[1] | This is an expected characteristic of the compound. Do not increase the concentration indefinitely, as this will increase the likelihood of off-target effects. Report the maximal inhibition achieved. |
| Observed effects are not consistent with GluN2B antagonism. | Off-target effects at α1-adrenergic, sigma, or GIRK channels may be dominating the response. | Refer to the "On-Target vs. Off-Target Affinity" table to determine if your Ifenprodil concentration is in the range for off-target activity. Use specific antagonists for the suspected off-target receptors to confirm their involvement. |
| Slow onset and offset of Ifenprodil's inhibitory effect. | The kinetics of Ifenprodil binding and unbinding from the NMDA receptor are known to be slow.[1] | Allow for sufficient pre-incubation time to reach equilibrium before taking measurements. For washout experiments, use extended washout periods. |
Quantitative Data Summary
Table 1: On-Target vs. Off-Target Affinity of this compound
| Target | Subtype | Assay Type | Species | Affinity (IC50 / Ki) | Reference |
| NMDA Receptor (On-Target) | GluN1/GluN2B | Electrophysiology | Rat | 0.156 µM (IC50) | |
| GluN1/GluN2B | Electrophysiology | Xenopus Oocytes | 0.34 µM (IC50) | [6][11] | |
| NMDA Receptor (Off-Target) | GluN1/GluN2A | Electrophysiology | Xenopus Oocytes | 146 µM (IC50) | [6][11] |
| α1-Adrenergic Receptor | - | Radioligand Binding | - | Potent Antagonist | [6][7] |
| Sigma Receptor | σ1 | Radioligand Binding | - | 125 nM (Ki) | |
| σ2 | Radioligand Binding | Mouse | High Affinity | [12] | |
| GIRK Channel | GIRK1/2 | Electrophysiology | Xenopus Oocytes | 7.01 µM (IC50) | [9] |
| GIRK2 | Electrophysiology | Xenopus Oocytes | 8.76 µM (IC50) | [9] | |
| GIRK1/4 | Electrophysiology | Xenopus Oocytes | 2.83 µM (IC50) | [9] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cells expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits) or primary neurons.
-
External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, pH 7.3.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
Agonists: L-glutamate and glycine.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Prepare cells on coverslips for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor current.
-
After establishing a stable baseline, co-apply the agonists with varying concentrations of this compound.
-
Allow sufficient time for the drug to equilibrate and the current to reach a steady state.
-
Record the peak and steady-state current for each concentration.
-
Wash out the drug to observe the recovery of the current.
-
Analyze the data to generate a dose-response curve and calculate the IC50 value.
Radioligand Binding Assay for Sigma-2 (σ2) Receptor Affinity
Objective: To determine the binding affinity of this compound for σ2 receptors.
Materials:
-
Tissue homogenates or cell membranes expressing σ2 receptors (e.g., mouse lung membranes).[12]
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).
-
Sigma-1 receptor masking agent: (+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and cocktail.
Methodology:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add the membrane preparation, [³H]DTG (at a concentration near its Kd for σ2 receptors), and (+)-pentazocine (to block σ1 sites).
-
For competition binding, add varying concentrations of this compound. For total binding, add buffer. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data to determine the Ki value for this compound.
Visualizations
Caption: Ifenprodil's on-target and major off-target signaling pathways.
Caption: A generalized workflow for experiments involving this compound.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands [mdpi.com]
- 9. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Ifenprodil Tartrate solubility issues in aqueous solutions
Technical Support Center: Ifenprodil Tartrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is the tartrate salt of Ifenprodil, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the GluN2B (formerly NR2B) subunit.[1][2][3] It acts as an allosteric modulator at the N-terminal domain of the GluN1/GluN2B receptor interface.[4][5] It is also known to be an α1 adrenergic receptor antagonist and a cerebral vasodilator.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~475.53 g/mol (tartrate); ~400.5 g/mol (hemitartrate) | [1][6] |
| CAS Number | 23210-58-4 | [1][6] |
| pKa (Strongest Acidic) | 9.67 | [4][5] |
| pKa (Strongest Basic) | 9.03 | [4][5] |
| Water Solubility (Predicted) | 0.105 mg/mL | [4] |
| logP | 3.98 | [4] |
| Appearance | Crystalline solid | [6] |
Q2: I'm having trouble dissolving this compound in water. What am I doing wrong?
This compound is sparingly soluble in plain water.[1] While some suppliers report solubility up to 4-8 mg/mL, achieving this can be difficult and may require warming or sonication.[7][8] For many experimental applications, using an organic solvent to create a stock solution or using an aqueous buffer is recommended.
Q3: What are the recommended solvents for making a stock solution?
The most common and effective solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][6] Ethanol is also a viable option.[1][6]
Solubility in Common Organic Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 23.78 mg/mL; up to 100 mg/mL | [1][7][9] |
| Ethanol | ≥ 42.5 mg/mL; up to 50 mg/mL | [1][7] |
| Dimethylformamide (DMF) | ~50 mg/mL | [6] |
Note: When preparing stock solutions, always use a fresh, anhydrous grade of the solvent, as absorbed moisture can reduce the solubility of the compound.[7] It is also recommended to purge the solvent with an inert gas.[6]
Q4: Can I dissolve this compound directly in buffered solutions like PBS?
Yes, you can dissolve Ifenprodil (hemitartrate) directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[6] This method is useful for creating organic solvent-free solutions for biological experiments.[6] However, it's important to note that aqueous solutions of this compound are not recommended for long-term storage; they should ideally be used within one day.[3][6]
Q5: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture media. How can I prevent this?
This is a common issue when diluting a high-concentration organic stock solution into an aqueous buffer. To avoid precipitation, ensure that the final concentration of the organic solvent in your working solution is minimal, as it can have physiological effects.[6] When diluting, add the stock solution to the aqueous buffer slowly while vortexing or stirring. It is crucial that the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific medium.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and use of this compound solutions.
Problem 1: The compound is not fully dissolving in the chosen solvent.
-
Initial Steps:
-
Confirm you are using the correct solvent and that it is of high purity (anhydrous grade for organic solvents).
-
Check that you have not exceeded the maximum solubility for that solvent (refer to the tables above).
-
-
Troubleshooting Actions:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[9][10]
-
Sonication: Use an ultrasonic bath to break up any clumps and increase the dissolution rate.[8][9][10]
-
pH Adjustment: For aqueous solutions, adjusting the pH may alter solubility. Given Ifenprodil's basic pKa of ~9.03, it will be more soluble in acidic conditions.
-
Problem 2: The solution is cloudy or contains visible particulates.
-
Cause: This may indicate that the compound has not fully dissolved or has precipitated out of solution.
-
Troubleshooting Actions:
-
Re-dissolve: Apply gentle warming and sonication as described above.
-
Filtration: If preparing an aqueous working solution, it can be sterilized and clarified by passing it through a 0.22 µm filter after dissolution.[2]
-
Fresh Preparation: Aqueous solutions should be prepared fresh daily.[3][6] If the solution has been stored, the compound may have precipitated.
-
Problem 3: I am concerned about the stability of my prepared solutions.
-
Stock Solutions (in DMSO/Ethanol): When stored correctly, these are more stable. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] At -20°C, use within one month; at -80°C, use within six months.[9]
-
Aqueous Solutions (in buffer/media): These are not stable for long periods. It is strongly recommended to prepare these solutions fresh on the day of use.[3][6] Do not store aqueous solutions for more than one day.[6]
Visual Guides and Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.
Caption: A step-by-step workflow for dissolving this compound.
Effect of pH on Ifenprodil Solubility
Ifenprodil is a weakly basic compound. Its solubility in aqueous solutions is highly dependent on the pH. Below its basic pKa (~9.03), the molecule will be protonated and carry a positive charge, which generally increases its solubility in water. Above the pKa, it will be in its neutral, less soluble form.
Caption: Relationship between pH, ionization state, and aqueous solubility.
Simplified Ifenprodil Signaling Pathway
Ifenprodil selectively inhibits NMDA receptors containing the GluN2B subunit, which are often implicated in excitotoxicity. By blocking these receptors, it reduces excessive Ca²+ influx.
Caption: Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to achieve the desired concentration (e.g., for 10 mM stock with MW 475.53, use 4.76 mg per 1 mL of DMSO).
-
Procedure:
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes.
-
If particulates remain, warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be applied for short bursts.
-
Once fully dissolved, the solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C (for up to 1 month) or -80°C (for up to 6 months).[9]
Protocol 2: Preparing an Organic Solvent-Free Working Solution in PBS
-
Materials: this compound powder, sterile Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tube.
-
Target Concentration: This method is suitable for concentrations up to approximately 1 mg/mL.[6]
-
Procedure:
-
Weigh the required amount of this compound (e.g., 1 mg).
-
Add the corresponding volume of sterile PBS (e.g., 1 mL).
-
Vortex vigorously. The compound may not dissolve immediately.
-
Use an ultrasonic bath to aid dissolution until the solution is clear. Gentle warming may also be applied.
-
For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: This solution is not stable. Use immediately and do not store for more than one day. [6]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | CAS:23210-58-4 | NMDA receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Ifenprodil Tartrate Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on minimizing the degradation of Ifenprodil Tartrate during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C.[1][2] Under these conditions, it can be stable for at least three to four years.[2][3] Some suppliers also indicate that storage at room temperature or refrigerated conditions is acceptable for shorter periods, but for preserving integrity over extended experimental timelines, -20°C is recommended.[4][5]
Q2: How should I store this compound solutions?
The stability of this compound in solution is significantly lower than in its solid form.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[2]
-
Organic Solvent Stock Solutions: Stock solutions in organic solvents like DMSO or ethanol should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] For these stock solutions, the following storage conditions are advised:
Q3: What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of pharmaceutical stability, the following factors are likely to contribute to its degradation:
-
Hydrolysis: The molecule's functional groups may be susceptible to degradation in highly acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation.
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q4: Are there any known degradation products of this compound?
Specific chemical degradation products of this compound formed during storage are not well-documented in publicly available literature. However, metabolic studies have shown that the phenol group is a labile part of the molecule, suggesting that degradation products may involve modifications at this site.[7] To identify unknown degradation products in a stability study, techniques like LC-MS/MS are highly valuable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions. Ensure proper storage of aliquots at -80°C and avoid repeated freeze-thaw cycles. Verify the purity of the stored compound using a stability-indicating analytical method. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. Protect the compound from light and store it at the recommended temperature. |
| Inconsistent experimental results over time. | Gradual degradation of the compound. | Always use a freshly prepared working solution from a properly stored stock. Re-evaluate the stability of your stock solutions at regular intervals. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating this compound from its potential degradation products. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for this purpose.
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or Phosphate Buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm and 278 nm[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use in stability studies.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability profile of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store solid this compound at 60°C for 7 days. |
| Photostability | Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation. |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: The Influence of Extracellular Glycine on Ifenprodil Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Ifenprodil, a selective antagonist of NMDA receptors containing the GluN2B subunit. A key factor influencing Ifenprodil's efficacy is the extracellular concentration of glycine, a co-agonist at the NMDA receptor. This guide will help you navigate potential experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How does extracellular glycine concentration affect the inhibitory action of Ifenprodil on NMDA receptors?
A1: The inhibitory effect of Ifenprodil is notably dependent on the NMDA receptor subunit composition and the concentration of extracellular glycine. For NMDA receptors composed of NR1A and NR2B subunits (GluN1/GluN2B), increasing the concentration of glycine reduces the inhibitory effect of Ifenprodil.[1] This suggests a noncompetitive antagonism mechanism where glycine levels can modulate Ifenprodil's potency at these specific receptor subtypes.[1] Conversely, for NMDA receptors containing the NR1A and NR2A subunits (GluN1/GluN2A), changes in extracellular glycine concentration do not alter the degree of inhibition by Ifenprodil.[1]
Q2: Why am I observing variability in Ifenprodil's potency in my experiments?
A2: Variability in Ifenprodil's potency can often be attributed to inconsistent or uncontrolled extracellular glycine concentrations in your experimental preparation. Since the inhibitory effect of Ifenprodil on its target, the GluN2B-containing NMDA receptor, is sensitive to glycine levels, fluctuations in glycine can lead to shifts in the apparent IC50 value.[1] It is also important to consider the specific NMDA receptor subunits expressed in your system, as Ifenprodil's affinity is significantly higher for GluN2B-containing receptors compared to those with GluN2A subunits.
Q3: What is the mechanism of action of Ifenprodil in relation to glycine?
A3: Ifenprodil acts as a noncompetitive antagonist at NMDA receptors containing the GluN2B subunit.[1] Its binding site is located at the interface between the GluN1 and GluN2B N-terminal domains. While not directly competing with glycine for its binding site on the GluN1 subunit, Ifenprodil's binding allosterically modulates the receptor's sensitivity to glycine. The inhibitory effect of a given concentration of Ifenprodil on GluN1/GluN2B receptors is diminished at higher glycine concentrations.[1]
Q4: Does Ifenprodil's effect on different NMDA receptor subtypes vary with glycine concentration?
A4: Yes, the influence of glycine on Ifenprodil's efficacy is subtype-specific. The inhibitory action of Ifenprodil on GluN1/GluN2B receptors is sensitive to changes in extracellular glycine concentration.[1] However, for GluN1/GluN2A receptors, the inhibitory effect of Ifenprodil is not altered by varying glycine concentrations.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for Ifenprodil | Fluctuation in extracellular glycine concentration in the assay buffer. | Prepare fresh assay buffers with a precisely known and consistent concentration of glycine for all experiments. Consider using a saturating concentration of glycine if the goal is to achieve a stable baseline, but be aware this will reduce the apparent potency of Ifenprodil. |
| Lower than expected potency of Ifenprodil | The glycine concentration in your experimental system is too high, reducing the inhibitory effect of Ifenprodil on GluN1/GluN2B receptors.[1] | Carefully measure and, if necessary, lower the glycine concentration in your assay buffer. Be mindful of endogenous glycine levels in cell culture media or tissue preparations. |
| Ifenprodil shows little to no effect | The experimental system (e.g., cell line, tissue) predominantly expresses NMDA receptors with GluN2A subunits, for which Ifenprodil has significantly lower affinity.[1] | Verify the subunit composition of the NMDA receptors in your experimental model using techniques like Western blotting or qPCR. If necessary, switch to a system that expresses GluN2B-containing receptors. |
| Unexpected potentiation of NMDA-evoked currents at low Ifenprodil concentrations | At very low NMDA concentrations, Ifenprodil can potentiate currents, an effect that transitions to inhibition as the NMDA concentration increases. | Be aware of this biphasic effect and carefully select your NMDA and Ifenprodil concentrations based on the specific research question. This phenomenon is observed even in the presence of saturating glycine. |
Data Presentation
Table 1: Ifenprodil IC50 Values for Different NMDA Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Glycine Concentration | Voltage | Reference |
| NR1A/NR2B | 0.34 | Not specified | -70 mV | [1] |
| NR1A/NR2A | 146 | Not specified | -70 mV | [1] |
| NR1/NR2B (recombinant) | 0.156 | 100 µM | -60 mV | [2][3] |
| NR1/NR2A (recombinant) | 28 | 100 µM | -60 mV | [3] |
Experimental Protocols
Electrophysiological Recording of Ifenprodil Inhibition in Xenopus Oocytes
This protocol describes the two-electrode voltage-clamp (TEVC) technique to measure the effect of Ifenprodil on NMDA receptor currents expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and RNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) at a 1:2 ratio.
-
Incubate the oocytes for 24-48 hours at 18°C to allow for receptor expression.
2. Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., 5 mM HEPES, 100 mM NaCl, 0.3 mM BaCl₂, 10 mM Tricine, pH adjusted to 7.4).
-
Impale the oocyte with two microelectrodes (0.4–1.0 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.
3. Application of Agonists and Ifenprodil:
-
To evoke NMDA receptor currents, apply a solution containing a saturating concentration of glutamate (e.g., 100 µM) and a defined concentration of glycine (e.g., 100 µM).
-
Once a stable baseline current is achieved, co-apply Ifenprodil at various concentrations with the agonists.
-
To investigate the influence of glycine, repeat the Ifenprodil concentration-response curve at different fixed concentrations of glycine.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude in the absence and presence of different concentrations of Ifenprodil.
-
Normalize the current responses to the control (agonist alone) response.
-
Plot the normalized current as a function of Ifenprodil concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Caption: NMDA receptor activation and Ifenprodil inhibition pathway.
Caption: Workflow for assessing Ifenprodil efficacy.
Caption: Influence of glycine on Ifenprodil efficacy.
References
- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ifenprodil Tartrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifenprodil Tartrate. The information is presented in a question-and-answer format to directly address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] It exhibits high selectivity for NMDA receptors containing the GluN2B subunit.[2] Ifenprodil binds to the interface between the GluN1 and GluN2B subunits, specifically to the N-terminal domain of the GluN2B subunit.[2] This binding allosterically modulates the receptor, reducing the influx of calcium ions into neurons and thereby providing neuroprotective effects against excitotoxicity.[1] Additionally, this compound has alpha-1 adrenergic receptor antagonist properties, which contribute to its vasodilatory effects.[1]
Q2: What are the known off-target effects of this compound?
Beyond its primary action on GluN2B-containing NMDA receptors and alpha-1 adrenergic receptors, Ifenprodil has been reported to interact with other receptors, which could lead to off-target effects in experimental models. These include:
-
Serotonin (5-HT) receptors: Ifenprodil can act as a relatively potent antagonist of the 5-HT3 receptor.[3] It has also been shown to interact with 5-HT1A and 5-HT2 receptors at nanomolar concentrations.[1]
-
Sigma (σ) receptors: Ifenprodil is a σ2 ligand with approximately 3-fold selectivity over σ1 sites.[4]
-
G-protein-coupled inwardly-rectifying potassium (GIRK) channels: Ifenprodil can inhibit GIRK (Kir3) channels, reducing basal inward currents.[1]
-
Voltage-gated calcium channels: At micromolar concentrations, Ifenprodil can inhibit voltage-gated Ca2+ channels.[1]
Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially when using higher concentrations of Ifenprodil.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound solutions are critical for obtaining consistent results.
-
Solubility: this compound has limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[5][6] For aqueous buffers like PBS (pH 7.2), the solubility is approximately 1 mg/mL.[5]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in DMSO. For in vivo experiments, further dilutions can be made in appropriate vehicles such as saline or corn oil.[7] When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low and does not affect the experimental system.
-
Storage: Crystalline this compound should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment and not store for more than one day.[5]
Troubleshooting Guide
Inconsistent In Vitro Results (e.g., Electrophysiology, Binding Assays)
Q4: My IC50 value for Ifenprodil's inhibition of NMDA currents is different from the literature. What are the possible reasons?
Variability in IC50 values is a common issue and can arise from several factors:
-
NMDA Receptor Subunit Composition: The IC50 of Ifenprodil is highly dependent on the GluN2 subunit. It has a much higher affinity for GluN2B-containing receptors (IC50 ≈ 0.34 µM) compared to GluN2A-containing receptors (IC50 ≈ 146 µM).[1] The expression of these subunits can vary between cell types and even with the age of neuronal cultures.
-
Glycine Concentration: The inhibitory effect of Ifenprodil at GluN1A/GluN2B receptors can be reduced by increasing the concentration of the co-agonist glycine.[1] Ensure that the glycine concentration in your experimental buffer is consistent and clearly reported.
-
pH of the Extracellular Solution: The potency of Ifenprodil is pH-dependent. Its inhibitory effect is enhanced at more acidic pH levels.[9] This is particularly relevant in conditions mimicking ischemia where extracellular pH can decrease.
-
Agonist Concentration: The apparent affinity of Ifenprodil can be influenced by the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) used to evoke the current.[7]
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 value can influence the result. Standardize your data analysis protocol to ensure consistency.
Q5: I am observing a slow onset and offset of Ifenprodil's effect in my electrophysiology recordings. Is this normal?
Yes, a slow onset and offset of inhibition are characteristic features of Ifenprodil's action on GluN2B-containing NMDA receptors, especially at lower concentrations.[2] The kinetics of binding and unbinding from its allosteric site on the receptor are slower compared to competitive antagonists that bind directly to the agonist site. Recovery from inhibition can take several minutes.[2]
Q6: My radioligand binding assay with [3H]Ifenprodil shows high non-specific binding. How can I reduce it?
High non-specific binding can obscure the specific binding signal. Here are some tips to reduce it:
-
Optimize Membrane Preparation: Ensure that the cell membrane preparation is of high quality and free of contaminants.
-
Use Appropriate Blocking Agents: The choice of blocking agent to define non-specific binding is crucial. A high concentration of unlabeled Ifenprodil or another potent GluN2B-selective antagonist can be used.
-
Adjust Incubation Time and Temperature: Optimize the incubation time to reach equilibrium for specific binding without excessively increasing non-specific binding.
-
Washing Steps: Ensure efficient and rapid washing of the filters to remove unbound radioligand. The number and duration of washes may need to be optimized.
-
Filter Pre-treatment: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce the non-specific binding of the radioligand to the filter itself.
Inconsistent In Vivo Results
Q7: I am not seeing a consistent behavioral effect of Ifenprodil in my animal model. What could be the issue?
Inconsistent in vivo results can be challenging to troubleshoot. Consider the following factors:
-
Pharmacokinetics and Route of Administration: Ifenprodil is subject to rapid biotransformation in the liver.[10] The route of administration (e.g., intraperitoneal, oral) will significantly affect its bioavailability and the time to reach peak plasma and brain concentrations. For example, after oral administration in mice, peak plasma levels are reached in about 20 minutes, but the maximal inhibitory effect on platelet aggregation is observed after 60 minutes, suggesting a delay in reaching the target tissue.[11]
-
Dose Selection: The dose-response relationship for Ifenprodil's behavioral effects can be complex. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses used in mice for behavioral studies have ranged from 1 mg/kg to 20 mg/kg.[12][13]
-
Metabolism by Cytochrome P450: Ifenprodil is metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration of other drugs that induce or inhibit these enzymes can alter Ifenprodil's metabolism and efficacy.
-
Animal Strain and Age: The expression of NMDA receptor subunits can vary between different animal strains and change with age, which can influence the response to Ifenprodil.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to the drug administration is critical. Ensure that the testing window aligns with the expected peak effect of the drug in the brain.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Receptor/System | Value | Conditions | Reference |
| IC50 | NR1A/NR2B Receptors | 0.34 µM | Xenopus oocytes, voltage-clamped at -70 mV | [1] |
| IC50 | NR1A/NR2A Receptors | 146 µM | Xenopus oocytes, voltage-clamped at -70 mV | [1] |
| IC50 | Neonatal Rat Forebrain NMDA Receptors | 0.3 µM | Homogeneous population | [7] |
| IC50 | NMDA-evoked currents (10 µM NMDA) | 0.88 µM | Rat cultured cortical neurons | [7] |
| IC50 | NMDA-evoked currents (100 µM NMDA) | 0.17 µM | Rat cultured cortical neurons | [7] |
| Kd | [3H]Ifenprodil binding to rat receptors | 24.8 nM | Native rat receptors | [13] |
| Kd | [3H]Ifenprodil binding to human receptors | 33.5 nM | Recombinant human NR1a/NR2B receptors | [13] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| DMSO | ~100 mg/mL (124.84 mM) | -20°C (1 month), -80°C (6 months) | [7][8] |
| Ethanol | ~50 mg/mL (62.42 mM) | Not specified, prepare fresh | [8] |
| Water | ~6 mg/mL (7.49 mM) | Not recommended for more than one day | [5][8] |
| PBS (pH 7.2) | ~1 mg/mL | Not recommended for more than one day | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol provides a general framework for assessing the effect of Ifenprodil on NMDA receptor-mediated currents.
-
Cell Culture: Plate primary cortical or hippocampal neurons on glass coverslips coated with poly-D-lysine. Maintain cultures in a suitable medium for 7-14 days in vitro.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: External solution containing a known concentration of NMDA (e.g., 100 µM).
-
Ifenprodil Solutions: Prepare a series of dilutions of this compound in the agonist solution.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply the agonist solution using a rapid perfusion system to evoke an inward NMDA current.
-
After obtaining a stable baseline response, apply the agonist solution containing different concentrations of Ifenprodil.
-
Allow sufficient time for the drug to reach equilibrium and for the current to stabilize.
-
Wash out the drug with the agonist solution to observe recovery.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA current in the absence and presence of Ifenprodil.
-
Normalize the current amplitude in the presence of Ifenprodil to the control response.
-
Plot the normalized current as a function of Ifenprodil concentration and fit the data with a suitable dose-response equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of Ifenprodil for NMDA receptors using a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Components:
-
Radioligand: [3H]Ifenprodil or another suitable radioligand for the GluN2B site.
-
Unlabeled Ligand: A range of concentrations of unlabeled this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Ifenprodil).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), unlabeled Ifenprodil at various concentrations (for competition), or the non-specific binding control.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled Ifenprodil concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on the NMDA receptor.
Caption: Experimental workflow for whole-cell voltage-clamp recording with Ifenprodil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil inhibition of the 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The mode for the manifestation of the inhibitory effects of this compound on platelet aggregation in vivo and ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ifenprodil influences changes in mouse behaviour related to acute and chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ifenprodil on the antidepressant-like activity of NMDA ligands in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity of Novel Ifenprodil Analogues in SH-SY5Y Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the potential cytotoxicity of novel Ifenprodil analogues in the SH-SY5Y human neuroblastoma cell line.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of the novel Ifenprodil analogues (5d, 5e, 5h, 5i, 5k, 5o) in SH-SY5Y cells?
A1: The cytotoxic effects of these analogues have been evaluated, with IC50 values ranging from 74 µM to 294 µM. At a concentration of 12.5 µM, all tested compounds showed less than 10% toxicity.[1] The analogue 5i was found to have the lowest cytotoxic effect.[1]
Q2: Some Ifenprodil analogues are described as neuroprotective. How can they also be cytotoxic?
A2: This is a dose-dependent effect. At lower concentrations (e.g., 12.5 µM), some analogues like 5d and 5i exhibit neuroprotective properties by increasing the expression of antioxidant genes (NRF2 and SOD1).[1][2] However, at higher concentrations, they can induce cytotoxicity, as indicated by their IC50 values. It is crucial to determine the therapeutic window for each analogue.
Q3: Are there any analogues that show potentially harmful effects even at lower concentrations?
A3: Yes, the analogues 5o , 5h , and 5k have been observed to suppress the expression of the antioxidant genes SOD1 and NRF2 in SH-SY5Y cells.[1] This could potentially exacerbate oxidative stress and contribute to cellular damage, a mechanism that may be distinct from direct, acute cytotoxicity.
Q4: What is the primary mechanism of action for Ifenprodil and its analogues?
A4: Ifenprodil is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for the GluN2B subunit.[1] Overstimulation of NMDA receptors can lead to excitotoxicity and apoptosis.[1] The novel analogues discussed here were also designed to interact with Sigma-1 (S1R) and Sigma-2 (S2R) receptors, which are involved in neuroprotection.[1] Their cytotoxic effects may be related to off-target effects or downstream signaling from these receptors at high concentrations.
Q5: Which cytotoxicity assay is recommended for screening these compounds?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the MTT assay. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Cell clumping. 4. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding. Pipette gently up and down to mix before aliquoting to each well. 2. After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved. 3. Gently triturate the cell suspension before plating. 4. Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media instead. |
| Unexpectedly high cytotoxicity at low compound concentrations. | 1. Compound precipitation in culture media. 2. Contamination of cell cultures (e.g., Mycoplasma). 3. Error in serial dilutions. 4. Solvent (e.g., DMSO) toxicity. | 1. Visually inspect the media after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. 2. Regularly test cell stocks for Mycoplasma contamination. 3. Carefully prepare fresh serial dilutions for each experiment. 4. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control. |
| No cytotoxic effect observed even at high concentrations. | 1. Compound inactivity or degradation. 2. High cell seeding density. 3. Insufficient incubation time with the compound. | 1. Verify the purity and integrity of the compound. Store stock solutions appropriately (e.g., at -20°C or -80°C). 2. Optimize the cell number per well. If cells become over-confluent, they may be less sensitive to cytotoxic agents. 3. The standard is a 24-72 hour incubation period. Consider extending the exposure time. |
| SH-SY5Y cells are detaching from the plate during media changes or washing steps. | 1. Over-trypsinization during passaging. 2. Low confluency when plating. 3. Vigorous aspiration or addition of liquids. | 1. Minimize trypsin exposure time to the minimum required to detach cells. 2. Plate cells at a sufficient density to encourage adherence. 3. Add and remove liquids gently against the side of the well. |
Quantitative Data Summary
The following table summarizes the cytotoxic profile of selected novel Ifenprodil analogues on the SH-SY5Y human neuroblastoma cell line.
| Compound | IC50 (µM) | Reference |
| Analogue 5e | 74 | [1] |
| Analogue 5i | 294 | [1] |
| Analogue 5d | 118 | [1] |
| Analogue 5o | 118 | [1] |
| Analogue 5h | 117 | [1] |
| Analogue 5k | 132 | [1] |
| Haloperidol | 23 | [1] |
| NE100 | 49 | [1] |
| Siramesine | 2.0 | [1] |
Experimental Protocols & Visualizations
Protocol 1: SH-SY5Y Cell Culture
-
Media Preparation : Prepare growth medium consisting of a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
Cell Thawing : Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing : Resuspend the cell pellet in fresh growth medium and plate in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a minimal volume of Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding : Harvest SH-SY5Y cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the Ifenprodil analogues in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.
-
Solubilization : Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value for each compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Signaling Pathway for Cytotoxicity
High concentrations of Ifenprodil analogues may induce cytotoxicity through off-target effects or by excessively modulating their intended targets, potentially leading to the activation of apoptotic pathways. One plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
How to control for Ifenprodil's effects on alpha-1 adrenergic receptors in experiments
This guide provides researchers with protocols and answers to frequently asked questions for controlling the off-target effects of Ifenprodil on alpha-1 adrenergic receptors during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Ifenprodil?
Ifenprodil is a widely used pharmacological tool valued for its selective antagonism of NMDA receptors containing the GluN2B subunit.[1][2] However, it is crucial to recognize that Ifenprodil also possesses potent antagonist activity at alpha-1 adrenergic receptors.[1][3][4] This dual activity means that experimental results using Ifenprodil alone may be confounded by its effects on the adrenergic system.[3]
Q2: I'm observing effects at concentrations where Ifenprodil should be selective for GluN2B. Could alpha-1 adrenergic receptors still be involved?
Yes. While Ifenprodil has a higher affinity for GluN2B-containing NMDA receptors, its affinity for alpha-1 adrenergic receptors is still significant.[3] Depending on the expression levels of these receptors in your experimental system, even low micromolar concentrations of Ifenprodil could elicit off-target adrenergic effects. Therefore, it is essential to perform control experiments to rule out this possibility.
Q3: How can I experimentally isolate the GluN2B-mediated effects of Ifenprodil?
The most effective method is to use a selective alpha-1 adrenergic receptor antagonist in your experimental setup. By pre-treating your cells or tissue with a specific alpha-1 blocker, you can saturate and inhibit the adrenergic receptors.[5] Any subsequent effects observed upon the application of Ifenprodil can then be more confidently attributed to its action on NMDA receptors. Prazosin is a commonly used and highly selective alpha-1 adrenergic antagonist for this purpose.[6][7][8]
Troubleshooting Guide
Issue: My experimental results with Ifenprodil are inconsistent or show unexpected physiological responses (e.g., changes in vascular tone, unexpected calcium signaling).
This may be due to the unintended blockade of alpha-1 adrenergic receptors.[4] Follow these steps to troubleshoot:
-
Review the Literature: Confirm the expression of alpha-1 adrenergic receptors in your specific cell type or tissue model.
-
Pharmacological Blockade: Design a control experiment using a selective alpha-1 antagonist, such as Prazosin.[5][7]
-
Dose-Response Analysis: If the unexpected effect is blocked by the alpha-1 antagonist, it confirms the involvement of this off-target receptor.
Experimental Protocols & Data
Choosing an Alpha-1 Adrenergic Antagonist
To control for Ifenprodil's off-target effects, a highly selective alpha-1 adrenergic antagonist with minimal activity at other receptors is required. Prazosin is an excellent candidate due to its high selectivity and well-characterized properties.[6][7][9]
Table 1: Comparative Affinity of Ifenprodil and a Selective Antagonist
| Compound | Primary Target | Off-Target |
| Ifenprodil | GluN2B-NMDA Receptor | Alpha-1 Adrenergic Receptor |
| Prazosin | Alpha-1 Adrenergic Receptor | (High selectivity for α1 over other adrenergic and NMDA receptors) |
Note: Specific Ki or IC50 values can vary between studies and experimental conditions. Researchers should consult detailed pharmacological studies for precise values relevant to their model system.
Protocol: Control Experiment to Isolate GluN2B-Mediated Effects
This protocol describes a general workflow for using an alpha-1 antagonist to control for Ifenprodil's off-target effects in a cell-based functional assay (e.g., calcium imaging).
Materials and Reagents:
-
Cells or tissue expressing both GluN2B-containing NMDA receptors and alpha-1 adrenergic receptors.
-
Ifenprodil
-
Prazosin hydrochloride
-
Appropriate buffers and media
-
Agonists for NMDA and alpha-1 adrenergic receptors (e.g., NMDA/Glycine, Phenylephrine)
Experimental Groups:
-
Vehicle Control: Baseline activity.
-
Agonist Control: (e.g., Phenylephrine) To confirm alpha-1 adrenergic receptor activity.
-
Ifenprodil Alone: To observe the combined effect on both receptor types.
-
Prazosin Alone: To ensure the antagonist has no effect on its own.
-
Prazosin + Ifenprodil: The key control group. Pre-incubate with Prazosin to block alpha-1 receptors, then add Ifenprodil.
Procedure (Example using Calcium Imaging):
-
Preparation: Plate and prepare cells according to your standard protocol for calcium imaging.
-
Baseline Measurement: Record the baseline fluorescence for a defined period.
-
Pre-incubation:
-
To the "Prazosin Alone" and "Prazosin + Ifenprodil" groups, add Prazosin at a concentration sufficient to fully block alpha-1 adrenergic receptors (typically 1-10 µM, but should be optimized).
-
Incubate for a sufficient time to allow for receptor binding (e.g., 10-15 minutes).
-
-
Stimulation:
-
Add the appropriate agonist or Ifenprodil to each designated group.
-
In the "Prazosin + Ifenprodil" group, add Ifenprodil after the pre-incubation period with Prazosin.
-
-
Data Acquisition: Record the cellular response (e.g., changes in fluorescence intensity) over time.
-
Analysis: Compare the response to Ifenprodil in the presence and absence of Prazosin. If the response is significantly different, it indicates that a portion of Ifenprodil's effect was mediated by alpha-1 adrenergic receptors.
Visual Guides
Signaling Pathways
Caption: Ifenprodil's dual inhibitory action on its intended NMDA receptor target and off-target alpha-1 adrenergic receptor.
Experimental Workflow
Caption: Workflow for a control experiment to isolate Ifenprodil's effects from its alpha-1 adrenergic actions.
Logic of Antagonist Control
Caption: Prazosin prevents Ifenprodil from binding to the alpha-1 adrenergic receptor, thus isolating its NMDA receptor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Ifenprodil Tartrate used for? [synapse.patsnap.com]
- 5. Prazosin, an alpha 1-adrenergic receptor antagonist, suppresses experimental autoimmune encephalomyelitis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha-adrenergic blocking effect of prazosin on the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
Mitigating the inhibitory effects of Ifenprodil on GIRK channels in non-target cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering the inhibitory effects of Ifenprodil on G-protein-gated inwardly rectifying potassium (GIRK) channels in non-target cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to Ifenprodil's off-target effects on GIRK channels.
Problem 1: Unexpected changes in neuronal excitability or membrane potential in the presence of Ifenprodil, unrelated to NMDA receptor antagonism.
-
Possible Cause: Direct inhibition of GIRK channels by Ifenprodil. GIRK channels play a significant role in setting the resting membrane potential and regulating neuronal excitability.[1][2][3] Their inhibition can lead to depolarization and increased excitability.
-
Troubleshooting Steps:
-
Confirm GIRK Channel Expression: Verify that your non-target cells express GIRK channel subunits (e.g., GIRK1, GIRK2, GIRK4). This can be done via RT-PCR, Western blot, or by consulting literature on the specific cell type.
-
Electrophysiological Confirmation: Use patch-clamp electrophysiology to directly measure inwardly rectifying potassium currents in your non-target cells.[4] A reduction in this current in the presence of Ifenprodil would confirm off-target effects.
-
Use a Specific GIRK Channel Blocker: As a positive control, apply a specific GIRK channel blocker like Tertiapin-Q and observe if it phenocopies the unexpected effects of Ifenprodil.[5]
-
Consider Ifenprodil Concentration: Ifenprodil inhibits GIRK channels at submicromolar to micromolar concentrations.[1][6] If possible, lower the concentration of Ifenprodil to a range that is selective for GluN2B-containing NMDA receptors while minimizing GIRK channel inhibition.
-
Problem 2: Experimental results with Ifenprodil are inconsistent or difficult to reproduce.
-
Possible Cause: Variable expression levels of GIRK channels in your cell cultures or tissue preparations, leading to differential off-target effects.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and culture conditions, as GIRK channel expression can vary.
-
Use a Stable Cell Line: For in vitro work, consider using a cell line with stable and well-characterized expression of the relevant GIRK subunits, such as HEK293 cells stably expressing GIRK1/GIRK2 or AtT20 and HL-1 cell lines.[7][8]
-
Control for GIRK Function: In your experimental design, include control groups to specifically assess GIRK channel function in the absence and presence of Ifenprodil. This can be achieved by applying a known GIRK channel activator (e.g., a GABAB receptor agonist like baclofen) and observing the extent of Ifenprodil's inhibition.[5]
-
Problem 3: Difficulty in isolating the effects of Ifenprodil on GluN2B receptors from its effects on GIRK channels.
-
Possible Cause: The IC50 values of Ifenprodil for GluN2B and some GIRK channel subtypes are in a similar range, making it challenging to achieve selectivity.
-
Troubleshooting Steps:
-
Use an Alternative GluN2B Antagonist: Consider using a more selective GluN2B antagonist with a lower affinity for GIRK channels. (See Table 2 for a comparison). Ro 25-6981 is a potent and selective GluN2B antagonist that can be used as an alternative.[9][10][11]
-
Pharmacological Subtraction: In your analysis, you can attempt to pharmacologically "subtract" the GIRK-mediated effects. This involves running parallel experiments with a specific GIRK channel blocker to quantify the contribution of GIRK inhibition to the overall observed effect of Ifenprodil.
-
Genetic Knockdown/Knockout: If your experimental system allows, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of GIRK channels in your non-target cells. This will help to isolate the effects of Ifenprodil on the GluN2B receptor.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of Ifenprodil on Target and Off-Target Channels
| Target/Off-Target | Subtype | IC50 (µM) | Reference |
| Target | GluN1A/GluN2B NMDA Receptor | 0.34 | [12] |
| Off-Target | GIRK1/GIRK2 | 7.01 ± 0.92 | [6] |
| GIRK2 | 8.76 ± 1.26 | [6] | |
| GIRK1/GIRK4 | 2.83 ± 0.69 | [6] | |
| α1-adrenergic receptors | Varies by subtype | [1] | |
| Sigma-1/2 receptors | Varies by subtype | [6] |
Table 2: Comparison of GluN2B Antagonists and their Reported GIRK Channel Activity
| Antagonist | Primary Target | Known GIRK Activity | Selectivity Profile | Reference |
| Ifenprodil | GluN2B-containing NMDA Receptors | Yes, direct inhibitor | Also inhibits α1-adrenergic and sigma receptors. | [1][6] |
| Ro 25-6981 | GluN2B-containing NMDA Receptors | Not reported as a primary off-target. | Highly selective for GluN2B over other NMDA receptor subtypes.[9][11] | [9][13] |
| CP-101,606 (Traxoprodil) | GluN2B-containing NMDA Receptors | Not reported as a primary off-target. | Selective for GluN2B-containing NMDA receptors.[14] | [14][15] |
| Besonprodil | GluN2B-containing NMDA Receptors | Not reported as a primary off-target. | Shares the phenylethanolamine scaffold with Ifenprodil. | |
| Radiprodil | GluN2B-containing NMDA Receptors | Not reported as a primary off-target. | In clinical trials for seizure disorders.[16] | [16] |
| CERC-301 (MK-0657) | GluN2B-containing NMDA Receptors | Not reported as a primary off-target. | Investigated for major depressive disorder.[16] | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Ifenprodil's Effect on GIRK Currents
This protocol is designed to isolate and measure GIRK channel currents in response to a GIRK activator and assess the inhibitory effect of Ifenprodil.
-
Cell Preparation:
-
Culture cells expressing the GIRK channels of interest (e.g., AtT20 cells or transfected HEK293 cells) on glass coverslips.
-
Use cells at 50-80% confluency for recording.
-
-
Solutions:
-
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH). High extracellular K+ is used to increase the inward current through GIRK channels.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 500 ms) to elicit current-voltage (I-V) relationships.
-
Perfuse the cell with the external solution containing a known GIRK channel activator (e.g., 10 µM baclofen for cells expressing GABAB receptors). This will induce an inward GIRK current.
-
Once a stable GIRK current is established, co-apply the GIRK activator with the desired concentration of Ifenprodil.
-
Record the change in the inward current. A reduction in the current indicates inhibition by Ifenprodil.
-
Wash out Ifenprodil to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) before and after Ifenprodil application.
-
Calculate the percentage of inhibition for each Ifenprodil concentration.
-
Plot a concentration-response curve to determine the IC50 of Ifenprodil on the specific GIRK channels.
-
Mandatory Visualizations
Caption: Signaling pathway of GIRK channel activation and inhibition by Ifenprodil.
References
- 1. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A1, GIRK1, & GIRK2A Stably Expressing HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 9. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Neurogenesis Actuator and NR2B/NMDA Receptor Antagonist Ro25-6981 Consistently Improves Spatial Memory Retraining Via Brain Region-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: Accounting for pH Sensitivity in Ifenprodil's Mechanism of Action
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimentally addressing the pH sensitivity of Ifenprodil, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ifenprodil?
Ifenprodil is an allosteric inhibitor of NMDA receptors, specifically targeting those containing the GluN2B subunit.[1][2][3] It binds to the N-terminal domain (NTD) of the GluN2B subunit, at the interface between GluN1 and GluN2B.[4][5] This binding is non-competitive and voltage-independent, leading to a reduction in the channel's open probability.[4][6]
Q2: How does extracellular pH influence Ifenprodil's activity?
The inhibitory potency of Ifenprodil is highly dependent on extracellular pH.[6][7] Its inhibition of GluN2B-containing NMDA receptors is significantly reduced at alkaline pH and potentiated at acidic pH.[1][7] This is a critical factor to consider in experimental design, as physiological and pathological conditions can involve fluctuations in extracellular pH.
Q3: What is the proposed molecular basis for Ifenprodil's pH sensitivity?
The prevailing hypothesis is that Ifenprodil enhances the tonic inhibition of NMDA receptors by protons (H+).[3][4] Protons are endogenous negative modulators of NMDA receptors.[7] Ifenprodil appears to increase the receptor's sensitivity to proton-mediated inhibition.[4] This suggests an allosteric interaction between the Ifenprodil binding site and the proton sensor on the NMDA receptor.
Q4: Does the pH sensitivity of Ifenprodil affect its therapeutic potential?
Yes, the pH-dependent action of Ifenprodil is considered a potentially beneficial property. Conditions such as ischemia and stroke are associated with localized tissue acidosis (a decrease in pH).[4] In these acidic environments, Ifenprodil's inhibitory effect would be enhanced, potentially offering a more targeted neuroprotective effect when it is most needed.
Troubleshooting Guide
Issue 1: Inconsistent Ifenprodil IC50 values across experiments.
-
Possible Cause: Fluctuations in the pH of your experimental solutions.
-
Troubleshooting Steps:
-
Verify Buffer System: Ensure you are using a stable and appropriate buffer system for your experimental pH range (e.g., HEPES for physiological pH).[8] The buffering capacity of your solution is critical.
-
Calibrate pH Meter Regularly: Daily calibration of your pH meter with fresh, certified buffers is essential for accurate solution preparation.
-
Monitor pH Throughout Experiment: For long-duration experiments, it is advisable to measure the pH of your recording solution before and after the experiment to check for any drift.
-
Gas with 95% O2 / 5% CO2: When using bicarbonate-based buffers (like aCSF), continuous gassing is crucial to maintain a stable pH of 7.3-7.4.[9] Insufficient gassing can lead to a more basic pH.[9]
-
Solution Temperature: Remember that the pH of many buffer solutions is temperature-dependent. Always adjust the final pH at the temperature at which the experiment will be conducted.[10]
-
Issue 2: Slower than expected onset of Ifenprodil's inhibitory effect.
-
Possible Cause: The kinetics of Ifenprodil binding are known to be slow, and this can be influenced by pH.
-
Troubleshooting Steps:
-
Pre-incubation: To ensure equilibrium is reached, pre-incubate your cells or tissue with Ifenprodil for a sufficient duration before recording. The required time can range from several minutes to over an hour depending on the concentration and experimental setup.[6]
-
Optimize Application Time: In electrophysiology experiments, ensure the application of Ifenprodil is long enough to achieve a steady-state block.[6]
-
Consider pH Effects on Kinetics: Be aware that the on-rate of Ifenprodil's block may be slower at more alkaline pH values.
-
Issue 3: High non-specific binding in radioligand binding assays.
-
Possible Cause: Ifenprodil is a lipophilic compound, which can contribute to non-specific binding.
-
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and/or duration of wash steps to reduce non-specifically bound radioligand.
-
Use of Bovine Serum Albumin (BSA): Including BSA in your binding and wash buffers can help to reduce non-specific binding by blocking sites on the filter and other surfaces.[11]
-
Choice of Unlabeled Ligand: For determining non-specific binding, use a structurally different compound with high affinity for the receptor to displace the specific binding of the radioligand.[11]
-
pH of Binding Buffer: Ensure the pH of your binding buffer is optimized and stable, as pH can influence the charge of both the ligand and the receptor, potentially affecting non-specific interactions.
-
Data Presentation
Table 1: pH-Dependent IC50 Values for Ifenprodil Inhibition of GluN2B-Containing NMDA Receptors
| pH | IC50 (µM) | Experimental System | Reference |
| 7.3 | ~0.155 | Recombinant NR1/NR2B in oocytes | Perin-Dureau et al., 2002[6] |
| 7.3 | 0.34 | Recombinant NR1A/NR2B in oocytes | Williams, 1993[12] |
| Alkaline | Decreased Potency | Recombinant NR1/NR2B in oocytes | Mott et al., 1998[7] |
| Acidic | Increased Potency | Recombinant NR1/NR2B in oocytes | Mott et al., 1998[7] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Assessing Ifenprodil's pH Sensitivity
-
Objective: To measure the inhibitory effect of Ifenprodil on NMDA receptor-mediated currents at different extracellular pH values.
-
Methodology:
-
Cell Preparation: Use cultured neurons or transfected HEK293 cells expressing GluN1/GluN2B subunits. Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Solutions:
-
External (Bath) Solution: Prepare solutions with varying pH (e.g., 6.8, 7.4, 7.8) buffered with HEPES or MES. A typical composition (in mM) is: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose. Adjust pH with NaOH or HCl.[13]
-
Internal (Pipette) Solution: A standard internal solution may contain (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[13]
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to relieve Mg2+ block.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After establishing a stable baseline current, co-apply NMDA/glycine with varying concentrations of Ifenprodil at a specific pH.
-
Repeat the concentration-response curve at each desired pH value.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of each Ifenprodil concentration.
-
Normalize the currents to the control response (NMDA/glycine alone).
-
Fit the concentration-response data with a Hill equation to determine the IC50 value at each pH.
-
-
2. Radioligand Binding Assay to Determine Ifenprodil Affinity at Different pH
-
Objective: To quantify the binding affinity of Ifenprodil to GluN2B-containing receptors in membrane preparations at various pH levels.
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain or from cells expressing recombinant GluN1/GluN2B receptors.
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl) adjusted to different pH values (e.g., 6.5, 7.4, 8.0).
-
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the Ifenprodil site (e.g., [3H]Ifenprodil or a suitable analog) and varying concentrations of unlabeled Ifenprodil.
-
Perform incubations at each desired pH.
-
Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki (inhibitory constant) of Ifenprodil at each pH.
-
-
Visualizations
Caption: Signaling pathway of Ifenprodil's pH-sensitive inhibition of the NMDA receptor.
Caption: General experimental workflow for assessing Ifenprodil's pH sensitivity.
Caption: Logical troubleshooting workflow for inconsistent Ifenprodil activity.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of extracellular pH on inhibition by ifenprodil at N-methyl-D-aspartate receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of Ifenprodil Tartrate and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Ifenprodil Tartrate and MK-801, two prominent N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform research and development in the field of neuroprotection.
Introduction: Targeting the NMDA Receptor for Neuroprotection
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key contributor to neuronal loss in various neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development.
This guide focuses on two such antagonists:
-
This compound: A non-competitive antagonist with high selectivity for the GluN2B subunit of the NMDA receptor.[1][2][3] Its subunit selectivity is thought to offer a more targeted approach with a potentially better side-effect profile.[4]
-
MK-801 (Dizocilpine): A potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker, binding within the ion channel pore to prevent calcium influx.[3][5] Its broad antagonism has demonstrated robust neuroprotective effects in preclinical models, but is also associated with significant side effects that have limited its clinical utility.
This comparison will delve into their mechanisms of action, present quantitative data on their neuroprotective efficacy from various experimental models, and provide detailed experimental protocols for key studies.
Mechanisms of Action: A Tale of Two Binding Sites
The distinct neuroprotective profiles of Ifenprodil and MK-801 stem from their different binding sites and mechanisms of action at the NMDA receptor.
This compound is a subunit-selective antagonist, binding to the interface between the GluN1 and GluN2B subunits.[1][3][4] This selective inhibition of GluN2B-containing NMDA receptors is significant because the distribution of GluN2B subunits changes developmentally and is prominent in forebrain regions often affected by ischemic damage.[2] By selectively targeting these receptors, Ifenprodil aims to reduce excitotoxicity while potentially sparing the physiological functions of other NMDA receptor subtypes.
MK-801 , in contrast, is a non-selective, open-channel blocker.[3][5] It enters the ion channel of the NMDA receptor when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstructs the flow of ions, particularly Ca2+. This mechanism makes its blocking action dependent on prior activation of the receptor. While highly effective at preventing ion influx, its lack of subunit selectivity can lead to a broader shutdown of NMDA receptor function throughout the brain, contributing to its adverse effects.
Below are diagrams illustrating the distinct signaling pathways and binding sites for this compound and MK-801.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from key studies comparing the neuroprotective effects of this compound and MK-801 in various experimental models.
In Vitro Studies
| Study Model | Insult | Compound | Concentration | Outcome Measure | Result | Citation |
| Primary cortical neurons | NMDA | Ifenprodil | 10 µM | Neuronal Viability | Attenuated NMDA-induced toxicity | [6] |
| Primary cortical neurons | NMDA | MK-801 | 1 µM | Neuronal Viability | Attenuated NMDA-induced toxicity | [6] |
| Hippocampal cell culture | Glutamate | Ifenprodil | IC50 ~3 µM | LDH release | Blocked neurotoxicity | [7] |
| Hippocampal cell culture | Glutamate | MK-801 | IC50 ~0.1 µM | LDH release | Blocked neurotoxicity | [7] |
| Primary cortical neurons | Oxygen-Glucose Deprivation | MK-801 | 0.1 µM (pre-insult) | Neuronal Viability | Provided long-term protection | [8] |
In Vivo Studies
| Animal Model | Insult | Compound | Dose | Outcome Measure | Result | Citation |
| Rat | Intracerebral NMDA injection | MK-801 | 1-10 mg/kg | Neuronal Degeneration | Prevented neurodegeneration | [5][9] |
| Rat | Traumatic Brain Injury | MK-801 | 0.5, 2, 10 mg/kg | Learning & Memory | Improved learning and memory | |
| Rat | Hypoglycemia | MK-801 | 1.5-5.0 mg/kg | Neuronal Necrosis | Mitigated neuronal necrosis | |
| Rat | Subarachnoid Hemorrhage | Ifenprodil | 10 mg/kg | Neurological Deficits | Improved long-term sensorimotor and spatial learning deficits | [10] |
| Rat | 6-OHDA-induced toxicity | Ifenprodil | Intracerebral | Motor Function | Improved motor function | [11] |
| Rat | NMDA-induced retinal injury | Ifenprodil | 10 nmol/eye | IPL Thickness | Significantly inhibited reduction | [12] |
| Rat | NMDA-induced retinal injury | MK-801 | 10 nmol/eye | GCL cell number & IPL thickness | Completely inhibited NMDA effects | [12] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies cited in this guide.
In Vitro Neuroprotection Assay (Primary Cortical Neurons)
This protocol is based on methodologies described in studies investigating excitotoxicity in cultured neurons.[6]
1. Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 15-17 mouse or rat brains.
-
The cortical tissue is dissociated into a single-cell suspension.
-
Cells are plated onto poly-L-lysine coated culture plates or coverslips in a defined culture medium.
-
Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 10-14 days to allow for maturation.
2. Treatment:
-
On the day of the experiment, the culture medium is replaced with a defined salt solution.
-
This compound or MK-801 is added to the cultures at the desired concentrations and pre-incubated for a specified period (e.g., 15-30 minutes).
3. Induction of Excitotoxicity:
-
A neurotoxic concentration of an excitotoxin, such as N-methyl-D-aspartate (NMDA) or glutamate, is added to the cultures.
-
The duration of exposure to the excitotoxin can vary from minutes to hours depending on the experimental design.
4. Post-Insult Incubation:
-
Following the excitotoxic insult, the cultures are washed to remove the excitotoxin and the test compounds.
-
The cells are then returned to the incubator in a fresh culture medium for a period of 24-48 hours.
5. Assessment of Neuroprotection:
-
Neuronal viability is assessed using various methods:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Trypan Blue Exclusion: Stains non-viable cells with a compromised membrane.
-
Fluorescent Viability Stains: (e.g., Calcein-AM/Ethidium Homodimer-1) to differentiate between live and dead cells.
-
Morphological Assessment: Visual inspection of neuronal morphology for signs of damage or death.
-
In Vivo Neuroprotection Model (Traumatic Brain Injury)
This protocol is a generalized representation of methodologies used in rodent models of TBI.[13][14]
1. Animal Subjects:
-
Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Traumatic Brain Injury:
-
Animals are anesthetized.
-
A craniotomy is performed to expose the cerebral cortex.
-
A controlled cortical impact (CCI) device or a fluid percussion injury model is used to induce a standardized TBI.
3. Drug Administration:
-
This compound or MK-801 is administered at various doses, typically via intraperitoneal (i.p.) injection.
-
The timing of administration can be before, immediately after, or at various time points post-injury to assess the therapeutic window.
4. Behavioral Assessment:
-
A battery of behavioral tests is conducted at different time points post-injury to evaluate motor and cognitive function.
-
Morris Water Maze: Assesses spatial learning and memory.[13]
-
Rotarod Test: Measures motor coordination and balance.
-
Neurological Severity Score (NSS): A composite score of motor, sensory, and reflex tests.[14]
5. Histological and Biochemical Analysis:
-
At the end of the study, animals are euthanized, and their brains are harvested.
-
Infarct Volume Measurement: Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of damaged tissue.
-
Immunohistochemistry: Staining for markers of neuronal death (e.g., Fluoro-Jade), apoptosis (e.g., cleaved caspase-3), and inflammation (e.g., Iba1 for microglia).[13]
-
Biochemical Assays: Measurement of neurotransmitter levels, inflammatory cytokines, or other relevant biomarkers in brain homogenates.
Conclusion: Balancing Efficacy and Tolerability
Both this compound and MK-801 have demonstrated significant neuroprotective effects in a variety of preclinical models of neuronal injury. MK-801, with its potent and broad-spectrum NMDA receptor antagonism, often shows robust neuroprotection.[5][9] However, its clinical development has been hampered by a narrow therapeutic window and significant psychotomimetic side effects.
This compound, with its selective antagonism of GluN2B-containing NMDA receptors, represents a more targeted approach.[1][2][3] This selectivity may offer a better balance between neuroprotective efficacy and adverse effects, making it a more promising candidate for clinical translation.[4] Studies have shown its effectiveness in models of stroke and subarachnoid hemorrhage.[10]
The choice between these two compounds in a research setting will depend on the specific scientific question being addressed. MK-801 remains a valuable tool for establishing proof-of-concept for NMDA receptor antagonism in various disease models. Ifenprodil and other GluN2B-selective antagonists, on the other hand, are at the forefront of efforts to develop clinically viable neuroprotective therapies that target the excitotoxic cascade with greater precision and fewer off-target effects. Future research should continue to explore the therapeutic potential of subunit-selective NMDA receptor antagonists and further delineate their long-term efficacy and safety profiles.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of MK801 in experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ifenprodil Tartrate and Other NR2B-Selective Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Ifenprodil Tartrate with other selective antagonists of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B (formerly NR2B). This document synthesizes experimental data to highlight differences in potency, affinity, and mechanism of action, offering a valuable resource for selecting appropriate pharmacological tools and for drug discovery efforts targeting the GluN2B subunit.
Ifenprodil, a phenylethanolamine, was one of the first compounds identified as a selective antagonist for NMDA receptors containing the GluN2B subunit.[1] Its unique, non-competitive mechanism of action, targeting an allosteric modulatory site at the interface of the GluN1 and GluN2B N-terminal domains, has made it a foundational tool in neuroscience research.[2][3] However, the development of next-generation compounds with improved potency and selectivity necessitates a clear comparative analysis. This guide presents key in vitro data for ifenprodil and other notable GluN2B antagonists such as Ro 25-6981, traxoprodil (CP-101,606), and various proprietary compounds.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of this compound in comparison to other selective GluN2B antagonists. The data is compiled from studies utilizing recombinant human NMDA receptors expressed in cellular systems, providing a standardized basis for comparison.
Table 1: Antagonist Potency (KD) Determined by Electrophysiology
| Compound | KD (nM) | Cell System | Reference |
| Ifenprodil | 79 ± 8 | L(tk-) cells expressing human NR1a/NR2B | [4] |
| MERCK 2 | 2.4 ± 1.1 | L(tk-) cells expressing human NR1a/NR2B | [4] |
| MERCK 1 | 1.3 ± 0.9 | L(tk-) cells expressing human NR1a/NR2B | [4] |
| MERCK 3 | ~0.16 ± 0.02 | L(tk-) cells expressing human NR1a/NR2B | [4] |
KD (dissociation constant) is a measure of the antagonist's potency, with lower values indicating higher potency.
Table 2: Inhibitory Concentration (IC50) and Binding Affinity (Ki) Data
| Compound | IC50 (µM) | Ki (nM) | Assay Type | Target | Reference |
| This compound | 0.34 (NR1/NR2B) | 2.3 - 2.9 | Electrophysiology (oocytes) / Radioligand Binding | Recombinant / Rat Brain | [5][6] |
| 146 (NR1/NR2A) | [5] | ||||
| Ro 25-6981 | ~0.05 | - | Electrophysiology (neurons) | Native receptors | [7] |
| Eliprodil | ~0.2 | - | Electrophysiology (neurons) | Native receptors | [7] |
| Traxoprodil (CP-101,606) | - | - | - | - | [6][8] |
IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the receptor response. Ki (inhibition constant) is an indicator of the binding affinity of an antagonist.
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies designed to characterize the pharmacological properties of NMDA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion flow through NMDA receptors in response to agonist application and the inhibitory effects of antagonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or a similar cell line are transfected with plasmids containing the cDNA for the human NMDA receptor subunits (e.g., NR1a and NR2B).[9]
-
Cell Plating: Cells are plated onto coverslips a few days prior to recording.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of a microscope and perfused with an artificial cerebrospinal fluid (aCSF) solution.
-
Pipette Preparation: A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution (e.g., K-Gluconate based).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -70 mV).
-
Agonist Application: A solution containing NMDA and glycine is applied to the cell to evoke an inward current through the NMDA receptors.
-
Antagonist Application: The antagonist of interest is co-applied with the agonists at varying concentrations to determine its inhibitory effect on the NMDA-evoked current. The IC50 value is then calculated from the concentration-response curve.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing the recombinant receptors are homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.[10]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the GluN2B subunit, such as [³H]ifenprodil.[10]
-
Competitive Binding: The assay is performed in the presence of varying concentrations of the unlabeled antagonist being tested. This "cold" ligand competes with the radioligand for binding to the receptor.
-
Separation: The bound and unbound radioligand are separated by rapid filtration through a glass fiber filter.[10]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing NR2B antagonists.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Discussion
The in vitro data clearly demonstrate that while ifenprodil is a potent and selective GluN2B antagonist, newer compounds exhibit significantly higher potency. For instance, the MERCK compounds show nanomolar and even sub-nanomolar KD values, representing a substantial increase in potency compared to ifenprodil.[4] This enhanced potency can be attributed to slower dissociation kinetics from the receptor.[4]
The mechanism of action for these compounds is generally conserved, involving allosteric modulation of the receptor. However, subtle differences in their interaction with the binding pocket can influence their pharmacological profile. It is also important to note that ifenprodil and its analogs can inhibit the reverse Na+/Ca2+ exchanger, which may contribute to their neuroprotective effects.[11]
The downstream signaling pathways affected by GluN2B antagonism are complex and cell-type specific. A key pathway involves the regulation of ERK (extracellular signal-regulated kinase).[12] The GluN2B subunit is linked to the Ras-ERK pathway via the guanine nucleotide exchange factor RasGRF1.[13] By blocking GluN2B-mediated calcium influx, these antagonists can modulate ERK signaling, which plays a critical role in synaptic plasticity and cell survival.[12][13] Another important pathway involves the disruption of the GluN2B-PSD95-nNOS (neuronal nitric oxide synthase) complex, which can reduce excitotoxicity by preventing the production of nitric oxide.[14]
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. In vitro characterization of novel NR2B selective NMDA receptor antagonists | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Pharmacological analysis of recombinant NR1a/2A and NR1a/2B NMDA receptors using the whole-cell patch-clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of N-Methyl-D-Aspartate Receptor NR2B Subunit in Inflammatory Arthritis-Induced Chronic Pain and Peripheral Sensitized Neuropathic Pain: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Subunit Selectivity of Ifenprodil: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ifenprodil, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternatives. It details an experimental framework for validating its subunit selectivity using knockout cell line technology, supported by established electrophysiological techniques. The objective is to offer a clear, data-driven perspective for researchers investigating NMDA receptor pharmacology.
Ifenprodil is a non-competitive antagonist of NMDA receptors with a well-documented high affinity for receptors containing the GluN2B subunit.[1][2][3][4][5] It acts as an allosteric modulator, binding at the interface between the GluN1 and GluN2B N-terminal domains.[1][2][6][7] This selectivity has made Ifenprodil a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. However, rigorous validation of its selectivity, especially in comparison to other subunit-selective compounds, is crucial for the accurate interpretation of experimental results.
Comparative Analysis of NMDA Receptor Antagonists
The following table summarizes the key properties of Ifenprodil and other representative NMDA receptor antagonists with varying subunit selectivities. The data presented are synthesized from multiple studies and are intended for comparative purposes.
| Compound | Target Subunit(s) | Mechanism of Action | Reported IC₅₀/Ki | Key Characteristics | Potential Off-Target Effects |
| Ifenprodil | GluN2B | Non-competitive antagonist | ~0.3 µM (GluN1/GluN2B) | High selectivity for GluN2B-containing receptors.[2][8] | α1-adrenergic receptors, sigma receptors.[9] |
| Ro 25-6981 | GluN2B | Non-competitive antagonist | ~10 nM (GluN1/GluN2B) | Higher potency and selectivity for GluN2B than Ifenprodil.[10][11] | Reduced locomotor activity at high doses.[12] |
| CP-101,606 | GluN2B | Non-competitive antagonist | ~3 nM (GluN1/GluN2B) | Potent GluN2B-selective antagonist.[13] | Investigated for treatment-resistant depression.[13] |
| NVP-AAM077 | GluN2A | Competitive antagonist | ~15 nM (GluN1/GluN2A) | Selective for GluN2A over GluN2B.[11][14] | Activity at other glutamate receptors at higher concentrations. |
| TCN-201 | GluN2A | Allosteric modulator | ~1 µM (GluN1/GluN2A) | Acts at the glycine binding site of the GluN1 subunit in a GluN2A-selective manner.[11][13] | Complex mechanism of action. |
| Ketamine | Non-selective | Channel blocker | ~1 µM | Binds to the PCP site within the ion channel pore.[15][16] | Broad activity on various receptor types, psychotomimetic effects.[16] |
Experimental Validation of Subunit Selectivity Using Knockout Cell Lines
The definitive method for validating the subunit selectivity of a compound like Ifenprodil involves the use of knockout cell lines that are engineered to lack specific NMDA receptor subunits. This approach allows for the unambiguous assessment of a compound's activity on a homogenous population of receptors with a defined subunit composition.
The following diagram illustrates the experimental workflow for validating the subunit selectivity of Ifenprodil.
Caption: Experimental workflow for validating Ifenprodil's subunit selectivity.
1. Cell Line Culture and Maintenance:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
GluN2A and GluN2B knockout HEK293 cell lines are generated using CRISPR/Cas9 technology and validated for the absence of the respective subunit expression by Western blotting and PCR.
2. Transient Transfection:
-
Cells are plated onto glass coverslips 24 hours prior to transfection.
-
For generating specific NMDA receptor subtypes, cells are transiently transfected with plasmids encoding the desired subunits using a suitable transfection reagent (e.g., Lipofectamine).
-
GluN1/GluN2A receptors: Transfect GluN2B knockout cells with plasmids for GluN1 and GluN2A.
-
GluN1/GluN2B receptors: Transfect GluN2A knockout cells with plasmids for GluN1 and GluN2B.
-
Control (mixed population): Transfect wild-type HEK293 cells with plasmids for GluN1, GluN2A, and GluN2B.
-
-
A plasmid encoding a fluorescent protein (e.g., GFP) is co-transfected to identify successfully transfected cells for electrophysiological recordings.
3. Whole-Cell Patch-Clamp Electrophysiology:
-
24-48 hours post-transfection, whole-cell patch-clamp recordings are performed on transfected cells.
-
The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. Glycine (10 µM) is included as a co-agonist.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
NMDA receptor-mediated currents are evoked by the rapid application of NMDA (100 µM) and glycine (10 µM).
-
A concentration-response curve for Ifenprodil is generated by applying increasing concentrations of the drug and measuring the inhibition of the NMDA-evoked current.
4. Data Analysis:
-
The inhibitory effect of Ifenprodil at each concentration is calculated as a percentage of the control NMDA-evoked current.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response equation.
-
The IC₅₀ values obtained from cells expressing only GluN1/GluN2A receptors are compared to those from cells expressing only GluN1/GluN2B receptors. A significantly lower IC₅₀ value for GluN1/GluN2B receptors validates the selectivity of Ifenprodil.
NMDA Receptor Signaling and Ifenprodil's Mechanism of Action
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of Ifenprodil.
Caption: NMDA receptor signaling and Ifenprodil's inhibitory mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]
- 12. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ifenprodil's Off-Target Liaisons: A Comparative Guide to its Cross-Reactivity with Sigma and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Ifenprodil, a phenylethanolamine compound, is well-characterized as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] However, its pharmacological profile extends beyond this primary target, exhibiting significant cross-reactivity with both sigma and serotonin receptor families.[3][4][5] This guide provides a comprehensive comparison of Ifenprodil's binding affinities and functional effects at these off-target sites, supported by experimental data and detailed protocols to aid researchers in interpreting their findings and designing future studies.
Quantitative Comparison of Ifenprodil's Binding Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Ifenprodil at its primary target (GluN2B) and its key off-target receptors. This data highlights the compound's considerable potency at sigma-2 receptors, which is comparable to its affinity for the GluN2B subunit, and notable interaction with sigma-1 and 5-HT3 receptors.
| Target Receptor | Parameter | Value (nM) | Species | Assay Type |
| NMDA Receptor | ||||
| GluN1A/GluN2B | IC50 | 340 | Recombinant (Xenopus oocytes) | Electrophysiology |
| GluN1/GluN2B | Ki | 5.8 | Recombinant | Radioligand Binding |
| Rat Cortex/Hippocampus | K_D | 24.8 | Rat | [3H]Ifenprodil Binding |
| Recombinant Human NR1a/NR2B | K_D | 33.5 | Human | [3H]Ifenprodil Binding |
| Sigma Receptors | ||||
| Sigma-1 (σ1) | Ki | 125 | Not Specified | Radioligand Binding |
| Sigma-2 (σ2) | Kd | 5.09 | Rat (Brain) | [3H]Ifenprodil Binding |
| Serotonin Receptors | ||||
| 5-HT3 | IC50 | 16,000 | Mouse (Neuroblastoma cells) | Electrophysiology |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Ifenprodil's mechanism of action at the NMDA receptor.
Caption: A typical workflow for a radioligand binding assay.
Caption: Ifenprodil's receptor cross-reactivity profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine Ifenprodil's binding and functional activity.
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the sigma-1 receptor.[6][7][8]
-
Receptor Source: Guinea pig brain membrane preparations are commonly used due to their high density of sigma-1 receptors.
-
Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand, is used at a concentration around its Kd (e.g., 5-10 nM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Procedure:
-
To a final volume of 100 µL, add the membrane preparation, [3H]-(+)-pentazocine, and varying concentrations of Ifenprodil.
-
Incubate the mixture for 2 hours at room temperature.[8]
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a known sigma-1 ligand (e.g., 1 µM haloperidol) is included.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of Ifenprodil that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Sigma-2 (σ2) Receptors
This protocol outlines the determination of binding affinity for the sigma-2 receptor, which often requires masking the sigma-1 receptor.[6][7][8]
-
Receptor Source: Rat liver or brain membrane preparations.
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma ligand, is typically used at a concentration of approximately 5 nM.[9]
-
Masking Agent: To isolate binding to the sigma-2 receptor, a selective sigma-1 ligand, such as (+)-pentazocine (e.g., 100 nM), is included in the assay to block binding of [3H]-DTG to sigma-1 receptors.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Procedure:
-
Combine the membrane preparation, [3H]-DTG, (+)-pentazocine, and varying concentrations of Ifenprodil.
-
Incubate for 120 minutes at room temperature.[9]
-
Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand (e.g., 10 µM DTG).[9]
-
The assay is terminated by vacuum filtration, followed by washing and scintillation counting as described for the sigma-1 assay.
-
-
Data Analysis: The Ki value for Ifenprodil at the sigma-2 receptor is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for 5-HT3 Receptors using Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological method is used to assess the functional antagonism of Ifenprodil at 5-HT3 receptors.[4][10][11]
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the 5-HT3A receptor subunit.
-
Recording:
-
Oocytes are voltage-clamped at a holding potential of -70 mV.
-
The oocytes are perfused with a standard saline solution.
-
-
Procedure:
-
A baseline current is established.
-
Serotonin (5-HT), the endogenous agonist, is applied at a concentration that elicits a submaximal response (e.g., 30 µM) to evoke an inward current.[11]
-
After washing out the 5-HT, the oocyte is pre-incubated with Ifenprodil at various concentrations.
-
5-HT is then co-applied with Ifenprodil, and the resulting current is measured.
-
-
Data Analysis: The inhibitory effect of Ifenprodil is quantified by measuring the reduction in the peak amplitude of the 5-HT-evoked current. An IC50 value is determined by plotting the percentage of inhibition against the concentration of Ifenprodil. The most potent inhibition is observed when Ifenprodil is applied before and during the 5-HT application.[11]
Conclusion
While Ifenprodil is a valuable tool for studying the function of GluN2B-containing NMDA receptors, its significant affinity for sigma receptors, particularly sigma-2, and its antagonist activity at 5-HT3 receptors must be considered when interpreting experimental results. The data and protocols presented in this guide offer a framework for researchers to objectively assess the cross-reactivity of Ifenprodil and to design experiments that can dissect its effects on these different receptor systems. This comprehensive understanding is essential for the accurate interpretation of preclinical data and for the development of more selective pharmacological agents.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil inhibition of the 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Activation of 5-HT3 receptors expressed in Xenopus oocytes does not increase cytoplasmic Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of 5-HT3 receptor cation channels by ifenprodil in excised patches of N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Properties of Ifenprodil and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Ifenprodil, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has long been investigated for its neuroprotective potential in a variety of neurological disorders.[1][2][3] Its ability to mitigate glutamate-induced excitotoxicity has made it a valuable pharmacological tool and a lead compound for the development of novel neuroprotective agents.[2][3] This guide provides a comparative overview of the neuroprotective properties of Ifenprodil and its more recently developed analogues, supported by experimental data and detailed methodologies.
Mechanism of Action: Beyond NMDA Receptor Antagonism
Ifenprodil's primary mechanism of action lies in its non-competitive antagonism of NMDA receptors containing the GluN2B subunit.[3] This selectivity is crucial as it allows for the modulation of pathological NMDA receptor activity while potentially sparing physiological functions mediated by other NMDA receptor subtypes. Several studies have demonstrated that Ifenprodil and its analogues protect cultured hippocampal neurons from glutamate-induced excitotoxicity by blocking NMDA receptors.[4]
Recent research has also unveiled that novel Ifenprodil analogues can exert neuroprotective effects through mechanisms independent of NMDA receptor antagonism. Certain analogues have been identified as potent ligands for the Sigma 1 Receptor (S1R), a chaperone protein at the endoplasmic reticulum-mitochondrion interface known to be involved in neuroprotection.[5][6][7]
Comparative Neuroprotective Efficacy
The neuroprotective effects of Ifenprodil and its analogues have been evaluated in various in vitro and in vivo models of neurodegenerative diseases and acute brain injury.
In Vitro Studies
-
Glutamate-Induced Excitotoxicity: In primary cultures of fetal mouse cerebral cortex, Ifenprodil was shown to attenuate cell death induced by L-Glutamate and NMDA.[8] Similarly, in cultured hippocampal neurons, Ifenprodil and its analogue SL-82,0715 effectively blocked glutamate- and NMDA-induced neurotoxicity.[4] Ifenprodil was found to be approximately three times more potent than SL-82,0715 in this model.[4]
-
Oxidative Stress: Novel Ifenprodil analogues, specifically compounds 5d and 5i , have demonstrated the ability to protect against oxidative stress by upregulating the mRNA levels of the antioxidant genes NRF2 and SOD1 in SH-SY5Y cells.[5][6]
In Vivo Studies
-
Parkinson's Disease Model: In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, intracerebral administration of Ifenprodil improved motor function and protected dopaminergic neurons in the substantia nigra.[9][10] This neuroprotective effect was associated with the modulation of autophagy-related proteins.[9][10]
-
Subarachnoid Hemorrhage (SAH) Model: In a rat model of SAH, Ifenprodil treatment improved long-term sensorimotor and spatial learning deficits.[11] It was shown to attenuate neuronal death, reduce blood-brain barrier damage, and decrease cerebral edema by antagonizing glutamate-induced excitotoxicity.[11]
-
Cerebral Ischemia Model: In a rat model of focal cerebral ischemia, the combination of Ifenprodil with flurbiprofen, an ASIC1a inhibitor, produced a significant neuroprotective effect, reducing infarct volume and neurological deficits.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data for Ifenprodil and its analogues.
Table 1: Sigma 1 Receptor (S1R) and Sigma 2 Receptor (S2R) Binding Affinities of Ifenprodil Analogues
| Compound | S1R Ki (nM) | S2R Ki (nM) |
| 5d | 1.8 ± 0.2 | >10000 |
| 5i | 3.5 ± 0.4 | >10000 |
| Ifenprodil | 148 ± 15 | 125 ± 11 |
Data from radioligand binding assays.[5]
Table 2: Effect of Ifenprodil Analogues on Antioxidant Gene Expression in SH-SY5Y Cells
| Compound (Concentration) | NRF2 mRNA Fold Increase | SOD1 mRNA Fold Increase |
| 5d (1 µM) | ~2.5 | ~2.0 |
| 5i (1 µM) | ~2.2 | ~1.8 |
Data from quantitative real-time PCR (qRT-PCR).[5]
Signaling Pathways
The neuroprotective effects of Ifenprodil and its analogues are mediated by multiple signaling pathways.
Caption: Signaling pathways modulated by Ifenprodil and its analogues.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the neuroprotective properties of Ifenprodil and its analogues.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands [arts.units.it]
- 8. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective effects of NMDAR antagonist, ifenprodil and ASIC1a inhibitor, flurbiprofen on post-ischemic cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Ifenprodil's Efficacy in Cerebral Vasodilation: A Comparative Analysis
In the landscape of cerebral vasodilators, Ifenprodil presents a unique profile, primarily through its mechanism as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. Its effectiveness, particularly in the context of neuroprotection, has been the subject of various preclinical and clinical investigations. This guide provides a comparative analysis of Ifenprodil against other notable cerebral vasodilators, namely Nimodipine and Vinpocetine, with a focus on experimental data concerning their impact on cerebral blood flow and neuroprotective outcomes.
Comparative Efficacy in Neuroprotection
A key indicator of the efficacy of a cerebral vasodilator, especially in the context of ischemic stroke, is its ability to confer neuroprotection by reducing the volume of brain tissue damage. Preclinical studies offer valuable insights into this aspect.
One significant study directly compared the neuroprotective effects of Ifenprodil, Nimodipine, and Vinpocetine in a rat model of permanent middle cerebral artery occlusion (MCAO). The results, as summarized in the table below, indicate that Vinpocetine demonstrated the most substantial reduction in infarct volume, followed by Ifenprodil and then Nimodipine.
| Drug | Dosage | Administration Route | Infarct Volume Reduction (%) |
| Ifenprodil | 1 mg/kg | Intraperitoneal | 25% |
| Nimodipine | 10 mg/kg | Intraperitoneal | 17%[1] |
| Vinpocetine | 3 mg/kg | Intraperitoneal | 42%[1] |
Table 1: Comparative Neuroprotective Effects in a Rat MCAO Model[1]
It is important to note that another study investigating neuroprotection in a gerbil model of cerebral ischemia found that Ifenprodil, at doses of 10 and 30 mg/kg administered intraperitoneally, was not protective, whereas Vinpocetine did show a significant reduction in neuronal cell loss[2]. This highlights the variability of results depending on the experimental model and conditions.
In a clinical context, a comparative study of Vinpocetine and Nimodipine in patients with head injuries suggested that Vinpocetine treatment was superior to Nimodipine in improving functional recovery.
Impact on Cerebral Blood Flow
While direct head-to-head studies comparing the effects of Ifenprodil, Nimodipine, and Vinpocetine on cerebral blood flow (CBF) are limited, individual studies provide evidence of their vasodilatory properties.
Ifenprodil: As a cerebral vasodilator, Ifenprodil's action is linked to its NMDA receptor antagonism, which can influence cerebrovascular tone.
Nimodipine: A study in unanesthetized rabbits demonstrated that an intravenous infusion of Nimodipine at a dose of 0.1 micrograms/kg/min resulted in a two-fold increase in cerebral blood flow[3]. The drug is known for its preferential effect on cerebral arteries[4].
Vinpocetine: Vinpocetine is well-established to increase regional cerebral blood flow[5]. Its mechanism involves the inhibition of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Mechanisms of Action: A Signaling Pathway Perspective
The distinct mechanisms of action of Ifenprodil, Nimodipine, and Vinpocetine underpin their different pharmacological profiles.
Ifenprodil acts as a non-competitive antagonist of the NMDA receptor, with selectivity for the GluN2B subunit[6]. This modulation of glutamatergic neurotransmission is central to its neuroprotective effects.
Nimodipine is a dihydropyridine calcium channel blocker that specifically targets L-type voltage-gated calcium channels in the smooth muscle cells of cerebral arteries[4]. This blockade prevents calcium influx, leading to vasodilation.
Vinpocetine exhibits a multimodal mechanism of action. Its primary effect is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels[7][8]. This results in the relaxation of cerebral smooth muscle and vasodilation.
Experimental Protocols
The following provides a generalized experimental workflow for inducing focal cerebral ischemia in a rat model, a common method for evaluating the efficacy of neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
Objective: To induce a reproducible focal ischemic stroke in rats to assess the neuroprotective effects of pharmacological agents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the rat in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Insert the silicone-coated nylon suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Reperfusion (for transient MCAO models): After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
Evaluation:
-
Neurological Deficit Scoring: Assess motor and neurological deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), euthanize the rat, remove the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Conclusion
Based on the available preclinical data, particularly in models of ischemic stroke, Vinpocetine appears to demonstrate a more pronounced neuroprotective effect in terms of infarct volume reduction compared to Ifenprodil and Nimodipine. However, the efficacy of Ifenprodil should not be dismissed, as it shows a notable, albeit lesser, reduction in infarct size in the same model. The differing results across various experimental models underscore the complexity of translating preclinical findings.
The distinct mechanisms of action of these three agents offer different therapeutic avenues. Ifenprodil's targeting of the NMDA receptor provides a unique approach to neuroprotection by modulating excitotoxicity. Nimodipine's selective action on cerebral arteries makes it a valuable tool in conditions characterized by vasospasm. Vinpocetine's multimodal action, including PDE1 inhibition and its effects on cerebral blood flow, contributes to its robust neuroprotective profile.
Ultimately, the determination of whether Ifenprodil is "more effective" than other cerebral vasodilators is context-dependent. In scenarios where NMDA receptor-mediated excitotoxicity is a primary driver of pathology, Ifenprodil may offer a significant advantage. However, based on the direct comparative evidence for neuroprotection in a common stroke model, Vinpocetine currently shows a greater quantitative effect. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these agents in various cerebrovascular diseases.
References
- 1. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuroprotective effects of pentobarbital, vinpocetine, flunarizine and ifenprodil on ischemic neuronal damage in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nimodipine: a new calcium antagonistic drug with a preferential cerebrovascular action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Ifenprodil's NMDA Receptor-Mediated Effects: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Ifenprodil is a widely utilized pharmacological tool due to its selective antagonism of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] This property makes it invaluable for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. However, to ensure that the observed effects of Ifenprodil are unequivocally attributable to its action on GluN2B subunits, a rigorous set of control experiments is paramount. This guide provides a comparative overview of essential control strategies, alternative pharmacological agents, and detailed experimental protocols to effectively isolate Ifenprodil's NMDA receptor-mediated effects.
Understanding Ifenprodil's Mechanism of Action
Ifenprodil acts as a non-competitive antagonist at the NMDA receptor, specifically targeting the interface between the GluN1 and GluN2B subunits.[1] Its binding is voltage-independent and use-dependent. It is crucial to acknowledge that Ifenprodil also exhibits off-target effects, most notably as an antagonist at alpha-1 adrenergic receptors, which necessitates specific controls to differentiate these activities.[3][4]
Comparative Analysis of NMDA Receptor Antagonists
A key strategy in isolating Ifenprodil's effects is the comparative use of other NMDA receptor antagonists with different subunit selectivities and mechanisms of action.
| Antagonist | Target | Mechanism of Action | Key Considerations |
| Ifenprodil | GluN2B-containing NMDA receptors | Non-competitive, voltage-independent, use-dependent | Off-target effects on alpha-1 adrenergic receptors.[3][4] |
| Ro 25-6981 | GluN2B-containing NMDA receptors | Non-competitive, high affinity | More potent and selective for GluN2B over GluN2A than Ifenprodil.[5][6] |
| MK-801 (Dizocilpine) | Non-selective NMDA receptors | Uncompetitive, open-channel blocker | Blocks all NMDA receptor subtypes; use- and voltage-dependent.[1] |
| NVP-AAM077 (PEAQX) | Preferentially GluN2A-containing NMDA receptors | Competitive at the glutamate binding site | Allows for the dissection of GluN2A- versus GluN2B-mediated effects.[6][7] |
Table 1: Comparison of NMDA Receptor Antagonists
Quantitative Comparison of Antagonist Potency
| Antagonist | Receptor Subtype | IC50 (µM) | Reference |
| Ifenprodil | GluN1A/GluN2B | 0.34 | [8] |
| GluN1A/GluN2A | 146 | [8] | |
| Ro 25-6981 | NR1C/NR2B | 0.009 | [5] |
| NR1C/NR2A | 52 | [5] |
Table 2: Comparative Potency (IC50) of Ifenprodil and Ro 25-6981
Experimental Protocols for Isolating Ifenprodil's Effects
To attribute an observed effect to Ifenprodil's action on GluN2B-containing NMDA receptors, a combination of electrophysiological, cell imaging, and behavioral assays should be employed, incorporating the control compounds listed above.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons.
Objective: To determine the effect of Ifenprodil on NMDA receptor currents and to confirm its selectivity for GluN2B-containing receptors.
Methodology:
-
Cell Preparation: Culture primary neurons or use brain slices from rodents.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass pipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a selected neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Perfuse the cell with an external solution containing blockers of non-NMDA glutamate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke a baseline NMDA receptor-mediated current.
-
Apply Ifenprodil at various concentrations to determine its inhibitory effect on the NMDA current.
-
-
Control Experiments:
-
Subunit Selectivity: In cells expressing recombinant NMDA receptors, compare the inhibitory effect of Ifenprodil on GluN1/GluN2B currents versus GluN1/GluN2A currents. A significantly lower IC50 for GluN2B will confirm selectivity.[8]
-
Alternative Antagonists: Compare the effects of Ifenprodil with a non-selective antagonist like MK-801 and a GluN2A-preferring antagonist like NVP-AAM077.
-
Off-Target Effects: To control for alpha-1 adrenergic receptor antagonism, pre-apply a selective alpha-1 antagonist (e.g., prazosin) before Ifenprodil application. If the effect of Ifenprodil persists, it is likely mediated by NMDA receptors.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ifenprodil Tartrate used for? [synapse.patsnap.com]
- 4. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]
- 7. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral vs. Intravenous Administration of Ifenprodil Tartrate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral and intravenous administration of Ifenprodil Tartrate in the context of preclinical trials. By examining the available pharmacokinetic data and outlining detailed experimental methodologies, this document aims to assist researchers in selecting the appropriate administration route for their specific study objectives.
This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Its unique mechanism of action has made it a valuable tool in neuroscience research and a potential therapeutic agent for various neurological disorders. Understanding the pharmacokinetic differences between oral and intravenous delivery is crucial for the effective design and interpretation of preclinical studies.
Pharmacokinetic Profile: A Head-to-Head Comparison
Key Observations:
-
Oral Administration: Characterized by rapid absorption, as evidenced by a time to maximum plasma concentration (Tmax) of approximately 20 minutes in mice.[3] However, Ifenprodil is known to undergo rapid biotransformation, which likely results in low oral bioavailability.[4]
-
Intravenous Administration: This route ensures immediate and complete (100%) bioavailability, bypassing first-pass metabolism. This leads to a higher peak plasma concentration (Cmax) achieved almost instantaneously compared to the oral route.
The following table summarizes the anticipated and known pharmacokinetic parameters for both routes of administration in preclinical models.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F) | Low (specific value in rats noted in literature but not publicly available) | 100% |
| Time to Peak Plasma Concentration (Tmax) | ~20 minutes (in mice)[3] | Immediate |
| Peak Plasma Concentration (Cmax) | Lower than intravenous | Higher than oral |
| Area Under the Curve (AUC) | Lower than intravenous | Higher than oral |
Experimental Protocols
Accurate and reproducible preclinical data rely on standardized and well-documented experimental procedures. Below are detailed methodologies for the oral and intravenous administration of this compound in rodent models, based on common laboratory practices.
Oral Administration (Oral Gavage)
This method allows for the precise administration of a specific dose of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specific formulation vehicle)
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to handling and the experimental environment to minimize stress. Weigh each animal to determine the correct dosage volume.
-
Drug Preparation: Dissolve or suspend the required amount of this compound in the chosen vehicle to achieve the desired concentration for the target dose (e.g., 1-30 mg/kg).
-
Restraint: Gently but firmly restrain the animal to prevent movement and ensure safe administration.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the esophagus and advance it to the predetermined depth.
-
Substance Administration: Slowly inject the this compound solution or suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (Tail Vein Injection)
This technique provides direct and immediate systemic delivery of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Appropriately sized needles (e.g., 27-30 gauge) and syringes
-
Restraining device for rodents
-
Heat lamp or warming pad (optional, to induce vasodilation)
Procedure:
-
Animal Preparation: Place the animal in a restraining device to immobilize the tail. Gentle warming of the tail can help to dilate the lateral tail veins, making them more visible and accessible.
-
Drug Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure the solution is free of particulates.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Substance Administration: Slowly and steadily inject the this compound solution.
-
Post-Administration Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.
Visualizing the Pathways
To better understand the mechanism of action and the experimental processes, the following diagrams are provided.
Discussion and Conclusion
The choice between oral and intravenous administration of this compound in preclinical trials is contingent upon the specific aims of the research.
Intravenous administration is the preferred route for studies requiring precise control over plasma concentrations and for investigating the direct pharmacological effects of this compound without the influence of absorption and first-pass metabolism. This route guarantees 100% bioavailability, making it the gold standard for defining the intrinsic pharmacokinetic and pharmacodynamic properties of the compound.
Oral administration , while more convenient and less invasive, introduces the complexities of gastrointestinal absorption and significant first-pass metabolism. The available evidence points towards rapid absorption but likely low and variable oral bioavailability for this compound. This route may be more relevant for preclinical studies aiming to model the clinical use of an orally administered drug, including investigations into its metabolites and long-term dosing regimens.
References
- 1. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ifenprodil Tartrate
This guide provides essential safety and logistical information for the proper disposal of Ifenprodil Tartrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1][2]
-
Respiratory Protection: In situations where dust formation is possible, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4] It is generally recommended to engage a licensed, professional waste disposal company.[4]
Step 1: Waste Identification and Classification
-
This compound waste should be classified as hazardous pharmaceutical waste.[3]
-
Consult your institution's Environmental Health and Safety (EH&S) department to ensure proper classification according to local, regional, and national hazardous waste regulations.[1]
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Segregate solid waste (e.g., unused powder, contaminated lab consumables) from liquid waste (e.g., solutions containing this compound).
Step 3: Containment and Labeling
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, sealed, and non-reactive container.
-
The container should be clearly labeled with "Hazardous Pharmaceutical Waste," the chemical name "this compound," and an approximate concentration.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in the designated solid waste container.
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.[2]
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Ensure that all required documentation for the waste manifest is completed accurately.
Important Considerations:
-
Spills: In the event of a spill, avoid creating dust.[4] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container. Decontaminate the spill area and any affected equipment.
-
Prohibited Disposal Methods:
III. Key Chemical and Safety Data
The following table summarizes key information for this compound.
| Property | Data |
| Chemical Formula | C₂₁H₂₇NO₂ • ½C₄H₆O₆ |
| Appearance | White to off-white crystalline powder |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
| Hazardous Decomposition | Under fire conditions, may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][2] |
IV. Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For handling and use in experimental settings, always refer to your specific, approved laboratory protocols and the Safety Data Sheet (SDS).
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
